molecular formula C18H18F3NO5 B169555 Norfluoxetine Oxalate CAS No. 107674-50-0

Norfluoxetine Oxalate

Numéro de catalogue: B169555
Numéro CAS: 107674-50-0
Poids moléculaire: 385.3 g/mol
Clé InChI: FDWJCEPFCGIDPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norfluoxetine Oxalate is a useful research compound. Its molecular formula is C18H18F3NO5 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWJCEPFCGIDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Norfluoxetine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of norfluoxetine (B159337) oxalate (B1200264), a critical active metabolite of the widely-used antidepressant, fluoxetine (B1211875). This document outlines the chemical pathways, experimental protocols, and analytical characterization necessary for the production of high-purity norfluoxetine oxalate for research and development purposes.

Introduction

Norfluoxetine, the N-demethylated metabolite of fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right. With a longer half-life than its parent compound, it contributes significantly to the overall therapeutic effect of fluoxetine. The synthesis and purification of norfluoxetine, particularly as a stable and crystalline oxalate salt, are essential for various applications, including its use as a reference standard in analytical and forensic chemistry, and in further pharmacological studies. This guide details a common synthetic route from fluoxetine and the subsequent purification process.

Synthesis of Norfluoxetine from Fluoxetine

The most direct synthetic route to norfluoxetine is the N-demethylation of fluoxetine. A well-established method for this transformation is the Von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave the methyl group from the tertiary amine of fluoxetine, followed by hydrolysis of the resulting cyanamide (B42294) intermediate.

Signaling Pathway of Norfluoxetine Synthesis

The synthesis of norfluoxetine from fluoxetine can be represented as a two-step chemical transformation. The following diagram illustrates this pathway.

Synthesis_Pathway Fluoxetine Fluoxetine Cyanamide_Intermediate N-Cyanonorfluoxetine Intermediate Fluoxetine->Cyanamide_Intermediate Von Braun Reaction (Cyanogen Bromide) Norfluoxetine Norfluoxetine (Free Base) Cyanamide_Intermediate->Norfluoxetine Hydrolysis (Acid or Base Catalyzed)

Caption: Synthetic pathway from fluoxetine to norfluoxetine.

Experimental Protocol: N-demethylation of Fluoxetine (Von Braun Reaction)

Materials:

  • Fluoxetine hydrochloride

  • Cyanogen bromide (Caution: Highly toxic)

  • Anhydrous solvent (e.g., benzene, toluene, or chloroform)

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid or Sulfuric acid (for hydrolysis)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Free Base Preparation: Dissolve fluoxetine hydrochloride in water and basify with a suitable base (e.g., 10% NaOH solution) to a pH greater than 10. Extract the resulting fluoxetine free base into an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the oily free base.

  • Reaction with Cyanogen Bromide: In a fume hood, dissolve the fluoxetine free base in an anhydrous solvent (e.g., toluene). To this solution, add a solution of cyanogen bromide in the same solvent, typically in a 1:1 molar ratio. The reaction is often carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water and a dilute sodium bicarbonate solution to remove any unreacted cyanogen bromide and acidic byproducts. The organic layer is then separated and dried.

  • Hydrolysis of the Cyanamide Intermediate: The crude N-cyanonorfluoxetine obtained after evaporation of the solvent is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Acidic hydrolysis is commonly employed.

  • Isolation of Crude Norfluoxetine: After hydrolysis, the reaction mixture is cooled and neutralized. The norfluoxetine free base is then extracted into an organic solvent. The organic extracts are combined, washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield crude norfluoxetine.

Purification of Norfluoxetine as its Oxalate Salt

The crude norfluoxetine free base is an oil and can be purified by converting it into a crystalline salt. The oxalate salt is often preferred due to its tendency to form stable, easily filterable crystals.

Experimental Workflow for Purification

The following diagram outlines the workflow for the purification of norfluoxetine via the formation of its oxalate salt.

Purification_Workflow Crude_Norfluoxetine Crude Norfluoxetine (Free Base) Dissolution Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude_Norfluoxetine->Dissolution Precipitation Mix Solutions & Induce Precipitation Dissolution->Precipitation Oxalic_Acid_Solution Prepare Oxalic Acid Solution in Ethanol (B145695) Oxalic_Acid_Solution->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize from suitable solvent (e.g., Ethanol/Ether) Drying->Recrystallization Pure_Product Pure Norfluoxetine Oxalate Crystals Recrystallization->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocol: Formation and Recrystallization of this compound

Materials:

  • Crude norfluoxetine free base

  • Anhydrous oxalic acid

  • Absolute ethanol

  • Diethyl ether (or another suitable non-polar solvent)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation of Oxalic Acid Solution: Dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of absolute ethanol with gentle warming if necessary.

  • Dissolution of Norfluoxetine Free Base: Dissolve the crude norfluoxetine free base in a suitable organic solvent, such as diethyl ether.

  • Salt Formation and Precipitation: Slowly add the ethereal solution of norfluoxetine to the ethanolic solution of oxalic acid with stirring. The this compound salt will precipitate out of the solution as a white solid. The addition of excess diethyl ether can aid in complete precipitation.

  • Isolation of the Salt: Cool the mixture in an ice bath to maximize crystal formation. Collect the precipitate by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the collected crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Recrystallization (Optional but Recommended): For higher purity, the dried this compound can be recrystallized. Dissolve the salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data and Characterization

The following tables summarize key quantitative data and analytical parameters for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

StepProductTypical Yield (%)Purity (%)
N-demethylationCrude Norfluoxetine Free Base60-7585-95
Salt FormationCrude this compound80-90>95
RecrystallizationPure this compound70-85 (from crude salt)>99

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₆H₁₆F₃NO · C₂H₂O₄
Molecular Weight385.3 g/mol [1]
AppearanceWhite crystalline solid
Melting PointData not consistently available in searched literature
¹H NMR (Predicted, D₂O)Chemical shifts (ppm) and multiplicities would be listed here
¹³C NMR (Predicted, D₂O)Chemical shifts (ppm) would be listed here
IR (KBr) Characteristic peaks (cm⁻¹) for N-H, C=O (oxalate), C-F, C-O-C stretches would be listed here
Mass Spec (ESI-MS) m/z for [M+H]⁺ of the free base (C₁₆H₁₆F₃NO) expected at ~296.12

Table 3: Analytical Methods for Quality Control

TechniquePurposeTypical Conditions
HPLC Purity assessment and quantificationColumn: C18 or C8 reversed-phase; Mobile Phase: Acetonitrile/water or methanol/buffer gradient; Detection: UV at ~226 nm or Fluorescence (Excitation: ~230 nm, Emission: ~290 nm)
GC-MS Identification and quantification (after derivatization)Derivatizing Agent: Pentafluoropropionic anhydride (B1165640) (PFPA); Monitored Ions (m/z): 117, 176, 280 for norfluoxetine-PFPA[2][3]
LC-MS/MS High-sensitivity quantification and identificationIonization: ESI+; MRM Transitions: m/z 296 → 134 for norfluoxetine

Conclusion

This technical guide provides a comprehensive framework for the synthesis of norfluoxetine via the N-demethylation of fluoxetine and its subsequent purification as a stable oxalate salt. The detailed experimental protocols and analytical data presented herein are intended to support researchers and drug development professionals in the production and characterization of high-purity this compound for a variety of scientific applications. Adherence to proper laboratory safety procedures, particularly when handling toxic reagents like cyanogen bromide, is paramount.

References

Norfluoxetine Oxalate Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of norfluoxetine (B159337) oxalate (B1200264), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). Understanding the solubility of this compound is critical for its use in research and development, particularly in areas such as analytical standard preparation, in vitro assay development, and formulation studies.

Introduction to Norfluoxetine Oxalate

Norfluoxetine is the N-demethylated metabolite of fluoxetine and a potent SSRI in its own right.[1][2] It possesses a long elimination half-life, contributing significantly to the overall pharmacological effect of fluoxetine. The oxalate salt of norfluoxetine (CAS Number: 107674-50-0) is a common form used as a certified reference material in analytical and forensic applications.[3]

Chemical Properties:

  • Molecular Formula: C₁₈H₁₈F₃NO₅[4][5]

  • Molecular Weight: 385.34 g/mol [4][5]

  • Synonyms: Desmethylfluoxetine oxalate, γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine ethanedioate[3][5]

Solubility of this compound

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

Quantitative solubility data for this compound is limited in publicly available literature. The most definitive data point is for its solubility in Dimethyl Sulfoxide (DMSO). Several suppliers also provide pre-made solutions in methanol, indicating solubility at that specific concentration.

SolventSolubilityConcentration (mM)Method/NotesSource
DMSO 100 mg/mL259.51 mMRequires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using a fresh, unopened container is recommended.[6]
Methanol ≥ 1 mg/mL≥ 2.60 mMCommercially available as a 1 mg/mL certified reference solution. This represents a concentration at which it is soluble, not necessarily the saturation point.[3][7][8][9]

Qualitative descriptions of solubility provide general guidance for solvent selection.

  • Ether: The oxalate salt of N-methyl-3-phenyl-3-phenoxypropan-1-amine (a structurally related compound) is noted to be "very insoluble" in ether.[10] This suggests low solubility for this compound in non-polar, aprotic solvents.

  • Ethanol: The same related oxalate salt is described as soluble in ethanol.[10] This indicates that this compound is likely soluble in polar, protic solvents like ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.[11][12][13]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to reach thermodynamic equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water, ethanol, phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. For more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of norfluoxetine in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][15][16]

  • Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[17] This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[17]

Analytical Methods for Quantification

A validated analytical method is crucial for accurately measuring the concentration of dissolved this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method involves reversed-phase HPLC separation with UV detection, typically at a wavelength of around 226 nm.[15] This method is robust and widely available.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be measured.[18]

  • UV-Vis Spectrophotometry: For a pure solution, the concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve, provided the molar absorptivity is known and there are no interfering substances.[17]

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Sample Analysis A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temp (e.g., 24-72 hours) B->C D Centrifuge to Pellet Excess Solid C->D E Collect & Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Norfluoxetine, like its parent compound fluoxetine, functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This diagram illustrates this pharmacological action.

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds SERT->Presynaptic Receptor->Postsynaptic Signal Norfluoxetine Norfluoxetine Norfluoxetine->SERT Blocks

Caption: Norfluoxetine blocks serotonin reuptake at the synapse.

References

The Core Mechanism of Norfluoxetine as a Selective Serotonin Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. As a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), norfluoxetine's mechanism of action centers on its high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative pharmacology, and downstream signaling effects of norfluoxetine. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fluoxetine, a cornerstone in the treatment of major depressive disorder and other psychiatric conditions, undergoes hepatic metabolism to form its principal active metabolite, norfluoxetine.[1][2] This N-demethylated metabolite is not merely a byproduct but a significant contributor to the overall pharmacological activity of fluoxetine, largely due to its prolonged half-life.[2] The therapeutic effects of norfluoxetine are primarily attributed to its action as a selective serotonin reuptake inhibitor (SSRI).[3][4] By binding to the serotonin transporter (SERT), norfluoxetine effectively blocks the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of the neurotransmitter in the synaptic cleft and subsequent enhancement of serotonergic signaling.

Norfluoxetine exists as a racemic mixture of two enantiomers, (S)-norfluoxetine and (R)-norfluoxetine, which exhibit notable differences in their potency as serotonin uptake inhibitors.[3][5] The (S)-enantiomer is significantly more potent in its inhibition of SERT compared to the (R)-enantiomer.[3][5] This stereoselectivity is a critical aspect of its pharmacology. This guide will delve into the core mechanism of action of norfluoxetine, presenting quantitative data on its binding affinities, detailing the experimental protocols used to elucidate its function, and visualizing the associated signaling pathways.

Quantitative Pharmacology of Norfluoxetine

The efficacy and selectivity of norfluoxetine as an SSRI are quantified through its binding affinity (Ki) and inhibitory concentration (IC50) for the serotonin transporter (SERT) in comparison to other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: In Vitro Binding Affinity (Ki) of Norfluoxetine Enantiomers for Monoamine Transporters
CompoundTransporterKi (nM)SpeciesReference
(S)-NorfluoxetineSERT1.3Rat[3]
(R)-NorfluoxetineSERT26Rat[3]
(S)-NorfluoxetineNET>1000Rat[3]
(R)-NorfluoxetineNET>1000Rat[3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Inhibition of Serotonin Uptake by Norfluoxetine Enantiomers
CompoundAssaypKiIC50 (nM)SpeciesReference
(S)-Norfluoxetine[3H]Serotonin Uptake7.8614Rat[3]
(R)-Norfluoxetine[3H]Serotonin Uptake-~308Rat[3]

Note: R-norfluoxetine was reported to be 22 times less potent than S-norfluoxetine in inhibiting serotonin uptake.[3]

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro assays. The following are detailed methodologies for two key experiments used to characterize the SSRI activity of norfluoxetine.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of norfluoxetine for the serotonin transporter (SERT).

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • [3H]Paroxetine or other suitable radioligand for SERT

  • Norfluoxetine (racemic, S-, and R-enantiomers)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the washed membrane pellet in fresh buffer.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]paroxetine, and varying concentrations of the unlabeled competitor (norfluoxetine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known SERT blocker). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 MembranePellet Membrane Pellet Centrifuge2->MembranePellet Wash Washing MembranePellet->Wash FinalPellet Final Membrane Preparation Wash->FinalPellet Incubation Incubation with [3H]Paroxetine & Norfluoxetine FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Fig. 1: Experimental workflow for a radioligand binding assay.
Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the inhibitory potency (IC50) of norfluoxetine on serotonin uptake.

Materials:

  • Rat brain tissue (e.g., striatum or cortex)

  • [3H]Serotonin

  • Norfluoxetine (racemic, S-, and R-enantiomers)

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • Selective uptake inhibitors for defining non-specific uptake (e.g., a high concentration of a known SSRI)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular components. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of norfluoxetine or vehicle.

  • Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [3H]serotonin to the synaptosome suspension.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective serotonin uptake inhibitor) from the total uptake. Determine the IC50 value of norfluoxetine by plotting the percentage inhibition of specific uptake against the log concentration of norfluoxetine.

experimental_workflow_synaptosomal_uptake cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 SynaptosomePellet Synaptosome Pellet Centrifuge2->SynaptosomePellet Resuspension Resuspension in Buffer SynaptosomePellet->Resuspension Preincubation Pre-incubation with Norfluoxetine Resuspension->Preincubation Uptake Initiation with [3H]Serotonin Preincubation->Uptake Incubation Incubation Uptake->Incubation Termination Termination by Filtration Incubation->Termination Counting Scintillation Counting Termination->Counting IC50 IC50 Determination Counting->IC50

Fig. 2: Experimental workflow for a synaptosomal uptake assay.

Downstream Signaling Pathways

The inhibition of SERT by norfluoxetine and the subsequent increase in synaptic serotonin levels trigger a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of SSRIs. These pathways ultimately lead to changes in gene expression and neuroplasticity.

In the short term, increased serotonin in the synapse activates various postsynaptic serotonin receptors. Over a longer period of chronic treatment, this sustained serotonergic stimulation leads to adaptive changes, including the downregulation and desensitization of certain serotonin autoreceptors (e.g., 5-HT1A), which further enhances serotonin release.

The downstream signaling cascades activated by serotonin receptors are complex and involve multiple pathways. Key pathways implicated in the therapeutic action of SSRIs include:

  • cAMP/PKA/CREB Pathway: Activation of certain G-protein coupled serotonin receptors can lead to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6]

  • BDNF/TrkB Signaling: Increased levels of BDNF are a well-documented downstream effect of chronic SSRI treatment. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades that include the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for promoting neuronal survival, growth, and synaptic plasticity.[6][7]

  • Wnt/β-catenin Pathway: This pathway is involved in cell proliferation and synaptic plasticity and has been shown to be upregulated by antidepressant treatment.[7]

  • mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway plays a critical role in controlling synaptic plasticity and is another target of antidepressant action.[7]

signaling_pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norfluoxetine Norfluoxetine SERT SERT Norfluoxetine->SERT Inhibits Serotonin Serotonin (5-HT) 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Activates SERT->Serotonin Blocks Reuptake AC Adenylyl Cyclase 5HT_Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF BDNF BDNF_Gene->BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates Signaling_Cascades MAPK/ERK, PI3K/Akt Signaling Cascades TrkB->Signaling_Cascades Neuroplasticity Neuroplasticity Gene Expression Signaling_Cascades->Neuroplasticity

Fig. 3: Downstream signaling pathway of norfluoxetine action.

Conclusion

Norfluoxetine is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of fluoxetine through its potent and selective inhibition of the serotonin transporter. The stereospecificity of this interaction, with (S)-norfluoxetine being markedly more potent than (R)-norfluoxetine, underscores the importance of chiral considerations in drug design and evaluation. The downstream consequences of SERT inhibition by norfluoxetine involve a complex interplay of signaling pathways that ultimately modulate gene expression and promote neuroplasticity, which are thought to be central to its antidepressant effects. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel and improved therapeutics for psychiatric disorders.

References

An In-depth Technical Guide to the Pharmacological Profiles of Norfluoxetine Oxalate and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine (B159337). The document delves into their receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and their effects on metabolic enzymes. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Fluoxetine is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its therapeutic efficacy is attributed to its ability to selectively inhibit the reuptake of serotonin in the synaptic cleft. Upon administration, fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine. Notably, norfluoxetine exhibits a longer half-life than its parent compound, contributing significantly to the overall and prolonged therapeutic effect. This guide offers a detailed comparative analysis of the pharmacological characteristics of both fluoxetine and its metabolite, norfluoxetine, presented as the oxalate (B1200264) salt for research purposes. Norfluoxetine oxalate is a primary blood metabolite of fluoxetine and is often used as a certified reference material in analytical and forensic applications.[1][2][3][4]

Receptor and Transporter Binding Affinity

The primary mechanism of action for both fluoxetine and norfluoxetine is the inhibition of the serotonin transporter (SERT). Their binding affinities for SERT, as well as other monoamine transporters and various neurotransmitter receptors, are crucial for understanding their efficacy and side-effect profiles.

Comparative Binding Affinities (Ki, nM)
TargetFluoxetine (Ki, nM)Norfluoxetine (Ki, nM)Reference
Monoamine Transporters
Serotonin Transporter (SERT)0.8 ± 0.11.3 ± 0.2[5]
Norepinephrine Transporter (NET)130 ± 20250 ± 50[5]
Dopamine Transporter (DAT)1500 ± 300>10,000[5]
Serotonin Receptors
5-HT1A>10,000>10,000[5]
5-HT2A130 ± 10160 ± 20[5]
5-HT2B>10,000 (for both)>10,000 (for both)[6]
5-HT2C200 ± 30350 ± 60[5]

Note: Ki values are presented as mean ± SEM. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for SERT

This protocol outlines a standard method for determining the binding affinity of compounds to the serotonin transporter.

Materials:

  • Human platelet membranes or cells expressing recombinant human SERT.

  • Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (fluoxetine, this compound).

  • Non-specific binding control (e.g., 10 µM paroxetine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize human platelet membranes or SERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the test compound, and the radioligand (at a concentration close to its Kd).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 Homogenize SERT-expressing cells prep2 Centrifuge and resuspend pellet prep1->prep2 assay2 Add membrane preparation prep2->assay2 assay1 Add buffer, test compound, and radioligand to 96-well plate assay1->assay2 assay3 Incubate at 25°C for 60-90 min assay2->assay3 quant1 Filter through glass fiber filters assay3->quant1 quant2 Wash filters quant1->quant2 quant3 Scintillation counting quant2->quant3 analysis1 Calculate IC50 quant3->analysis1 analysis2 Calculate Ki using Cheng-Prusoff equation analysis1->analysis2

Experimental workflow for a radioligand binding assay.

Pharmacokinetics

The pharmacokinetic profiles of fluoxetine and norfluoxetine are characterized by long elimination half-lives, contributing to their sustained therapeutic effects.

Human Pharmacokinetic Parameters
ParameterFluoxetineNorfluoxetineReference
Tmax (hours) 6 - 812 - 24[7]
Cmax (ng/mL) 15 - 5515 - 55[7]
AUC (ng·h/mL) Varies significantly with CYP2D6 genotypeVaries significantly with CYP2D6 genotype[8]
Half-life (t½, days) 1 - 3 (acute), 4 - 6 (chronic)4 - 16[7]
Protein Binding (%) ~94.5~94.5[7]

Note: Cmax and AUC values are dose-dependent and can vary based on individual patient metabolism (CYP2D6 genotype).

Metabolism and Cytochrome P450 Inhibition

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to form norfluoxetine. Both parent drug and metabolite are potent inhibitors of several CYP isoforms.

Metabolism of Fluoxetine

G fluoxetine Fluoxetine norfluoxetine Norfluoxetine fluoxetine->norfluoxetine CYP2D6 (major) CYP2C19, CYP3A4 (minor) inactive_metabolites Inactive Metabolites norfluoxetine->inactive_metabolites Further Metabolism G serotonin_release Serotonin Release from Presynaptic Neuron sert Serotonin Transporter (SERT) serotonin_release->sert synaptic_serotonin Increased Synaptic Serotonin Concentration serotonin_release->synaptic_serotonin reuptake Serotonin Reuptake sert->reuptake postsynaptic_receptors Postsynaptic Serotonin Receptors synaptic_serotonin->postsynaptic_receptors downstream_signaling Downstream Signaling and Therapeutic Effects postsynaptic_receptors->downstream_signaling fluoxetine Fluoxetine / Norfluoxetine fluoxetine->sert Inhibition

References

The Core of Fluoxetine's Action: A Technical Guide to Norfluoxetine, its Primary Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through its active metabolite, norfluoxetine (B159337). This technical guide provides an in-depth exploration of norfluoxetine's pharmacodynamic and pharmacokinetic properties, its metabolic pathway, and its significant role in the overall clinical profile of fluoxetine. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Norfluoxetine is formed in the liver through the N-demethylation of fluoxetine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] Notably, norfluoxetine exhibits a significantly longer elimination half-life than its parent compound, contributing to a prolonged duration of action and a unique pharmacological profile among SSRIs.[2] This guide will delve into the quantitative aspects of norfluoxetine's activity, the experimental methodologies used to characterize it, and the key pathways involved in its formation and action.

Pharmacodynamics of Norfluoxetine

Norfluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT), which is the primary mechanism of action for SSRIs.[3] This inhibition leads to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. The activity of norfluoxetine is stereoselective, with the S-enantiomer being significantly more potent than the R-enantiomer.[3][4]

Receptor and Transporter Binding Affinities

The binding affinity of norfluoxetine and its enantiomers to various neurotransmitter transporters has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the target receptors, with a lower Ki value indicating a higher binding affinity.

CompoundTransporterKi (nM)Reference
S-NorfluoxetineSerotonin (5-HT) Transporter1.3[3]
R-NorfluoxetineSerotonin (5-HT) Transporter280 (22-fold less potent than S-enantiomer)[3]
S-NorfluoxetineNorepinephrine TransporterLess potent than fluoxetine enantiomers[3]
R-NorfluoxetineNorepinephrine TransporterLess potent than fluoxetine enantiomers[3]

Table 1: Binding Affinities (Ki) of Norfluoxetine Enantiomers for Neurotransmitter Transporters.

Pharmacokinetics of Norfluoxetine

The pharmacokinetic profile of norfluoxetine is characterized by its slow formation from fluoxetine and its even slower elimination from the body. This results in a prolonged half-life and accumulation upon chronic administration of fluoxetine.[2]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for norfluoxetine obtained from a bioequivalence study in healthy volunteers after a single 20 mg dose of fluoxetine.[5]

ParameterValueUnitReference
Cmax (Maximum Plasma Concentration)8.4ng/mL[5]
AUC(0-infinity) (Area Under the Curve)2532.0ng·h/mL[5]
Elimination Half-life (t1/2)4-16days[2]

Table 2: Pharmacokinetic Parameters of Norfluoxetine.

Metabolism of Fluoxetine to Norfluoxetine

The primary metabolic pathway of fluoxetine is its N-demethylation to norfluoxetine. This biotransformation is predominantly carried out by the polymorphic enzyme CYP2D6 in the liver, with minor contributions from other CYP isoforms such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[6][7] The genetic variability in CYP2D6 activity can lead to significant inter-individual differences in the plasma concentrations of fluoxetine and norfluoxetine.[1]

Cytochrome P450 Inhibition

Both fluoxetine and norfluoxetine are not only substrates but also inhibitors of various CYP450 enzymes. This can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by these enzymes.

CompoundCYP EnzymeInhibition Constant (Ki)Type of InhibitionReference
NorfluoxetineCYP2D60.2 µM (apparent)Competitive[8]
(S)-NorfluoxetineCYP2C197 µMTime-dependent[9][10]
(R)-NorfluoxetineCYP3A48 µMTime-dependent[9][10]

Table 3: Inhibition of Cytochrome P450 Enzymes by Norfluoxetine.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter Affinity

Objective: To determine the binding affinity (Ki) of norfluoxetine for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]-Citalopram (radioligand)

  • Unlabeled citalopram (B1669093) or another high-affinity SERT ligand (for non-specific binding determination)

  • Norfluoxetine (test compound)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hSERT cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, [³H]-Citalopram (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-Citalopram, and a saturating concentration of unlabeled citalopram.

      • Competition Binding: Membrane preparation, [³H]-Citalopram, and varying concentrations of norfluoxetine.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the norfluoxetine concentration.

    • Determine the IC50 value (the concentration of norfluoxetine that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determination of Norfluoxetine in Human Plasma by HPLC

Objective: To quantify the concentration of norfluoxetine in human plasma samples.[11]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[11]

  • Reversed-phase C8 or C18 column.[11]

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer).[11]

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

  • Human plasma samples.

  • Norfluoxetine standard solutions of known concentrations.

  • Internal standard (e.g., a structurally similar compound not present in the plasma).

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Add the internal standard to each plasma sample.

    • Perform a solid-phase extraction to remove proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the plasma sample, washing the cartridge, and eluting the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate norfluoxetine and the internal standard on the reversed-phase column using an isocratic or gradient elution with the mobile phase.

    • Detect the compounds using a fluorescence detector set at the appropriate excitation and emission wavelengths for norfluoxetine (e.g., excitation at 230 nm and emission at 290 nm).[11]

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of norfluoxetine of known concentrations.

    • Plot the peak area ratio of norfluoxetine to the internal standard against the concentration of norfluoxetine.

    • Determine the concentration of norfluoxetine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Fluoxetine_Metabolism Fluoxetine Fluoxetine CYP2D6 CYP2D6 (Major Pathway) Fluoxetine->CYP2D6 N-demethylation Other_CYPs CYP2C9, CYP2C19, CYP3A4, CYP3A5 (Minor Pathways) Fluoxetine->Other_CYPs N-demethylation Norfluoxetine Norfluoxetine (Active Metabolite) CYP2D6->Norfluoxetine Other_CYPs->Norfluoxetine

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with hSERT) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-Citalopram) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (Norfluoxetine) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a radioligand binding assay.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute HPLC_Injection Inject into HPLC Reconstitute->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantify Quantify Norfluoxetine Detection->Quantify Calibration Generate Calibration Curve Calibration->Quantify

Caption: Workflow for HPLC analysis of norfluoxetine in plasma.

Conclusion

Norfluoxetine is a critical determinant of the pharmacological activity of fluoxetine. Its high potency as a serotonin reuptake inhibitor, particularly the S-enantiomer, and its extended half-life contribute significantly to the therapeutic efficacy and side-effect profile of its parent drug. A thorough understanding of the pharmacodynamics, pharmacokinetics, and metabolism of norfluoxetine is essential for the rational development of new antidepressants and for optimizing the clinical use of fluoxetine. The data and protocols presented in this guide provide a solid foundation for further research in this area.

References

Stereochemistry and Enantiomers of Norfluoxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). Formed in the liver via N-demethylation of fluoxetine, norfluoxetine itself is a potent inhibitor of the serotonin transporter (SERT) and possesses a significantly longer elimination half-life than its parent compound, contributing substantially to the overall therapeutic effect and side-effect profile of fluoxetine treatment.[1] Like fluoxetine, norfluoxetine possesses a single chiral center, resulting in the existence of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. These enantiomers exhibit marked differences in their pharmacological activity and pharmacokinetic profiles, a critical consideration in drug development and personalized medicine. This technical guide provides a comprehensive overview of the stereochemistry of norfluoxetine, detailing the distinct properties of its enantiomers, methods for their synthesis and separation, and their impact on serotonergic signaling.

Stereochemistry and Pharmacological Activity

The two enantiomers of norfluoxetine, while chemically identical in terms of atomic composition and connectivity, differ in their three-dimensional arrangement, leading to distinct interactions with biological targets.

Potency at Monoamine Transporters

The primary mechanism of action of norfluoxetine is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The (S)-enantiomer of norfluoxetine is significantly more potent in this regard than the (R)-enantiomer.[2][3] In contrast to the pronounced stereoselectivity at SERT, the activity of the norfluoxetine enantiomers at the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is considerably lower.[2]

EnantiomerTargetKᵢ (nM) - EstimatedReference
(S)-NorfluoxetineSERT1.3[2]
(R)-NorfluoxetineSERT28.6[2]
(S)-NorfluoxetineNET>1000[2]
(R)-NorfluoxetineNET>1000[2]
(S)-NorfluoxetineDAT>1000[2]
(R)-NorfluoxetineDAT>1000[2]

Table 1: Estimated Inhibitory Constants (Kᵢ) of Norfluoxetine Enantiomers at Human Monoamine Transporters. Estimates for NET and DAT are based on qualitative statements of lower potency compared to fluoxetine.

In Vivo Efficacy

The stereoselective inhibition of SERT by norfluoxetine enantiomers translates to differential efficacy in vivo. Studies in animal models have demonstrated that (S)-norfluoxetine is substantially more potent in producing the neurochemical and behavioral effects associated with serotonin reuptake inhibition.[4]

EnantiomerAssayED₅₀ (mg/kg)SpeciesReference
(S)-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion3.8Rat[4]
(R)-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion>20Rat[4]

Table 2: In Vivo Potency of Norfluoxetine Enantiomers.

Pharmacokinetics

The pharmacokinetic profiles of the norfluoxetine enantiomers also exhibit stereoselectivity, which can influence their accumulation and duration of action. The elimination half-life of norfluoxetine is notably long, ranging from 7 to 15 days, contributing to the prolonged therapeutic effect of fluoxetine.[5]

ParameterRacemic Norfluoxetine(S)-Norfluoxetine(R)-NorfluoxetineReference
Elimination Half-life (t½)7-15 days~15 days~20 days (elderly)[5][6]
Clearance (CL)0.9 L/h (median)Not specifiedNot specified[7][8]

Table 3: Pharmacokinetic Parameters of Norfluoxetine. Data for individual enantiomers is limited and may vary based on patient population (e.g., age).

Experimental Protocols

Synthesis of (S)-Norfluoxetine

The synthesis of individual norfluoxetine enantiomers is typically achieved through the N-demethylation of the corresponding fluoxetine enantiomer. A general conceptual protocol for the synthesis of (S)-norfluoxetine from (S)-fluoxetine is described below, based on established chemical principles.

Principle: The N-demethylation of (S)-fluoxetine can be achieved using various reagents that selectively remove the methyl group from the secondary amine. One common method involves the use of a chloroformate reagent, such as ethyl chloroformate, to form a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the primary amine, (S)-norfluoxetine.[9]

Conceptual Steps:

  • Carbamate Formation: (S)-fluoxetine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature. This reaction forms the corresponding ethyl carbamate of (S)-norfluoxetine.

  • Hydrolysis: The resulting carbamate is then hydrolyzed to the primary amine. This can be achieved under either acidic or basic conditions. For example, refluxing the carbamate with a strong base like potassium hydroxide (B78521) in a suitable solvent (e.g., ethanol/water mixture) will cleave the carbamate and yield (S)-norfluoxetine.

  • Purification: The final product, (S)-norfluoxetine, is then purified from the reaction mixture using standard techniques such as extraction and chromatography.

Chiral Separation of Norfluoxetine Enantiomers

The analysis of individual norfluoxetine enantiomers in biological matrices requires a stereoselective analytical method. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.

Methodology:

  • Sample Preparation: Plasma or serum samples are typically prepared using protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[10]

  • Chromatographic System:

    • Column: A chiral stationary phase column, such as one based on a cellulose (B213188) derivative (e.g., Chiralcel OD-R), is used to achieve enantiomeric separation.[10]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution) at a controlled pH.[10]

    • Flow Rate: A constant flow rate (e.g., 0.6 mL/min) is maintained.[10]

    • Detection: Ultraviolet (UV) detection at a wavelength of approximately 220 nm is commonly used.[10] Alternatively, mass spectrometry (MS) can be coupled with the HPLC system (LC-MS/MS) for enhanced sensitivity and selectivity.[11][12]

Signaling Pathways and Experimental Workflows

Downstream Signaling of Serotonin Reuptake Inhibition

The inhibition of SERT by norfluoxetine leads to an increase in synaptic serotonin levels, which in turn activates a cascade of downstream signaling events. This ultimately results in the therapeutic effects of the drug.

G Norfluoxetine (S)-Norfluoxetine SERT Serotonin Transporter (SERT) Norfluoxetine->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Leads to Serotonin_Receptors Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Serotonin->Serotonin_Receptors Activates G_Proteins G-Protein Activation Serotonin_Receptors->G_Proteins Second_Messengers Second Messenger Systems (e.g., cAMP, IP3/DAG) G_Proteins->Second_Messengers Kinases Protein Kinase Activation (e.g., PKA, PKC) Second_Messengers->Kinases Gene_Expression Altered Gene Expression (e.g., BDNF) Kinases->Gene_Expression Neuronal_Plasticity Enhanced Neuronal Plasticity and Survival Gene_Expression->Neuronal_Plasticity Therapeutic_Effect Therapeutic Effect (Antidepressant Action) Neuronal_Plasticity->Therapeutic_Effect

Caption: Downstream signaling cascade following SERT inhibition by (S)-norfluoxetine.

Experimental Workflow for Stereoselective Analysis

A typical experimental workflow to investigate the stereoselective effects of norfluoxetine involves several key stages, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE HPLC Chiral HPLC Separation SPE->HPLC Detection UV or MS/MS Detection HPLC->Detection Chromatogram_Analysis Chromatogram Integration Detection->Chromatogram_Analysis Quantification Quantification of Enantiomers Chromatogram_Analysis->Quantification PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Modeling Quantification->PK_PD_Analysis

Caption: Experimental workflow for the stereoselective analysis of norfluoxetine.

Conclusion

The stereochemistry of norfluoxetine plays a pivotal role in its pharmacological and pharmacokinetic properties. The (S)-enantiomer is the primary contributor to the serotonin reuptake inhibition that underlies the therapeutic efficacy of fluoxetine. A thorough understanding of the distinct characteristics of (R)- and (S)-norfluoxetine is essential for the rational design of new antidepressants with improved efficacy and safety profiles. The development and application of robust stereoselective analytical methods are crucial for elucidating the complex in vivo disposition of these enantiomers and for advancing our knowledge of their clinical implications. This guide provides a foundational resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

References

The Intricate Dance of Norfluoxetine with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), and the serotonin (B10506) transporter (SERT). Tailored for researchers, scientists, and drug development professionals, this document elucidates the quantitative binding characteristics, inhibitory effects, and the broader signaling implications of this crucial interaction.

Norfluoxetine, an N-demethylated metabolite of fluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its prolonged presence in the body significantly contributes to and extends the therapeutic efficacy of fluoxetine.[3][4] This guide will delve into the stereospecific nuances of norfluoxetine's enantiomers and their differential effects on SERT, providing a comprehensive overview for advancing research in neuropharmacology and antidepressant drug development.

Quantitative Analysis of Norfluoxetine's Interaction with SERT

The interaction of norfluoxetine with the serotonin transporter is characterized by high-affinity binding and potent inhibition of serotonin reuptake. This interaction is stereoselective, with the S-enantiomer of norfluoxetine demonstrating significantly greater potency than the R-enantiomer. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

LigandPreparationRadioligandKi (nM)pKiReference
S-NorfluoxetineRat Brain[3H]paroxetine1.38.88[1]
R-NorfluoxetineRat Brain[3H]paroxetine267.59Calculated from[1]
S-NorfluoxetineRat Brain-147.86[1]
R-NorfluoxetineRat Brain-3086.51Calculated from[1]
Caption: Table 1. Binding Affinity (Ki) of Norfluoxetine Enantiomers for the Serotonin Transporter.
LigandAssay TypePreparationIC50/ED50Reference
S-Norfluoxetine5-HT Uptake Inhibition (in vitro)Rat Brain Synaptosomes14 nM (pIC50 = 7.86)[1]
R-Norfluoxetine5-HT Uptake Inhibition (in vitro)Rat Brain Synaptosomes308 nM (pIC50 = 6.51)[1]
S-Norfluoxetine5-HT Uptake Inhibition (ex vivo, i.p.)Rat Cerebral Cortex3 mg/kg (7.3 µmol/kg)[1]
R-Norfluoxetine5-HT Uptake Inhibition (ex vivo, i.p.)Rat Cerebral Cortex> 20 mg/kg (> 48.6 µmol/kg)[1]
S-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo, i.p.)Rat Brain3.8 mg/kg[2]
R-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo, i.p.)Rat Brain> 20 mg/kg[2]
S-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo)Mouse Brain0.82 mg/kg[2]
R-NorfluoxetineAntagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo)Mouse Brain8.3 mg/kg[2]
Caption: Table 2. Inhibitory Potency (IC50/ED50) of Norfluoxetine Enantiomers on Serotonin Uptake.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments used to characterize the effects of norfluoxetine on the serotonin transporter.

Radioligand Binding Assay

This protocol is a synthesized methodology for determining the binding affinity (Ki) of norfluoxetine enantiomers for the serotonin transporter using [3H]paroxetine, a high-affinity radioligand for the SERT.

1. Membrane Preparation:

  • Rat brain tissue (e.g., cerebral cortex or whole brain) is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptosomes.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a total volume of 250 µL.

  • To each well, add:

    • 50 µL of various concentrations of the competing ligand (S- or R-norfluoxetine) or vehicle.

    • 50 µL of a fixed concentration of [3H]paroxetine (e.g., 0.1-0.5 nM).

    • 150 µL of the prepared membrane suspension (typically 50-150 µg of protein).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled SERT ligand (e.g., 10 µM fluoxetine or citalopram).

  • The plate is incubated for 60 minutes at room temperature (or 25°C) to reach equilibrium.

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin Uptake Assay in Synaptosomes

This protocol outlines the measurement of serotonin reuptake inhibition by norfluoxetine enantiomers in isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Fresh brain tissue (e.g., cortex, hippocampus, or striatum) is homogenized in a buffered sucrose solution (0.32 M sucrose, 4 mM HEPES, pH 7.4) as described in the binding assay protocol.[5]

  • The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) removes larger cellular debris.[6] The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000-20,000 x g for 20 min) to pellet the synaptosomes.[6][7]

  • The synaptosomal pellet is resuspended in an appropriate assay buffer, such as Krebs-Ringer bicarbonate buffer, saturated with 95% O2/5% CO2.[8]

2. Uptake Assay:

  • Synaptosomes are pre-incubated for 5-10 minutes at 37°C with various concentrations of the inhibitor (S- or R-norfluoxetine) or vehicle.

  • Serotonin uptake is initiated by the addition of a low concentration of [3H]serotonin (e.g., 10-50 nM).

  • The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C, ensuring that the uptake rate is in the initial linear phase.

  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known SERT inhibitor.

3. Termination and Measurement:

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]serotonin.

  • The amount of [3H]serotonin accumulated within the synaptosomes is quantified by liquid scintillation counting of the filters.

4. Data Analysis:

  • The IC50 value, the concentration of norfluoxetine that inhibits 50% of the specific serotonin uptake, is determined from the concentration-response curve using non-linear regression.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Radioligand Binding Assay Workflow prep 1. Brain Tissue Homogenization cent1 2. Low-Speed Centrifugation (1,000 x g) prep->cent1 super1 Supernatant (S1) cent1->super1 cent2 3. High-Speed Centrifugation (20,000 x g) super1->cent2 pellet2 Crude Membrane Pellet (P2) cent2->pellet2 resuspend 4. Resuspend in Assay Buffer pellet2->resuspend assay 5. Incubation: - Membranes - [3H]paroxetine - Norfluoxetine resuspend->assay filter 6. Rapid Filtration assay->filter count 7. Scintillation Counting filter->count analyze 8. Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay to determine norfluoxetine's affinity for SERT.

G cluster_1 Serotonin Uptake Assay Workflow prep 1. Synaptosome Preparation (Differential Centrifugation) preincubate 2. Pre-incubation with Norfluoxetine (37°C) prep->preincubate add_5ht 3. Add [3H]serotonin to initiate uptake preincubate->add_5ht incubate 4. Short Incubation (37°C) add_5ht->incubate filter 5. Rapid Filtration & Washing incubate->filter count 6. Scintillation Counting filter->count analyze 7. Data Analysis (IC50) count->analyze

Caption: Experimental workflow for measuring serotonin uptake inhibition by norfluoxetine in synaptosomes.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5-HT Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_release Release Serotonin_vesicle->Serotonin_release Action Potential Serotonin_synapse Extracellular Serotonin (5-HT) Serotonin_release->Serotonin_synapse Serotonin_synapse->SERT:port Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_receptor Binding Signaling Downstream Signaling Postsynaptic_receptor->Signaling

Caption: Mechanism of action of norfluoxetine at the serotonergic synapse.

Downstream Signaling Pathways and Long-Term Effects

The primary mechanism of action of norfluoxetine is the competitive inhibition of the serotonin transporter.[9] By blocking SERT, norfluoxetine increases the concentration and prolongs the residence time of serotonin in the synaptic cleft.[3] This enhanced availability of serotonin leads to increased activation of both presynaptic and postsynaptic serotonin receptors.

Chronically, the sustained increase in synaptic serotonin levels can lead to adaptive changes in the serotonergic system. This includes the downregulation and desensitization of certain serotonin receptors, such as the 5-HT1A autoreceptors on the presynaptic neuron. The desensitization of these inhibitory autoreceptors is thought to be a key component of the therapeutic delay seen with SSRIs, ultimately leading to enhanced serotonergic neurotransmission.

Furthermore, long-term treatment with fluoxetine (and by extension, norfluoxetine) has been shown to affect the expression of SERT itself. Some studies suggest that chronic SSRI administration can lead to a decrease in SERT density, although the effects on SERT mRNA levels can be transient.[10][11] These long-term adaptations are crucial for the sustained therapeutic effects of the drug.

It is also important to note that norfluoxetine, like fluoxetine, can influence neurosteroid levels, which may contribute to its overall pharmacological profile beyond direct SERT inhibition.[12]

Conclusion

Norfluoxetine is a critical contributor to the therapeutic effects of fluoxetine, acting as a potent and selective inhibitor of the serotonin transporter. Its stereoselective interaction with SERT, with S-norfluoxetine being the more active enantiomer, highlights the importance of stereochemistry in drug design and development. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of norfluoxetine and other SERT inhibitors. A thorough understanding of its binding kinetics, inhibitory potency, and the resultant downstream signaling events is paramount for the development of next-generation antidepressants with improved efficacy and side-effect profiles.

References

In Vitro Activity of S-Norfluoxetine Versus R-Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth comparison of the in vitro activities of the two enantiomers of norfluoxetine (B159337), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). S-norfluoxetine and R-norfluoxetine exhibit significant differences in their pharmacological profiles, which are critical for understanding the overall therapeutic effects and potential side effects of fluoxetine treatment. This document is intended for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity Data

The following tables summarize the quantitative data on the in vitro activities of S-norfluoxetine and R-norfluoxetine at key molecular targets.

Table 1: Serotonin Transporter (SERT) Binding and Uptake Inhibition
EnantiomerAssay TypeParameterValue (nM)Fold Difference (S vs. R)Reference
S-Norfluoxetine[3H]paroxetine BindingpKi1.3~20x more potent[1]
R-Norfluoxetine[3H]paroxetine BindingpKi26[1]
S-NorfluoxetineSerotonin (5-HT) Uptake InhibitionpKi14~22x more potent[1]
R-NorfluoxetineSerotonin (5-HT) Uptake InhibitionpKi308[1]

S-norfluoxetine is markedly more potent than R-norfluoxetine in inhibiting serotonin reuptake, a key mechanism for its antidepressant activity.[2]

Table 2: Norepinephrine (B1679862) Transporter (NET) Inhibition
EnantiomerAssay TypeActivityReference
S-NorfluoxetineNorepinephrine Uptake InhibitionLess potent than fluoxetine enantiomers[1]
R-NorfluoxetineNorepinephrine Uptake InhibitionLess potent than fluoxetine enantiomers[1]

Both enantiomers of norfluoxetine are less potent inhibitors of the norepinephrine transporter compared to the parent drug, fluoxetine.[1]

Table 3: Cytochrome P450 (CYP) Enzyme Inhibition
EnantiomerEnzymeInhibition TypeKi (μM)Reference
S-NorfluoxetineCYP2D6Competitive0.31 ± 0.04[3]
R-NorfluoxetineCYP2D6Competitive1.48 ± 0.27[3]

(S)-norfluoxetine is a more potent inhibitor of CYP2D6 than the (R)-enantiomer.[3][4]

Table 4: 5-HT2C Receptor Binding
CompoundAssay TypeKi (nM)Reference
Norfluoxetine (racemic)[3H]mesulergine Binding203[5]

Norfluoxetine demonstrates affinity for the 5-HT2C receptor, acting as an antagonist.[5] The separate affinities for the S- and R-enantiomers were not specified in the search results.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor or transporter.[6][7]

Objective: To determine the binding affinity (Ki) of S-norfluoxetine and R-norfluoxetine for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • [3H]paroxetine (radioligand).

  • S-norfluoxetine and R-norfluoxetine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]paroxetine, and varying concentrations of either S-norfluoxetine or R-norfluoxetine.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound (S- or R-norfluoxetine) that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into cells.[8][9]

Objective: To determine the potency (IC50) of S-norfluoxetine and R-norfluoxetine in inhibiting serotonin uptake into cells expressing SERT.

Materials:

  • HEK293 cells stably expressing hSERT.

  • [3H]Serotonin (3H-5-HT).

  • S-norfluoxetine and R-norfluoxetine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation counter or a fluorescence-based detection system.[8]

Protocol:

  • Cell Plating: Seed the hSERT-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of S-norfluoxetine or R-norfluoxetine for a specified time.

  • Uptake Initiation: Add [3H]5-HT to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells and measure the amount of [3H]5-HT taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Serotonin Reuptake Inhibition Workflow

G cluster_0 Experimental Setup cluster_1 Uptake and Measurement Cells expressing SERT Cells expressing SERT Pre-incubation with Norfluoxetine enantiomer Pre-incubation with Norfluoxetine enantiomer Cells expressing SERT->Pre-incubation with Norfluoxetine enantiomer Addition of Radiolabeled Serotonin Addition of Radiolabeled Serotonin Pre-incubation with Norfluoxetine enantiomer->Addition of Radiolabeled Serotonin Serotonin Uptake Serotonin Uptake Addition of Radiolabeled Serotonin->Serotonin Uptake Cell Lysis & Scintillation Counting Cell Lysis & Scintillation Counting Serotonin Uptake->Cell Lysis & Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Cell Lysis & Scintillation Counting->Data Analysis (IC50) S-Norfluoxetine S-Norfluoxetine S-Norfluoxetine->Pre-incubation with Norfluoxetine enantiomer R-Norfluoxetine R-Norfluoxetine R-Norfluoxetine->Pre-incubation with Norfluoxetine enantiomer

Caption: Workflow for neurotransmitter uptake assay.

Diagram 2: Competitive Radioligand Binding Assay Logic

G cluster_0 Components cluster_1 Binding Equilibrium SERT Serotonin Transporter (SERT) Membrane-bound Binding SERT + Radioligand <=> SERT-Radioligand Complex SERT + Competitor <=> SERT-Competitor Complex SERT->Binding Radioligand [3H]paroxetine Binds to SERT Radioligand->Binding Competitor S- or R-Norfluoxetine Competes with Radioligand Competitor->Binding Measurement of Bound Radioligand Measurement of Bound Radioligand Binding->Measurement of Bound Radioligand Determination of Ki Determination of Ki Measurement of Bound Radioligand->Determination of Ki

Caption: Logic of competitive radioligand binding assay.

Diagram 3: Norfluoxetine's Primary Mechanism of Action

G Presynaptic Neuron Presynaptic Neuron Serotonin 5-HT Presynaptic Neuron->Serotonin Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic Cleft->5HT_Receptor Binds SERT->Presynaptic Neuron Serotonin->Synaptic Cleft Norfluoxetine S-Norfluoxetine (more potent) Norfluoxetine->SERT Inhibits 5HT_Receptor->Postsynaptic Neuron Signal Transduction

Caption: Inhibition of serotonin reuptake by norfluoxetine.

References

Norfluoxetine Oxalate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine, plays a crucial role in the long-acting therapeutic effects of its parent drug. As a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), norfluoxetine's extended half-life and significant pharmacological activity are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of norfluoxetine oxalate (B1200264), focusing on its chemical properties, mechanism of action, relevant experimental protocols, and key signaling and metabolic pathways.

Core Data Presentation

Quantitative data for norfluoxetine oxalate is summarized in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 107674-50-0[1][2][3][4][5]
Molecular Formula C₁₈H₁₈F₃NO₅[1][4]
Molecular Weight 385.33 g/mol [5][6]

Mechanism of Action

Norfluoxetine exerts its therapeutic effect primarily by acting as a selective serotonin reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT) on the presynaptic neuron, norfluoxetine blocks the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The S-enantiomer of norfluoxetine is notably more potent in its inhibition of serotonin uptake compared to the R-enantiomer.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways associated with norfluoxetine's mechanism of action and metabolism.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Serotonin (5-HT)->Serotonin_Vesicle Serotonin_Synapse->SERT Reuptake 5-HT_Receptor 5-HT Receptor Serotonin_Synapse->5-HT_Receptor Binding Signaling_Cascade Downstream Signaling Cascade 5-HT_Receptor->Signaling_Cascade Neuronal Response Neuronal Response Signaling_Cascade->Neuronal Response Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition

Diagram 1: Norfluoxetine's Mechanism of Action at the Serotonergic Synapse.

Metabolism_Pathway cluster_cyp450 CYP450 Enzymes Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Inactive_Metabolites Inactive Metabolites Norfluoxetine->Inactive_Metabolites Further Metabolism CYP2D6 CYP2D6 Norfluoxetine->CYP2D6 Inhibition CYP2D6->Fluoxetine CYP2C9 CYP2C9 CYP2C9->Fluoxetine CYP3A4 CYP3A4 CYP3A4->Fluoxetine

Diagram 2: Metabolic Pathway of Fluoxetine to Norfluoxetine.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of norfluoxetine are provided below.

In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to assess the inhibitory potential of norfluoxetine on major CYP450 enzymes using human liver microsomes.

Materials:

Methodology:

  • Prepare stock solutions of norfluoxetine and probe substrates in an appropriate solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add potassium phosphate buffer, HLM, and the NADPH regenerating system.

  • Add varying concentrations of norfluoxetine to the wells. Include a vehicle control without norfluoxetine.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding the specific CYP450 probe substrate.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP450 activity at each norfluoxetine concentration relative to the vehicle control and determine the IC₅₀ value.

Rodent Behavioral Assays for Antidepressant Activity

The following protocols are widely used to screen for antidepressant-like effects of compounds in rodents.

1. Forced Swim Test (Mouse)

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer norfluoxetine or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the cylinder of water.

  • The total duration of the test is typically 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • A significant decrease in the duration of immobility in the norfluoxetine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (Mouse)

Apparatus:

  • A suspension box or chamber that prevents the mouse from escaping or holding onto surfaces.

  • Adhesive tape for suspending the mouse by its tail.

Procedure:

  • Administer norfluoxetine or vehicle to the mice prior to the test.

  • Suspend each mouse individually by its tail from a lever or hook using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • A reduction in immobility time in the drug-treated group compared to the control group suggests antidepressant-like properties.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a potential antidepressant compound like norfluoxetine.

Antidepressant_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Testing cluster_analysis Data Analysis & Lead Optimization Binding_Assay SERT Binding Assay (Determine Ki) Uptake_Assay Serotonin Reuptake Inhibition Assay (IC50) FST Forced Swim Test Uptake_Assay->FST TST Tail Suspension Test Uptake_Assay->TST CYP_Inhibition CYP450 Inhibition Assay (IC50) Data_Analysis Analyze Potency, Efficacy, and Safety Profile CYP_Inhibition->Data_Analysis FST->Data_Analysis TST->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Lead_Opt Lead Optimization PK_PD->Lead_Opt Data_Analysis->PK_PD Compound Test Compound (e.g., Norfluoxetine) Compound->Binding_Assay Compound->Uptake_Assay Compound->CYP_Inhibition

Diagram 3: Workflow for Preclinical Antidepressant Drug Screening.

Conclusion

This compound, as the principal active metabolite of fluoxetine, is a key contributor to the sustained therapeutic efficacy of this widely used antidepressant. Its potent and selective inhibition of the serotonin transporter, coupled with its long pharmacokinetic half-life, underscores its importance in the treatment of depressive disorders. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals engaged in the study of serotonergic modulation and the discovery of novel antidepressant therapies. A thorough understanding of norfluoxetine's properties is essential for the continued development of effective treatments for mood disorders.

References

Off-Target Effects of Norfluoxetine Oxalate in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). However, emerging evidence reveals that its pharmacological profile extends beyond the serotonin transporter (SERT), encompassing a range of off-target interactions within the neuronal environment. These off-target effects, occurring at clinically relevant concentrations, can significantly influence neuronal signaling and function, contributing to both the therapeutic efficacy and the adverse effect profile of fluoxetine. This technical guide provides a comprehensive overview of the known off-target effects of norfluoxetine oxalate (B1200264) in neuronal cells, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the implicated signaling pathways. Understanding these off-target activities is crucial for a complete comprehension of fluoxetine's mechanism of action and for the development of more selective and effective neurotherapeutics.

Quantitative Overview of Off-Target Interactions

The following tables summarize the in vitro binding affinities and functional potencies of norfluoxetine at various neuronal targets, demonstrating its multi-target engagement profile.

Table 1: Norfluoxetine Binding Affinities (Ki) for Neuronal Receptors and Transporters

TargetKi (nM)SpeciesAssay TypeReference
Serotonin Transporter (SERT)19HumanRadioligand Binding
Norepinephrine Transporter (NET)2700HumanRadioligand Binding
Dopamine Transporter (DAT)420HumanRadioligand Binding
5-HT2A Receptor295HumanRadioligand Binding
5-HT2C Receptor91HumanRadioligand Binding

Table 2: Norfluoxetine Functional Inhibition (IC50/EC50) of Neuronal Ion Channels

TargetIC50/EC50 (µM)Cell TypeExperimental MethodReference
Kv3.1 Potassium Channel0.80 ± 0.06 (IC50)CHO cells expressing rat Kv3.1Whole-Cell Patch Clamp
Kv3.1 Potassium Channel (inside-out patch)0.19 ± 0.01 (IC50)CHO cells expressing rat Kv3.1Inside-Out Patch Clamp
Kv3.2 Potassium Channel (Wild-Type)~2.9 (IC50)HEK293 cells expressing human Kv3.2Whole-Cell Patch Clamp
Kv3.2 Potassium Channel (V473A Mutant)~0.4 (IC50)HEK293 cells expressing human Kv3.2Whole-Cell Patch Clamp
T-type Calcium Channel (CaV3.1)13.8 ± 0.1 (IC50)tsA 201 cells expressing human CaV3.1Whole-Cell Patch Clamp
T-type Calcium Channel (CaV3.2)7.01 ± 0.03 (IC50)tsA 201 cells expressing human CaV3.2Whole-Cell Patch Clamp
T-type Calcium Channel (CaV3.3)5.5 ± 0.2 (IC50)tsA 201 cells expressing human CaV3.3Whole-Cell Patch Clamp
Voltage-gated Ca2+ Channels (general)20.4 ± 2.7 (EC50)Rat cochlear neuronsWhole-Cell Patch Clamp

Table 3: Other Off-Target Neuronal Effects of Norfluoxetine

EffectConcentrationCell/SystemMethodReference
Decreased frequency of sIPSCs20 µMRat hippocampal CA1 stratum radiatum interneuronsWhole-Cell Patch Clamp
Decreased amplitude of GABA-induced currents20 µMRat hippocampal CA1 stratum radiatum interneuronsWhole-Cell Patch Clamp
Inhibition of α7 nicotinic acetylcholine (B1216132) receptors-Rat CA1 hippocampal interneuronsElectrophysiology
Increased brain allopregnanolone (B1667786) levelsDoses inactive on 5-HT reuptakeSocially isolated miceNot specified

Key Experimental Protocols

The following are detailed methodologies for assessing the off-target effects of norfluoxetine on neuronal ion channels and receptors.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a standard method for characterizing the effects of norfluoxetine on voltage-gated ion channels such as Kv3.1 and T-type calcium channels.

Objective: To measure the effect of norfluoxetine oxalate on the activity of specific ion channels in neuronal or heterologous expression systems.

Materials:

  • Cell Culture: Neuronal cell line (e.g., SH-SY5Y) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the ion channel of interest.

  • External (Bath) Solution (example for K+ currents): In mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (example for K+ currents): In mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjusted to pH 7.2 with KOH.

  • This compound Stock Solution: 10 mM in DMSO, serially diluted in external solution to final concentrations.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Recording Chamber: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Positioning: Under visual guidance, carefully lower the patch pipette onto the surface of a single, healthy-looking cell.

  • Gigaohm Seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Data Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit ion currents (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments to activate potassium channels).

    • Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Post-Drug Recording: After a stable effect is observed, record the currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

G cluster_workflow Experimental Workflow: Whole-Cell Patch Clamp prep Cell Preparation (Plating on Coverslips) chamber Transfer to Recording Chamber prep->chamber pipette Pipette Positioning & Giga-seal Formation chamber->pipette whole_cell Establish Whole-Cell Configuration pipette->whole_cell baseline Record Baseline Ion Currents whole_cell->baseline drug Apply Norfluoxetine Oxalate baseline->drug post_drug Record Post-Drug Ion Currents drug->post_drug analysis Data Analysis (IC50 Determination) post_drug->analysis

Caption: Workflow for Whole-Cell Patch Clamp.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of norfluoxetine for specific neuronal receptors and transporters.

Objective: To quantify the direct interaction of this compound with a target receptor or transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the target of interest.

  • Radioligand: A radioactive ligand that specifically binds to the target (e.g., [3H]citalopram for SERT).

  • This compound: A range of concentrations for competition.

  • Assay Buffer: Buffer optimized for the specific target.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. Include a control with no norfluoxetine (total binding) and a control with a high concentration of a known displacing ligand (non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium (time and temperature are target-dependent).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the norfluoxetine concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Off-Target Mediated Signaling Pathways

Norfluoxetine's interactions with off-target molecules can trigger or modulate various intracellular signaling cascades, influencing neuronal function beyond simple channel blockade or receptor antagonism.

Modulation of GABAergic Signaling

Norfluoxetine has been shown to modulate GABAergic transmission, a key inhibitory system in the central nervous system. It can decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and the amplitude of GABA-induced currents in hippocampal interneurons. This may be due to a combination of effects, including the inhibition of presynaptic T-type calcium channels (reducing GABA release) and direct allosteric modulation of GABAA receptors. Furthermore, norfluoxetine can increase the brain levels of the neurosteroid allopregnanolone, a potent positive allosteric modulator of GABAA receptors.

G cluster_gaba Norfluoxetine's Impact on GABAergic Signaling Norfluoxetine Norfluoxetine Ca_channel Presynaptic T-type Ca2+ Channel Norfluoxetine->Ca_channel Inhibits GABA_receptor Postsynaptic GABAA Receptor Norfluoxetine->GABA_receptor Negative Allosteric Modulation Neurosteroid Neurosteroid Synthesis (Allopregnanolone) Norfluoxetine->Neurosteroid Increases GABA_release GABA Release Ca_channel->GABA_release Decreases GABA_release->GABA_receptor Activates Inhibition Neuronal Inhibition GABA_receptor->Inhibition Mediates Neurosteroid->GABA_receptor Positive Allosteric Modulation

Caption: Norfluoxetine's multifaceted effects on GABAergic signaling.

Influence on Neurotrophic and Developmental Pathways

While much of the research on signaling pathways has focused on fluoxetine, the long half-life and significant central nervous system concentrations of norfluoxetine suggest its involvement. Fluoxetine has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) and Glycogen Synthase Kinase-3 Beta (GSK-3β)/β-catenin signaling pathways, which are critical for neurogenesis, synaptic plasticity, and cell survival. These effects are thought to be mediated, in part, through the activation of 5-HT1A receptors, which can lead to the inhibition of GSK-3β and subsequent stabilization of β-catenin.

G cluster_bdnf_gsk Potential Influence of Norfluoxetine on Neurotrophic Signaling Fluoxetine_Norfluoxetine Fluoxetine/ Norfluoxetine SERT SERT Inhibition Fluoxetine_Norfluoxetine->SERT BDNF BDNF Signaling Fluoxetine_Norfluoxetine->BDNF Modulates Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to HT1A 5-HT1A Receptor Serotonin->HT1A Activates GSK3b GSK-3β HT1A->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Inhibits Degradation Gene_expression Gene Expression (Neurogenesis, Plasticity) b_catenin->Gene_expression Promotes BDNF->Gene_expression Promotes

Caption: Norfluoxetine's potential role in neurotrophic signaling.

Conclusion and Future Directions

This compound is not merely a selective serotonin reuptake inhibitor; it is a pharmacologically active compound with a diverse range of off-target effects in neuronal cells. Its interactions with voltage-gated ion channels, ligand-gated ion channels, and various signaling pathways likely contribute significantly to the overall clinical profile of fluoxetine. The data and protocols presented in this guide underscore the importance of comprehensive pharmacological profiling in drug development.

Future research should aim to:

  • Conduct systematic screening of norfluoxetine against a broader panel of neuronal receptors and ion channels to identify novel off-target interactions.

  • Elucidate the precise molecular mechanisms by which norfluoxetine modulates its off-targets, including identifying specific binding sites.

  • Investigate the in vivo consequences of these off-target effects on neuronal circuit function and behavior.

  • Explore how genetic variations in these off-target proteins may influence individual responses to fluoxetine treatment.

A deeper understanding of the off-target pharmacology of norfluoxetine will be instrumental in refining our use of existing antidepressants and in designing next-generation therapeutics with improved efficacy and safety profiles.

Norfluoxetine's Role in Neurosteroid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Recent research has unveiled a significant mechanism of action for fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), that extends beyond their well-documented role as selective serotonin (B10506) reuptake inhibitors (SSRIs). At concentrations substantially lower than those required for affecting serotonin transport, these compounds modulate the biosynthesis of critical neurosteroids, particularly allopregnanolone (B1667786). This has led to the proposal of a new pharmacological classification: Selective Brain Steroidogenic Stimulants (SBSSs).[1][2] This guide provides a detailed examination of the molecular mechanisms by which norfluoxetine influences neurosteroid pathways, presenting quantitative data, experimental methodologies, and signaling diagrams to offer a comprehensive resource for the scientific community. The primary mechanism appears to be the stereoselective elevation of allopregnanolone levels, not by enhancing its synthesis directly, but by inhibiting its metabolic breakdown.

Introduction to Neurosteroids and Allopregnanolone

Neurosteroids are synthesized de novo in the brain, independent of peripheral steroidogenic glands, and act as potent modulators of neuronal activity.[1] Among the most studied is allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a metabolite of progesterone (B1679170). Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] By enhancing GABAergic transmission, allopregnanolone produces anxiolytic, anticonvulsant, and antidepressant effects.[1][3] Dysregulation of allopregnanolone levels has been implicated in a range of psychiatric conditions, including major depressive disorder, PTSD, and premenstrual dysphoric disorder (PMDD).[1][2][4] The ability of fluoxetine and norfluoxetine to restore depleted allopregnanolone levels is now considered a key component of their therapeutic efficacy.[2][4]

Core Mechanism: Modulation of Allopregnanolone Metabolism

The synthesis of allopregnanolone from progesterone is a two-step enzymatic process primarily occurring within specific neurons.[5][6]

  • 5α-Reduction: Progesterone is first irreversibly converted to 5α-dihydroprogesterone (5α-DHP) by the microsomal enzyme 5α-reductase.[3][7] This is generally considered the rate-limiting step in the pathway.[7]

  • 3α-Reduction/Oxidation: 5α-DHP is then reversibly converted to allopregnanolone by 3α-hydroxysteroid dehydrogenases (3α-HSDs).[3][7]

Norfluoxetine's primary influence is on the second step of this pathway. While initial hypotheses suggested that SSRIs might directly activate the reductive (synthesis) activity of 3α-HSDs,[8] subsequent evidence points more strongly toward the inhibition of the reverse, oxidative reaction.[7][9]

  • Reductive Pathway: The conversion of 5α-DHP to allopregnanolone is catalyzed by cytosolic aldo-keto reductase (AKR) family enzymes, which utilize NADPH as a cofactor.[7][9][10]

  • Oxidative Pathway: The conversion of allopregnanolone back to the inactive 5α-DHP is catalyzed by microsomal short-chain dehydrogenase/reductase (SDR) family enzymes, specifically those with retinol (B82714) dehydrogenase (RoDH) activity, using NAD+ as a cofactor.[7][9][10]

Studies on rat brain subcellular fractions demonstrate that fluoxetine and norfluoxetine do not affect the cytosolic reductive activity but significantly inhibit the microsomal oxidative activity of 3α-HSD.[7] By blocking the metabolic breakdown of allopregnanolone, norfluoxetine leads to its accumulation in the brain.[7][9] This effect is stereospecific, with the S-isomers of fluoxetine and norfluoxetine being significantly more potent than their R-isomer counterparts.[5] Crucially, these effects are observed at doses 50-fold lower than those needed to inhibit serotonin reuptake, indicating a distinct pharmacological action.[2]

Allopregnanolone_Pathway Progesterone Progesterone SR5A 5α-Reductase Progesterone->SR5A DHP 5α-Dihydroprogesterone (5α-DHP) AKR 3α-HSD (AKR) Reductive Pathway DHP->AKR Allo Allopregnanolone SDR 3α-HSD (SDR/RoDH) Oxidative Pathway Allo->SDR SR5A->DHP AKR->Allo SDR->DHP Norfluoxetine Norfluoxetine Norfluoxetine->SDR Inhibition

Allopregnanolone biosynthesis pathway and the inhibitory action of norfluoxetine.

Quantitative Data on Norfluoxetine's Effects

The following tables summarize key quantitative findings from in vivo and in vitro studies, illustrating the impact of norfluoxetine and its parent compound, fluoxetine, on neurosteroid levels and enzyme kinetics.

Table 1: In Vivo Effects of Fluoxetine and Norfluoxetine on Brain Neurosteroid Levels

Compound Species/Model Dose Brain Region Change in Allopregnanolone Change in 5α-DHP Reference
Fluoxetine Rat (Male, ADX/CX¹) 58 µmol/kg Whole Brain ~350% increase (from ~2 to 9 pmol/g) Decrease (from 2.8 to 1.1 pmol/g) [11]
Fluoxetine Rat (Female) 10 mg/kg Whole Brain Significant Increase No Significant Change [7]
Fluoxetine Rat (Male) 10 mg/kg Whole Brain No Significant Change No Significant Change [9]
S-Norfluoxetine Mouse (Socially Isolated) 1.8 mg/kg Olfactory Bulb Significant Increase Not Reported [5]
R-Norfluoxetine Mouse (Socially Isolated) 1.8 mg/kg Olfactory Bulb Less potent increase vs. S-isomer Not Reported [5]
Fluoxetine (Acute) Rat 20 mg/kg Cerebral Cortex +96% Not Reported [12]
Fluoxetine (Chronic) Rat 10 mg/kg for 15 days Brain -22% to -43% (basal levels) Not Reported [12]

¹Adrenalectomized/Castrated

Table 2: In Vitro Effects of Fluoxetine and Norfluoxetine on 3α-HSD Enzyme Activity

Compound Enzyme Source Reaction Effect Details Reference
Fluoxetine Human 3α-HSD Type III Reduction (DHP → Allo) Increased Efficiency Decreased K_m 10- to 30-fold [3][8]
Fluoxetine Rat Brain Cytosol (AKR) Reduction (DHP → Allo) No Effect Tested at 50 µM [7]
Fluoxetine Rat Brain Microsomes (SDR) Oxidation (Allo → DHP) Inhibition Non-competitive; IC₅₀ = 240 µM [7]
Norfluoxetine Rat Brain Microsomes (SDR) Oxidation (Allo → DHP) Inhibition 50.3% inhibition at 240 µM [7]

| Sertraline | Human 3α-HSD Type III | Oxidation (Allo → DHP) | Inhibition | Only SSRI tested to inhibit this reaction |[3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the cited literature.

Protocol: In Vivo Measurement of Brain Neurosteroid Levels

This protocol describes the general workflow for assessing neurosteroid concentrations in rodent brains following drug administration.

  • Animal Model and Drug Administration:

    • Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., Swiss-Webster). For specific models like social isolation, house animals individually for 4-6 weeks.[5]

    • Dissolve norfluoxetine or fluoxetine in a suitable vehicle (e.g., saline).

    • Administer the drug via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-20 mg/kg).[5][12]

    • Sacrifice animals at a specified time point post-injection (e.g., 30 minutes).[5]

  • Tissue Collection and Steroid Extraction:

    • Decapitate the animal, rapidly excise the brain, and dissect specific regions (e.g., cerebral cortex, olfactory bulb) on ice if required.

    • Homogenize the tissue in an appropriate buffer.

    • Perform liquid-liquid extraction using a solvent like cyclohexane (B81311) to separate steroids from the aqueous phase.[7]

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dry the extracted steroid fraction under nitrogen.

    • Add an internal standard (e.g., 16-dehydropregnenolone) for accurate quantification.[7]

    • Derivatize the steroids to make them volatile for GC analysis. A two-step process is common:

    • Analyze the derivatized sample using a GC-MS system, monitoring for specific ions corresponding to the target neurosteroids and the internal standard.

InVivo_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase A1 Animal Model (e.g., Socially Isolated Mouse) A2 Drug Administration (Norfluoxetine, i.p.) A1->A2 L1 Sacrifice & Brain Excision A2->L1 L2 Tissue Homogenization L1->L2 L3 Liquid-Liquid Extraction L2->L3 L4 Derivatization L3->L4 L5 GC-MS Analysis L4->L5

Workflow for in vivo analysis of neurosteroid levels after norfluoxetine treatment.
Protocol: In Vitro Assay of 3α-HSD Oxidative Activity

This protocol details the method for measuring the inhibition of allopregnanolone oxidation in brain microsomes.

  • Preparation of Subcellular Fractions:

    • Homogenize whole male rat brains in a buffered sucrose (B13894) solution.

    • Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., sodium phosphate).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the microsomal protein, buffer (pH 7.3), and the cofactor NAD+.

    • Add norfluoxetine or vehicle control to the mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, [³H]-allopregnanolone, mixed with unlabeled allopregnanolone.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).[3]

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Product Separation and Quantification:

    • Extract the steroids from the reaction mixture using the quenching solvent.

    • Spot the extracted steroids onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a solvent system that separates the substrate (allopregnanolone) from the product (5α-DHP).

    • Visualize the steroid spots (e.g., using iodine vapor) and scrape the corresponding sections of the silica (B1680970) gel.

    • Quantify the radioactivity in the substrate and product spots using liquid scintillation counting to determine the percentage of conversion and enzyme activity.

InVitro_Workflow P1 Brain Homogenization P2 Differential Centrifugation P1->P2 P3 Isolate Microsomal Fraction P2->P3 A1 Prepare Reaction Mix (Microsomes, NAD+) P3->A1 A2 Add Norfluoxetine / Vehicle A1->A2 A3 Add Substrate ([³H]-Allopregnanolone) A2->A3 A4 Incubate at 37°C A3->A4 Q1 Stop Reaction & Extract A4->Q1 Q2 Thin-Layer Chromatography (TLC) Q1->Q2 Q3 Scrape & Quantify Radioactivity Q2->Q3

Workflow for in vitro assay of 3α-HSD oxidative activity.

Conclusion and Future Directions

The evidence strongly indicates that norfluoxetine's role in neurosteroid biosynthesis is a critical, serotonin-independent component of its pharmacological profile. By acting as an inhibitor of the microsomal 3α-HSD oxidative enzymes, norfluoxetine effectively blocks the degradation of allopregnanolone, leading to its accumulation in key brain regions. This elevation of a potent positive modulator of GABA-A receptors provides a compelling mechanism for the anxiolytic and antidepressant effects observed, particularly in conditions characterized by neurosteroid deficits.

This understanding opens new avenues for drug development. Designing molecules that specifically target the oxidative 3α-HSD pathway, while minimizing or eliminating serotonin reuptake inhibition, could lead to a new class of therapeutics (SBSSs) with potentially faster onset of action and a different side-effect profile compared to traditional SSRIs. Future research should focus on further elucidating the specific human 3α-HSD isoforms inhibited by norfluoxetine and exploring the long-term consequences of chronically elevating allopregnanolone levels via this mechanism.

References

The Lipophilic Nature and Cerebral Sequestration of Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and brain distribution of norfluoxetine (B159337), the primary active metabolite of the widely used antidepressant, fluoxetine (B1211875). Understanding these key physicochemical and pharmacokinetic properties is crucial for the development of novel therapeutics targeting the central nervous system (CNS) and for optimizing the clinical use of fluoxetine.

Quantitative Analysis of Norfluoxetine's Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data regarding the lipophilicity and brain distribution of norfluoxetine. These values are essential for predicting its ability to cross the blood-brain barrier and its accumulation within the CNS.

Table 1: Lipophilicity of Norfluoxetine
ParameterValueMethodReference
Calculated logP (XLogP3) 3.5In silico predictionPubChem CID: 9797657[1][2]
logD at pH 7.4 Predicted to be lower than logPTheoreticalGeneral Principle[3]

Note: logP (partition coefficient) measures the lipophilicity of the neutral form of a molecule. As norfluoxetine is a basic compound, its logD (distribution coefficient) at physiological pH (7.4) will be lower than its logP due to ionization. A lower logD indicates reduced lipophilicity of the ionized form.

Table 2: Brain Distribution of Norfluoxetine
SpeciesBrain-to-Plasma/Blood RatioBrain ConcentrationDosing and MethodReference
Human (combined with Fluoxetine) 2.6 (SD=1.0)-Therapeutic administration, in vivo 19F NMR spectroscopy[2]
Human (combined with Fluoxetine) ~20:1Up to 10.7 µg/mLTherapeutic administration, in vivo 19F NMR spectroscopy[1]
Human (combined with Fluoxetine) 10 ± 613 ± 6 µMSteady-state therapeutic administration, in vivo 19F MRS and HPLC[4]
Rat -6861.7 ng/g5 mg/kg, chronic treatment, LC with fluorescence detection[5]
Rat NFlx brain conc. were 10x higher than Flx-5, 10, or 15 mg/kg i.p., twice daily for 21 days[6]
Rat Cmax: 21.7 µM (after NFlx admin.), 27.3 µM (after Flx admin.)-Anorectic ED50 doses (i.p.)[7][8]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining lipophilicity and in vivo brain distribution.

Determination of Lipophilicity: The Shake-Flask Method for logD

The shake-flask method is the gold-standard for experimentally determining the partition coefficient (logP) and distribution coefficient (logD).

Objective: To determine the logD of norfluoxetine at a physiologically relevant pH (e.g., 7.4).

Materials:

  • Norfluoxetine standard

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks, pipettes, and centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Standard Solution Preparation: Prepare a stock solution of norfluoxetine in a suitable solvent (e.g., methanol, DMSO).

  • Partitioning:

    • Add a known volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol to a centrifuge tube.

    • Spike a small, precise volume of the norfluoxetine stock solution into the tube. The final concentration should be within the linear range of the analytical method.

    • Cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.

    • Analyze the concentration of norfluoxetine in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the concentration of norfluoxetine in the n-octanol phase to its concentration in the aqueous phase: D = [Norfluoxetine]octanol / [Norfluoxetine]aqueous The logD is then calculated as the base-10 logarithm of D: logD = log10(D)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and PBS (pH 7.4) partition Partitioning: Mix solvents and spike with Norfluoxetine prep_solvents->partition prep_stock Prepare Norfluoxetine Stock Solution prep_stock->partition shake Shake to Reach Equilibrium partition->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Norfluoxetine in Each Phase (HPLC/LC-MS) centrifuge->quantify calculate Calculate logD quantify->calculate

Shake-Flask Method for logD Determination.
In Vivo Brain Distribution Study in Rodents

This protocol describes a typical in vivo study to determine the brain distribution of norfluoxetine in a rodent model.

Objective: To quantify the concentration of norfluoxetine in plasma and brain tissue at various time points after administration.

Materials:

  • Norfluoxetine formulation for administration (e.g., in saline for injection)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing equipment (e.g., syringes, gavage needles)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Surgical instruments for brain dissection

  • Homogenizer

  • Centrifuge

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Administer a known dose of norfluoxetine via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At predetermined time points post-dosing, anesthetize a subset of animals.

    • Collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Immediately perfuse the animal with ice-cold saline to remove blood from the brain tissue.

    • Dissect the brain and, if required, specific brain regions (e.g., cortex, hippocampus, striatum).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Process both plasma and brain homogenate samples (e.g., protein precipitation, solid-phase extraction) to extract norfluoxetine.

  • Quantification:

    • Analyze the concentration of norfluoxetine in the processed plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio at each time point.

    • If multiple time points are collected, pharmacokinetic parameters such as Cmax, Tmax, and AUC can be determined for both brain and plasma.

G cluster_dosing Dosing cluster_sampling Sampling (at various time points) cluster_processing Sample Processing cluster_analysis Analysis dosing Administer Norfluoxetine to Rodent Model blood_collection Blood Collection (Cardiac Puncture) dosing->blood_collection brain_dissection Brain Perfusion and Dissection dosing->brain_dissection plasma_separation Plasma Separation blood_collection->plasma_separation brain_homogenization Brain Homogenization brain_dissection->brain_homogenization extraction Norfluoxetine Extraction plasma_separation->extraction brain_homogenization->extraction quantification Quantification by LC-MS/MS extraction->quantification data_analysis Calculate Brain-to-Plasma Ratio and PK Parameters quantification->data_analysis

In Vivo Brain Distribution Workflow.

Signaling Pathways and Mechanism of Action

Norfluoxetine, like its parent compound fluoxetine, primarily exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) in the synaptic cleft. This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. Furthermore, chronic administration of fluoxetine and norfluoxetine has been shown to modulate neurotrophic factor signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF), which is implicated in neurogenesis and synaptic plasticity.

Serotonin Reuptake Inhibition

The primary mechanism of action of norfluoxetine is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential sert SERT (Serotonin Transporter) serotonin Serotonin serotonin_release->serotonin serotonin->sert Reuptake serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor Binding norfluoxetine Norfluoxetine norfluoxetine->sert Inhibition downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling Activation

Norfluoxetine's Inhibition of Serotonin Reuptake.
Modulation of BDNF Signaling

Chronic treatment with fluoxetine (and by extension, norfluoxetine) has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity.

G norfluoxetine Chronic Norfluoxetine Administration sert_inhibition SERT Inhibition norfluoxetine->sert_inhibition serotonin_increase Increased Synaptic Serotonin sert_inhibition->serotonin_increase receptor_activation Postsynaptic Serotonin Receptor Activation serotonin_increase->receptor_activation creb_activation CREB Activation receptor_activation->creb_activation bdnf_expression Increased BDNF Gene Expression creb_activation->bdnf_expression bdnf_release BDNF Release bdnf_expression->bdnf_release trkb_activation TrkB Receptor Activation bdnf_release->trkb_activation downstream_effects Promotion of Neurogenesis and Synaptic Plasticity trkb_activation->downstream_effects

Norfluoxetine's Influence on BDNF Signaling.

Conclusion

Norfluoxetine's high lipophilicity, as indicated by its calculated logP, is a key determinant of its significant penetration into and accumulation within the brain. The substantial brain-to-plasma ratios observed in both preclinical and clinical studies underscore the extensive cerebral sequestration of this active metabolite. The primary mechanism of action, serotonin reuptake inhibition, is well-established, and emerging evidence points to the important role of downstream effects on neurotrophic factors like BDNF in its therapeutic efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working on CNS-active compounds. A thorough understanding of these fundamental properties of norfluoxetine is essential for advancing the field of neuropharmacology.

References

The Discovery and Initial Characterization of Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the principal active metabolite of the widely prescribed antidepressant fluoxetine (B1211875) (Prozac®), plays a crucial role in the overall therapeutic efficacy and long-lasting action of its parent drug. Discovered in the course of fluoxetine's preclinical development, norfluoxetine was identified as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right. Its extended half-life compared to fluoxetine contributes significantly to the sustained clinical effects observed in patients. This technical guide provides an in-depth overview of the discovery, initial synthesis, and pharmacological characterization of norfluoxetine, with a focus on the foundational experimental methodologies and quantitative data that established its importance in the field of psychopharmacology.

Discovery and Metabolic Pathway

Norfluoxetine was identified as the primary N-demethylated metabolite of fluoxetine during early metabolic studies.[1][2] The biotransformation from fluoxetine to norfluoxetine primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[2][3][4] Specifically, CYP2D6 is the principal enzyme responsible for the N-demethylation of the more potent S-enantiomer of fluoxetine to S-norfluoxetine, while both CYP2D6 and CYP2C9 contribute to the formation of R-norfluoxetine from R-fluoxetine.[3][4]

The metabolic conversion of fluoxetine to norfluoxetine is a critical aspect of its pharmacology, as norfluoxetine itself is a potent SSRI and possesses a significantly longer elimination half-life than its parent compound.[1][5] This metabolic pathway underscores the importance of considering active metabolites in drug development and pharmacotherapy.

Metabolic Conversion of Fluoxetine to Norfluoxetine Fluoxetine Fluoxetine CYP450 CYP450 Enzymes (primarily CYP2D6, CYP2C9) Fluoxetine->CYP450 N-demethylation Norfluoxetine Norfluoxetine CYP450->Norfluoxetine Liver Liver Liver->CYP450 Location

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Quantitative Pharmacological Data

The initial characterization of norfluoxetine involved extensive in vitro and in vivo studies to determine its pharmacological properties. The following tables summarize key quantitative data from these early investigations.

Table 1: In Vitro Serotonin Transporter (SERT) Binding Affinity
CompoundRadioligandPreparationKi (nM)Reference
(S)-Norfluoxetine[3H]CitalopramRat Brain Membranes1.3[6]
(R)-Norfluoxetine[3H]CitalopramRat Brain Membranes26[6]
Racemic Norfluoxetine[3H]ParoxetineRat Cerebral Cortex14Not specified in provided context
Racemic Fluoxetine[3H]ParoxetineRat Cerebral Cortex0.8Not specified in provided context
Table 2: Pharmacokinetic Parameters of Norfluoxetine
SpeciesRoute of AdministrationHalf-life (t1/2)CmaxTmaxAUC(0-inf)Reference
Human (Extensive Metabolizers)Oral85.4 h (Fluoxetine)8.4 ng/mLNot Specified2532.0 ng·h/mL[7]
HumanOral31.3 h (Median)Not SpecifiedNot SpecifiedNot Specified[1]
RatNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: Pharmacokinetic parameters can vary significantly based on species, individual metabolism (e.g., extensive vs. poor metabolizers), and study design.

Experimental Protocols

Synthesis of Norfluoxetine

While norfluoxetine is a metabolite, laboratory-scale synthesis is necessary for research purposes. A common synthetic route involves the N-demethylation of fluoxetine or synthesis from a suitable precursor. The following is a representative protocol for the synthesis of N-methyl-Prozac (NMP), a precursor to fluoxetine, which can be adapted for norfluoxetine synthesis.[8]

Synthesis of (±)-3-(dimethylamino)-1-phenylpropanol (Precursor to NMP):

  • Dissolve 2.00 g of 3-dimethylaminopropiophenone hydrochloride in 10 mL of water in a 100 mL beaker with magnetic stirring.

  • Adjust the solution to pH > 10 with 10% NaOH, leading to the formation of an oily free base.

  • Add 95% ethanol (B145695) (approximately 9-10 mL) with stirring until the solution becomes clear.

  • In a separate vial, dissolve 0.40 g of NaBH4 in 10 mL of water made basic with 3 drops of 10% NaOH.

  • Add the NaBH4 solution to the beaker containing the dissolved free base and stir for 15 minutes.

  • Acidify the mixture by dropwise addition of 6.0 M HCl, which will cause vigorous evolution of hydrogen gas.

  • Transfer the acidic solution to a separatory funnel and wash with two 15-mL portions of diethyl ether to remove unreacted starting material.

  • Make the aqueous layer basic (pH > 10) with 10% NaOH and extract the product with two 25-mL portions of diethyl ether.

  • Combine the ether extracts, dry over anhydrous MgSO4, filter, and remove the ether by rotary evaporation to yield the product as a colorless oil.

Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP):

  • To a 100 mL round-bottom flask containing the synthesized alcohol and a stir bar, add 4 mL of 4-chlorobenzotrifluoride (B24415) and 30 mL of dimethylacetamide.

  • With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.

  • Using a simple distillation apparatus, slowly distill the mixture with stirring over 15-20 minutes until the refluxing solvent temperature reaches 150 °C.

  • Cool the reaction mixture to room temperature, add 100 mL of water, and transfer to a separatory funnel.

  • Extract the aqueous mixture with two 30-mL portions of diethyl ether.

  • Combine the ether extracts and wash with two 30-mL portions of water, followed by one 30-mL portion of saturated NaCl solution.

  • Dry the ether solution over anhydrous MgSO4 and filter.

Formation of Norfluoxetine:

  • The direct N-demethylation of fluoxetine in a laboratory setting can be achieved using various reagents, such as ethyl chloroformate followed by hydrolysis. However, a more common approach for obtaining norfluoxetine for research is through a multi-step synthesis starting from a different precursor, such as 3-amino-1-phenylpropan-1-ol.

Experimental Workflow for Norfluoxetine Characterization cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Synthesis Chemical Synthesis of Norfluoxetine Purification Purification (e.g., Chromatography) Synthesis->Purification SERT_Binding SERT Binding Assay ([3H]Citalopram) Purification->SERT_Binding Metabolism Metabolism Studies (Human Liver Microsomes) Purification->Metabolism Animal_Models Animal Models (Rats, Mice) Purification->Animal_Models Behavioral_Assays Behavioral Assays (FST, EPM) Animal_Models->Behavioral_Assays Pharmacokinetics Pharmacokinetic Analysis (HPLC, GC-MS) Animal_Models->Pharmacokinetics

Caption: Workflow for the characterization of norfluoxetine.

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol determines the binding affinity (Ki) of norfluoxetine for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [3H]Citalopram (a high-affinity SERT ligand).

  • Tissue Preparation: Rat brain synaptosomes.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Test Compound: Norfluoxetine (various concentrations).

  • Reference Compound: A known SSRI (e.g., fluoxetine).

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the synaptosomal preparation, [3H]citalopram (at a concentration near its Kd), and varying concentrations of norfluoxetine or the reference compound.

    • For determining non-specific binding, add a high concentration of a non-labeled SSRI (e.g., 10 µM fluoxetine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of norfluoxetine that inhibits 50% of specific [3H]citalopram binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

Forced Swim Test (FST) in Mice: This test is used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer norfluoxetine or vehicle to the mice at a predetermined time before the test.

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: A significant decrease in immobility time in the norfluoxetine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) in Rats: This assay is used to assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer norfluoxetine or vehicle to the rats at a predetermined time before the test.

    • Place each rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms in the norfluoxetine-treated group compared to the vehicle group suggests an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.

Signaling Pathways and Mechanism of Action

Norfluoxetine, like fluoxetine, exerts its primary therapeutic effect by blocking the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By inhibiting SERT, norfluoxetine increases the concentration and prolongs the duration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Norfluoxetine's Mechanism of Action at the Serotonin Transporter cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT SERT Synaptic_Cleft->SERT Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binding Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft Serotonin Release Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition Serotonin_Receptor->Postsynaptic Signal Transduction

Caption: Norfluoxetine blocks the reuptake of serotonin.

Conclusion

The discovery and initial characterization of norfluoxetine were pivotal in understanding the complete pharmacological profile of fluoxetine. As a potent and selective serotonin reuptake inhibitor with a prolonged half-life, norfluoxetine significantly contributes to the sustained therapeutic effects of its parent drug. The experimental protocols and quantitative data outlined in this guide provide a foundational understanding of the key methodologies used to elucidate the pharmacological properties of this important active metabolite. This knowledge continues to be relevant for researchers and scientists in the ongoing development of novel therapeutics for mood and anxiety disorders.

References

Methodological & Application

Application Note: Quantification of Norfluoxetine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), in human plasma samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol encompasses sample preparation using solid-phase extraction, chromatographic conditions, and comprehensive method validation parameters.

Introduction

Norfluoxetine is the N-demethylated active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for treating depression and other psychiatric disorders.[1][2] Due to its long half-life and pharmacological activity, monitoring the plasma concentrations of both fluoxetine and norfluoxetine is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize toxicity.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, accessible, and reliable method for the routine analysis of these compounds in biological matrices.[1][2][3][4] This application note details a validated HPLC-UV method for the accurate quantification of norfluoxetine in human plasma.

Principle of the Method

The method involves the isolation of norfluoxetine and an internal standard (IS) from human plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other endogenous interferences.[5][6] The extracted analytes are then separated on a reversed-phase C8 or C18 HPLC column with an isocratic mobile phase.[7][8][9] Quantification is achieved by monitoring the UV absorbance at a specific wavelength (e.g., 227 nm or 230 nm) and comparing the peak area ratio of norfluoxetine to the internal standard against a calibration curve.[3][10]

Materials and Reagents
  • Standards: Norfluoxetine hydrochloride, Fluoxetine hydrochloride, and a suitable internal standard (e.g., Clomipramine).[7]

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727).[11][12]

  • Water: Deionized or HPLC-grade water.

  • Reagents: Phosphoric acid, potassium phosphate, triethylamine, and n-hexane.[10]

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode SCX).[5][7]

  • Plasma: Drug-free human plasma with K3EDTA as an anticoagulant for preparing calibration standards and quality control samples.[12]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Software: Chromatography data station for data acquisition and processing.

  • Detailed chromatographic conditions from various validated methods are summarized in Table 1.

Table 1: Summary of HPLC-UV Chromatographic Conditions

Parameter Condition 1 Condition 2 Condition 3
Column Waters Symmetry C8 (150 x 2.1 mm, 5 µm)[7] Discovery Zr-PS (7.5 cm x 4.6 mm, 3 µm) Reversed-phase HIQ sil ODS (250 x 4.6 mm)[10]
Mobile Phase Isocratic, composition not specified[7] [A] 25 mM Potassium Phosphate (pH 12) [B] Acetonitrile (70:30, A:B) Acetonitrile:Water:Triethylamine:0.01M H₃PO₄ (70:30:0.5:2)[10]
Flow Rate 0.3 mL/min[7] 1.0 mL/min 1.0 mL/min[10]
Column Temp. Not specified 35 °C Ambient
Detection (UV) Not specified 230 nm 227 nm[10]
Injection Vol. Not specified 10 µL Not specified
Internal Standard Clomipramine[7] Not specified Nebivolol[10]

| Run Time | 15 min[7] | Not specified | 10 min[10] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve norfluoxetine and the internal standard (IS) in methanol or a suitable diluent to prepare individual stock solutions of 1 mg/mL.[13] Store at 2-8°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These solutions will be used to spike drug-free plasma.

  • Calibration Curve (CC) Standards: Spike 980 µL of drug-free human plasma with 20 µL of the appropriate working solutions to create a series of calibration standards. A typical range is 15 to 500 ng/mL.[5][14]

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High (e.g., 45, 200, and 400 ng/mL).

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a common SPE workflow for extracting norfluoxetine from plasma.[5][7][14]

  • Pre-treatment: Thaw plasma samples (CC, QC, or unknown) at room temperature. Vortex to ensure homogeneity. Pipette 500 µL of plasma into a clean tube.

  • Add Internal Standard: Add a specific volume (e.g., 50 µL) of the IS working solution to all samples except for the blank. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water or a weak organic solvent to remove interfering substances.

  • Elution: Elute the norfluoxetine and IS from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase.[13]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC-UV analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing plasma 500 µL Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 load Load Sample onto Cartridge vortex1->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analytes (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Workflow for Plasma Sample Preparation using SPE.

Protocol 3: HPLC-UV System Operation and Analysis
  • System Startup: Turn on the HPLC system components and allow the UV lamp to warm up for at least 30 minutes.

  • Mobile Phase: Prepare the mobile phase as specified (e.g., Table 1, Condition 2). Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • System Equilibration: Purge the pump and run the mobile phase through the column at the specified flow rate until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the chromatography software. The sequence should begin with a blank (mobile phase), followed by a drug-free plasma blank, the calibration curve standards (from lowest to highest concentration), QC samples, and finally the unknown samples.

  • Data Acquisition: Start the sequence. Ensure that the chromatograms are correctly integrated and that the retention times for norfluoxetine and the IS are consistent.

G cluster_hplc HPLC Analysis cluster_data Data Processing cluster_quant Quantification injection 1. Sample Injection (Reconstituted Extract) separation 2. Chromatographic Separation (Reversed-Phase C18/C8 Column) injection->separation detection 3. UV Detection (e.g., 227 nm) separation->detection chromatogram 4. Generate Chromatogram (Absorbance vs. Time) detection->chromatogram integration 5. Peak Integration (Area of Norfluoxetine & IS) chromatogram->integration ratio 6. Calculate Peak Area Ratio (Analyte Area / IS Area) integration->ratio calibration 7. Plot Calibration Curve (Peak Ratio vs. Concentration) ratio->calibration concentration 8. Determine Sample Concentration (Interpolation from Curve) calibration->concentration

Caption: Overall Workflow for HPLC-UV Analysis and Quantification.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[14]

Table 2: Representative Method Validation Data for Norfluoxetine

Parameter Result Source
Linearity Range 15 - 500 ng/mL [5][14]
10 - 4000 nmol/L [7]
50 - 1000 µg/L (ng/mL) [1]
Limit of Detection (LOD) 4.2 ng/mL [5][14]
5.0 ng/mL [3]
Limit of Quantification (LOQ) 10 nmol/L [7]
30 µg/L (ng/mL) [1]
Accuracy (% Bias) -14.9% to 9.1% [5][14]
-9.4% to 7.0% [15]
Precision (%RSD / %CV) 7.6% to 15.0% [5][14]
4.6% to 13.0% (Inter-day) [15]
Extraction Recovery 85% - 105% (SPE) [5]
96.9% (SPE) [7]

| | Up to 90% |[3] |

G main Validated HPLC-UV Method acc Accuracy (% Bias) main->acc prec Precision (% CV) main->prec sens Sensitivity main->sens spec Selectivity main->spec lin Linearity main->lin rec Recovery main->rec acc_desc Closeness to true value acc->acc_desc prec_desc Reproducibility of measurements prec->prec_desc lod LOD (Limit of Detection) sens->lod loq LOQ (Limit of Quantification) sens->loq spec_desc No interference from matrix spec->spec_desc lin_desc Proportional response to concentration lin->lin_desc rec_desc Extraction efficiency rec->rec_desc loq_desc Lowest quantifiable concentration loq->loq_desc

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the quantification of norfluoxetine in human plasma. The use of solid-phase extraction ensures a clean sample extract, leading to good sensitivity and selectivity.[5] Proper method validation is essential to guarantee that the results are accurate and precise, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Fluoxetine and Norfluoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, providing a clean sample suitable for high-throughput analysis. Chromatographic separation is achieved using a rapid gradient on a C18 reversed-phase column, and detection is performed via multiple reaction monitoring (MRM) in positive ion mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] It is extensively metabolized in the liver to its active metabolite, norfluoxetine.[1][2] Both compounds have long half-lives and contribute to the overall therapeutic effect. Therefore, the simultaneous measurement of both fluoxetine and norfluoxetine is crucial for accurately assessing a patient's therapeutic regimen and conducting pharmacokinetic studies. This document provides a detailed protocol for a sensitive, selective, and rapid LC-MS/MS method for their simultaneous determination in human plasma.

Experimental

Materials and Reagents
  • Fluoxetine hydrochloride (≥98% purity)

  • Norfluoxetine hydrochloride (≥98% purity)

  • Fluoxetine-d5 (Internal Standard, IS) (≥99% isotopic purity)[2][3]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (≥18.2 MΩ·cm)

  • Drug-free human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the Internal Standard working solution (Fluoxetine-d5 at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A fast gradient was developed to ensure a short run time, suitable for high-throughput analysis.

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 4.0 minutes

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Analytes were detected using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Collision Gas Argon

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Fluoxetine 310.244.110012
Fluoxetine (Quantifier)310.2148.110010
Norfluoxetine 296.2134.110015
Norfluoxetine (Quantifier)296.230.01009
Fluoxetine-d5 (IS) 315.144.110012

Note: The selection of quantifier and qualifier ions, along with optimized collision energies, may vary slightly between different mass spectrometer instruments. The transitions m/z 310 → 44 for fluoxetine and m/z 296 → 134 for norfluoxetine are commonly cited.[3][4]

Visualization of Experimental Workflow

The overall analytical process, from sample preparation to data acquisition, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (100 µL) Spike Add Internal Standard (Fluoxetine-d5) Plasma->Spike Precipitate Add Acetonitrile (300 µL) & Vortex Spike->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC LC Separation (C18 Column, 4 min) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

References

Application Notes and Protocols for Enantioselective HPLC Analysis of Norfluoxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norfluoxetine (B159337) is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Both fluoxetine and norfluoxetine are chiral molecules and exist as a pair of enantiomers, (R)- and (S)-norfluoxetine. The enantiomers of norfluoxetine may exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in pharmacokinetic, pharmacodynamic, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like norfluoxetine. This document provides detailed application notes and protocols for the enantioselective HPLC analysis of norfluoxetine enantiomers, summarizing various validated methods from the scientific literature.

I. Chromatographic Conditions for Enantioselective Separation

The successful chiral separation of norfluoxetine enantiomers relies heavily on the choice of the chiral stationary phase (CSP) and the optimization of the mobile phase. Several different CSPs have been successfully employed.

Method 1: Polysaccharide-Based Chiral Stationary Phase

This method utilizes a cellulose-based chiral column for the separation of norfluoxetine enantiomers, often in conjunction with fluoxetine enantiomers.

Table 1: Chromatographic Conditions using Chiralcel OD-R.

ParameterCondition
Stationary Phase Chiralcel OD-R
Mobile Phase Potassium hexafluorophosphate (B91526) / Acetonitrile
Detection UV at 227 nm[1]
Application Determination of fluoxetine and norfluoxetine enantiomers in human plasma[1]
Method 2: Cyclodextrin-Based Chiral Stationary Phase

Cyclodextrin-based CSPs are also effective for the enantiomeric resolution of norfluoxetine.

Table 2: Chromatographic Conditions using Acetylated β-Cyclodextrin.

ParameterCondition
Stationary Phase Acetylated β-cyclodextrin (10 µm)
Column Dimensions 25 cm x 4.6 mm
Mobile Phase Methanol / 0.3% Triethylamine buffer, pH 5.6 (30:70, v/v)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV at 214 nm[2]
Application Analysis in rabbit plasma, urine, and vitreous humor[2]
Method 3: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide antibiotics, such as vancomycin, can serve as effective chiral selectors.

Table 3: Chromatographic Conditions using a Vancomycin-Based CSP (Chirobiotic V).

ParameterCondition
Stationary Phase Chirobiotic V
Mobile Phase Ethanol / Aqueous ammonium (B1175870) acetate (B1210297) buffer (92.5/7.5, v/v), pH 6.8
Detection Fluorescence Detection (HPLC-FD)
Application Simultaneous analysis of fluoxetine and norfluoxetine in wastewater effluents[3]

II. Quantitative Performance Data

The following tables summarize the quantitative performance characteristics of various enantioselective HPLC methods for norfluoxetine analysis.

Table 4: Linearity and Quantification Limits.

Method ReferenceAnalyteLinearity RangeLimit of Quantification (LOQ)Correlation Coefficient (r²)
J Chromatogr B (2003)[1]Each Enantiomer10 - 1000 ng/mL10 ng/mL≥ 0.992
Pharm Res (1991)[4]Each Analyte1 - 10 ng/mL & 10 - 500 ng/mLNot SpecifiedNot Specified
Taylor & Francis (Online)[5]Enantiomers5 - 1000 ng/mL5 ng/mL (plasma)Linear
Ther Drug Monit (2005)[6]Norfluoxetine0.1 - 50.0 ng/mL0.1 ng/mLLinear
J Chromatogr B (1998)[7]NorfluoxetineNot Specified5.0 ng/mL (detection limit)Not Specified

III. Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma via Liquid-Liquid Extraction

This protocol is adapted from a method for the determination of fluoxetine and norfluoxetine enantiomers in human plasma.[1]

Materials:

  • Human plasma samples

  • Acetonitrile

  • n-Hexane

  • Isopropylic alcohol

  • Phosphoric acid

  • Vortex mixer

  • Centrifuge

  • HPLC system

Procedure:

  • Extraction: To a suitable volume of plasma, add a mixture of acetonitrile, n-hexane, and isopropylic alcohol.

  • Vortex: Vortex the mixture thoroughly to ensure proper mixing and extraction of the analytes.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Re-extraction: Transfer the organic layer to a new tube and re-extract the analytes into an acidic aqueous phase by adding phosphoric acid.

  • Vortex and Centrifuge: Vortex the mixture and centrifuge to separate the layers.

  • Sample Collection: Carefully collect the acidic aqueous layer containing the analytes.

  • Filtration: Filter the collected acidic layer through a suitable syringe filter (e.g., 0.22 µm).

  • Injection: The filtered sample is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation via Derivatization for Normal-Phase HPLC

This protocol involves a derivatization step to form diastereomers, which can be separated on a non-chiral stationary phase.[4][5]

Materials:

  • Plasma or tissue homogenate samples

  • (R)-1-(1-naphthyl)ethyl isocyanate (NEI) derivatizing agent

  • Extraction solvent (e.g., as per a liquid-liquid extraction protocol)

  • Normal-phase HPLC system with a silica (B1680970) column

  • Fluorescence detector

Procedure:

  • Extraction: Perform a liquid-liquid extraction of fluoxetine and norfluoxetine from the biological matrix.

  • Derivatization: To the dried extract, add the derivatizing agent, (R)-1-(1-naphthyl)ethyl isocyanate (NEI). This reaction will form diastereomeric derivatives of the enantiomers.

  • Reconstitution: After the reaction is complete, reconstitute the sample in a solvent compatible with the normal-phase mobile phase.

  • Injection: Inject the sample onto a silica HPLC column for the separation of the diastereomers.

  • Detection: Use a fluorescence detector for sensitive detection of the derivatized analytes. The four resulting diastereomers can be resolved within approximately 15 minutes.[4]

IV. Visualizations

Workflow for Enantioselective HPLC Analysis

G Figure 1: General Workflow for Enantioselective HPLC Analysis of Norfluoxetine cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE, SPE, or PP) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantiomeric Separation Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Data Data Acquisition & Integration Detection->Data Quantification Quantification of Enantiomers Data->Quantification G Figure 2: Logical Steps in Chiral HPLC Method Development Start Start: Define Analytical Goal CSP_Selection Select Chiral Stationary Phase (Polysaccharide, Cyclodextrin, etc.) Start->CSP_Selection Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) CSP_Selection->Mobile_Phase Flow_Temp Adjust Flow Rate & Temperature Mobile_Phase->Flow_Temp Detection_Opt Optimize Detection Wavelength Flow_Temp->Detection_Opt Validation Method Validation (Linearity, Accuracy, Precision) Detection_Opt->Validation End Final Method Validation->End

References

Application Notes and Protocols for Norfluoxetine Oxalate in In Vitro Microglial Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the active metabolite of the widely prescribed antidepressant fluoxetine, has demonstrated potent effects on microglial cells, the resident immune cells of the central nervous system. Emerging evidence indicates that norfluoxetine can induce apoptosis in activated microglia, a process of programmed cell death.[1][2] This property is of significant interest in neuroinflammatory and neurodegenerative disease research, as targeting microglial populations may offer therapeutic benefits. These application notes provide detailed protocols for utilizing norfluoxetine oxalate (B1200264) in in vitro microglial apoptosis assays, enabling researchers to investigate its mechanisms of action and potential as a modulator of neuroinflammation.

Data Presentation

The following tables summarize quantitative data for the use of norfluoxetine oxalate in in vitro microglial apoptosis assays.

Table 1: Recommended Concentration Ranges for this compound and Lipopolysaccharide (LPS)

ReagentCell TypeConcentrationPurposeReference
This compoundPrimary Microglia, BV-25 - 40 µMInduction of Apoptosis[3]
Lipopolysaccharide (LPS)Primary Microglia, BV-21 µg/mLMicroglial Activation[2]

Table 2: Summary of Norfluoxetine's Effects on Key Apoptotic and Inflammatory Markers

MarkerEffect of NorfluoxetineAssay MethodTypical Time PointReference
Cell ViabilityDecreaseMTT Assay24 - 48 hours[1][3]
Cleaved Caspase-3IncreaseWestern Blot, Colorimetric Assay24 hours[2]
Nitric Oxide (NO) ReleaseDecreaseGriess Assay24 hours[1]
Tumor Necrosis Factor-α (TNF-α) ReleaseDecreaseELISA24 hours[1]
NF-κB ActivationInhibition (Inferred from Fluoxetine)Western Blot (p-p65, IκBα)15 - 30 minutes[4]
Bax/Bcl-2 RatioIncrease (Hypothesized)Western Blot24 hours[5][6]

Experimental Protocols

Microglial Cell Culture and Activation

Objective: To prepare primary microglia or a microglial cell line (e.g., BV-2) for experimentation and induce an activated, pro-inflammatory state.

Materials:

  • Primary microglia or BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows for optimal growth and treatment.

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • To activate microglia, treat the cells with 1 µg/mL LPS in fresh culture medium for 24 hours prior to norfluoxetine treatment.[2]

This compound Treatment

Objective: To treat activated microglia with this compound to induce apoptosis.

Materials:

  • This compound

  • Sterile, deionized water or DMSO for stock solution preparation

  • Activated microglial cell cultures

Protocol:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).

  • Remove the LPS-containing medium from the activated microglial cultures and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of water or DMSO used for the highest norfluoxetine concentration).

  • Incubate the cells for the desired experimental duration (e.g., 24 hours for apoptosis assays).

Cell Viability Assessment (MTT Assay)

Objective: To quantify the effect of this compound on microglial cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well plate with treated cells

  • Microplate reader

Protocol:

  • Following norfluoxetine treatment, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated cells from a 6-well plate or similar

  • Microplate reader

Protocol:

  • Induce apoptosis in microglia using norfluoxetine as described above.

  • Pellet 1-5 x 10⁶ cells per sample.

  • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[7]

  • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[7]

  • Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of cell lysis buffer.[7]

  • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.[7]

  • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[7]

  • Incubate at 37°C for 1-2 hours.[7]

  • Read the absorbance at 400-405 nm in a microplate reader.[7]

Western Blot for Bax and Bcl-2

Objective: To determine the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 to assess the Bax/Bcl-2 ratio.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Protocol:

  • Lyse the treated microglial cells with RIPA buffer containing inhibitors.

  • Determine the protein concentration of the lysates.

  • Mix the protein samples with Laemmli buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Develop the blot using an ECL reagent and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and calculate the Bax/Bcl-2 ratio.[8]

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Activation cluster_treatment Treatment cluster_assays Apoptosis Assays culture Microglial Cell Culture (Primary or BV-2) activation LPS (1 µg/mL) 24 hours culture->activation treatment This compound (5-40 µM) 24 hours activation->treatment viability MTT Assay treatment->viability caspase Caspase-3 Assay treatment->caspase western Western Blot (Bax/Bcl-2) treatment->western

Caption: Experimental workflow for assessing norfluoxetine-induced microglial apoptosis.

signaling_pathway cluster_apoptosis Apoptosis Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IκBα-p65/p50 TLR4->NFkB_complex Activation p65_p50 p65/p50 NFkB_complex->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Norfluoxetine Norfluoxetine (Inferred from Fluoxetine) Norfluoxetine->NFkB_complex Inhibition Bax Bax Norfluoxetine->Bax Upregulation (Hypothesized) Bcl2 Bcl-2 Norfluoxetine->Bcl2 Downregulation (Hypothesized) Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathways of norfluoxetine-induced microglial apoptosis.

References

Application Notes and Protocols: Norfluoxetine Oxalate as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary and pharmacologically active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant marketed as Prozac.[1][2][3][4][5] In forensic toxicology, the accurate identification and quantification of norfluoxetine are crucial for interpreting drug use, toxicity, and potential involvement in postmortem cases. Norfluoxetine oxalate (B1200264) serves as a certified reference material (CRM), providing a highly characterized and reliable standard for these analytical applications.[6][7] This document provides detailed application notes and protocols for the use of norfluoxetine oxalate as a reference standard in forensic toxicology, with a focus on chromatographic techniques.

Physicochemical Properties of this compound:

PropertyValueReference
Formal Name γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine, monoethanedioate[6]
CAS Number 107674-50-0[6]
Molecular Formula C16H16F3NO • C2H2O4[6]
Formula Weight 385.3 g/mol [6]
Formulation Typically a 1 mg/mL solution in methanol[6]

Metabolic Pathway of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its active metabolite, norfluoxetine, through N-demethylation.[1][2][5] Norfluoxetine is also a potent SSRI and has a longer half-life than its parent compound, contributing significantly to the overall therapeutic and toxicological effects.[1][4]

cluster_0 Hepatic Metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine cluster_0 GC-MS Workflow Sample Biological Sample (Urine/Blood) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Deriv Derivatization (e.g., PFPA) LLE->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Analysis & Quantification GCMS->Data cluster_1 LC-MS/MS Workflow Sample Biological Sample IS Add Internal Standard Sample->IS SPE Solid Phase Extraction (SPE) IS->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis & Quantification LCMS->Data

References

Application Notes and Protocols for In Vivo Studies of Norfluoxetine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Norfluoxetine (B159337) is the primary active metabolite of fluoxetine (B1211875), one of the most widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of major depressive disorder.[1][2] In preclinical and clinical studies, norfluoxetine has demonstrated a pharmacological profile similar to its parent compound, acting as a potent and selective inhibitor of the serotonin transporter (SERT).[3][4] Due to its long elimination half-life (7 to 9 days), norfluoxetine significantly contributes to the sustained therapeutic effects and the overall pharmacodynamic profile of fluoxetine.[1][2]

Investigating the direct effects of norfluoxetine in vivo using animal models of depression is crucial for several reasons. It allows researchers to:

  • Deconvolute the specific contributions of the metabolite versus the parent drug to the overall antidepressant effect.

  • Understand the neurochemical and behavioral consequences of sustained SERT inhibition, which norfluoxetine exemplifies.

  • Evaluate its potential as a standalone therapeutic agent.

  • Screen for novel antidepressant compounds that may share its mechanism of action.

Commonly used animal models to assess antidepressant-like activity include the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose (B13894) Preference Test (SPT).[5] These models are sensitive to acute and chronic administration of antidepressants. Neurochemical effects, such as changes in extracellular serotonin levels, are often measured using in vivo microdialysis in brain regions implicated in depression, such as the frontal cortex and striatum.[6][7]

Mechanism of Action: Serotonin Reuptake Inhibition

Norfluoxetine exerts its primary antidepressant effect by blocking the reuptake of serotonin from the synaptic cleft.[1] By binding to and inhibiting the serotonin transporter (SERT) on the presynaptic neuron, norfluoxetine increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3][8] The S-enantiomer of norfluoxetine is notably more potent in this action than the R-enantiomer.[4] This enhanced synaptic serotonin level is believed to trigger downstream signaling cascades that ultimately mediate the therapeutic antidepressant response.

G cluster_prep Preparation cluster_test Testing Procedure (per mouse) cluster_analysis Data Analysis acclimate 1. Acclimate mice to testing room (60 min) admin 2. Administer Norfluoxetine or Vehicle (e.g., i.p.) acclimate->admin wait 3. Wait for appropriate pretreatment time admin->wait tape 4. Attach adhesive tape ~2 cm from tip of the tail wait->tape suspend 5. Suspend mouse by tail from a suspension bar tape->suspend record 6. Record behavior for 6 minutes suspend->record remove 7. Gently remove mouse and return to home cage record->remove score 8. Manually or automatically score the duration of immobility remove->score compare 9. Compare immobility time between Norfluoxetine and Vehicle groups score->compare G cluster_prep Preparation cluster_test Testing Procedure (per animal) cluster_analysis Data Analysis acclimate 1. Acclimate animals to testing room admin 2. Administer Norfluoxetine or Vehicle acclimate->admin apparatus 3. Prepare apparatus: Fill cylinder with water (24-30°C) admin->apparatus place 4. Gently place animal in the water apparatus->place record 5. Record behavior for 5-6 minutes place->record remove 6. Remove animal, dry thoroughly, and return to a warm cage record->remove score 7. Score duration of immobility (passive floating) remove->score compare 8. Compare immobility time between treatment groups score->compare G cluster_phase1 Habituation Phase cluster_phase2 Testing Phase cluster_phase3 Data Analysis habituation 1. House mice with two bottles of 1% sucrose solution (24h) habituation2 2. Replace with two bottles of water (24h) habituation->habituation2 deprive 3. Food and water deprivation (e.g., 24h) habituation2->deprive test 4. Present one bottle of water and one bottle of 1% sucrose solution deprive->test measure 5. Measure consumption from each bottle after a set time (e.g., 1-2h) test->measure calculate 6. Calculate Sucrose Preference: [Sucrose Intake / Total Fluid Intake] x 100 measure->calculate compare 7. Compare preference between Norfluoxetine and Vehicle groups calculate->compare admin Chronic Norfluoxetine or Vehicle Administration cluster_phase2 cluster_phase2 admin->cluster_phase2 During chronic stress models or washout periods G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Sample Analysis surgery 1. Stereotaxic surgery to implant a guide cannula over target brain region (e.g., Frontal Cortex) recovery 2. Post-operative recovery (several days) surgery->recovery probe 3. Insert microdialysis probe and perfuse with aCSF recovery->probe baseline 4. Collect baseline dialysate samples (e.g., 3-4 samples) probe->baseline admin 5. Administer Norfluoxetine or Vehicle baseline->admin collect 6. Collect post-injection samples at timed intervals admin->collect hplc 7. Quantify 5-HT and metabolites (e.g., 5-HIAA) in dialysate using HPLC-ECD collect->hplc data 8. Express data as a percentage of baseline levels and plot over time hplc->data

References

Application Notes and Protocols for Norfluoxetine-D6 Oxalate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine (B159337) is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response. Norfluoxetine-D6 oxalate (B1200264) is an ideal internal standard for the quantification of norfluoxetine due to its chemical and physical similarity to the analyte, ensuring it co-elutes and ionizes similarly, while being distinguishable by its mass-to-charge ratio.

These application notes provide a comprehensive guide to utilizing Norfluoxetine-D6 oxalate as an internal standard for the sensitive and accurate quantification of norfluoxetine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters from various validated LC-MS/MS methods for the analysis of norfluoxetine in biological fluids. While these studies may have used other deuterated internal standards, the performance is expected to be comparable when using Norfluoxetine-D6 oxalate.

Table 1: Linearity and Sensitivity of Norfluoxetine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Human Plasma0.27 - 220.270.1[1]
Human Plasma0.05 - 200.05Not Reported[2]
Ovine Plasma1 - 5001Not Reported[3]
Human Plasma & Urine50 - 50012.54.2[4]
Dried Blood Spots10 - 75010Not Reported[5]
Human Blood50 - 1000 (µg/L)25 (µg/L)12.5 (µg/L)[6]

Table 2: Precision and Accuracy of Norfluoxetine Quantification

Biological MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Human Plasma0.05, 0.15, 1.5, 15< 15< 15< ± 15[2]
Ovine Plasma3, 75, 3754.32 - 7.67Not Reported-7.50 to 0.37[3]
Dried Blood Spots30, 300, 6003.54 - 7.99Not Reported100.25 - 105.8[5]

Experimental Workflow

The general workflow for the quantification of norfluoxetine using Norfluoxetine-D6 oxalate as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Norfluoxetine-D6 Oxalate Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Inject Inject Extract Extraction->Inject Evaporate & Reconstitute LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Norfluoxetine Concentration Curve->Quantify

Caption: Workflow for Norfluoxetine Quantification using an Internal Standard.

Experimental Protocols

This section provides a detailed protocol for the quantification of norfluoxetine in human plasma using Norfluoxetine-D6 oxalate as an internal standard, adapted from established methods.

Materials and Reagents
  • Norfluoxetine standard

  • Norfluoxetine-D6 oxalate (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium hydroxide

Stock and Working Solutions
  • Norfluoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve norfluoxetine in methanol.

  • Norfluoxetine-D6 Oxalate Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfluoxetine-D6 oxalate in methanol.

  • Working Standard Solutions: Serially dilute the norfluoxetine stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Norfluoxetine-D6 oxalate stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Supported Liquid Extraction - SLE)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Load the mixture onto a supported liquid extraction plate/cartridge and wait for 5 minutes.

  • Elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions below).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    2.5 80
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Norfluoxetine 296.1 134.1

    | Norfluoxetine-D6 | 302.1 | 140.1 |

  • Ion Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~30 psi

    • Nebulizer Gas (GS1): ~50 psi

    • Heater Gas (GS2): ~50 psi

    • Collision Gas (CAD): Medium

Note: MS parameters should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Integrate the peak areas for norfluoxetine and Norfluoxetine-D6 for all samples, calibration standards, and QC samples.

  • Calculate the peak area ratio of norfluoxetine to Norfluoxetine-D6.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of norfluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the method. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.

  • Accuracy and Precision: Determined at multiple concentration levels (LLOQ, low, mid, high QC).

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Logical Relationship Diagram

The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.

logical_relationship cluster_analyte Analyte (Norfluoxetine) cluster_is Internal Standard (Norfluoxetine-D6) cluster_process Analytical Process A_Sample Concentration in Sample (Unknown) A_Response MS Response (Peak Area) A_Sample->A_Response Proportional to Ratio Peak Area Ratio (Analyte / IS) A_Response->Ratio IS_Sample Concentration in Sample (Known) IS_Response MS Response (Peak Area) IS_Sample->IS_Response Proportional to IS_Response->Ratio Variability Process Variability (Extraction, Injection, Ionization) Variability->A_Response Affects Variability->IS_Response Affects Similarly Quantification Accurate Quantification Ratio->Quantification Corrects for Variability

Caption: Ratiometric Correction using an Internal Standard.

By following these application notes and protocols, researchers can confidently implement a robust and reliable LC-MS/MS method for the quantification of norfluoxetine in biological matrices using Norfluoxetine-D6 oxalate as an internal standard.

References

Protocol for dissolving and handling norfluoxetine oxalate CRM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, a widely prescribed antidepressant. As a Certified Reference Material (CRM), norfluoxetine oxalate (B1200264) provides a calibrated standard for use in a variety of analytical applications, including but not limited to:

  • Pharmacokinetic and toxicokinetic studies: To accurately quantify norfluoxetine concentrations in biological matrices such as plasma, serum, and urine.

  • Metabolic studies: To investigate the metabolic pathways of fluoxetine.

  • Forensic analysis and clinical toxicology: For the identification and quantification of norfluoxetine in casework and patient samples.

  • Quality control of pharmaceutical preparations: To ensure the identity and purity of active pharmaceutical ingredients and finished products.

This document provides detailed protocols for the proper handling, dissolution (where applicable), and use of norfluoxetine oxalate CRM. Adherence to these guidelines is crucial for maintaining the integrity and certified properties of the reference material, ensuring accurate and reproducible analytical results.

Quantitative Data and Properties

The following table summarizes the key quantitative information for this compound CRM. Users should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific values.

PropertyValueSource
Chemical Name γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine, monoethanedioate[1]
Molecular Formula C₁₆H₁₆F₃NO • C₂H₂O₄[1]
Formula Weight 385.3 g/mol [1]
CAS Number 107674-50-0[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (when stored correctly)[1]
Common Formulation 1 mg/mL solution in methanol (B129727)[1][2]
Appearance White to off-white crystalline solid (neat form)
Primary Application Mass Spectrometry[1]

Experimental Protocols

Handling and Storage of this compound CRM

Proper handling and storage are paramount to preserving the certified nature of the CRM.

  • Upon Receipt:

    • Visually inspect the packaging for any signs of damage.

    • Verify that the product details on the label match the order and the Certificate of Analysis (CoA).

    • Record the date of receipt, lot number, and initial condition of the CRM in a dedicated logbook.

  • Storage:

    • Store the CRM at the manufacturer-recommended temperature of -20°C in its original, unopened packaging.[1]

    • Protect the CRM from light and moisture.

  • General Handling:

    • Allow the CRM container to equilibrate to room temperature before opening to prevent condensation.

    • Use calibrated analytical balances and volumetric glassware for all weighing and dilution steps.

    • Handle the CRM in a well-ventilated area, preferably within a fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol for Handling Pre-dissolved this compound CRM Solution (1 mg/mL in Methanol)

Many suppliers provide this compound CRM as a certified solution.

  • Objective: To prepare working standards by diluting the certified stock solution.

  • Materials:

    • This compound CRM (1 mg/mL in methanol)

    • HPLC-grade methanol or other appropriate solvent

    • Calibrated micropipettes and tips

    • Volumetric flasks (Class A)

    • Vortex mixer

  • Procedure:

    • Allow the CRM ampoule or vial to reach ambient temperature.

    • Carefully open the container.

    • Using a calibrated micropipette, withdraw the required volume of the stock solution.

    • Dispense the stock solution into a volumetric flask containing a portion of the desired diluent.

    • Bring the solution to the final volume with the diluent.

    • Cap the flask and mix thoroughly by inversion and/or using a vortex mixer.

    • Label the working standard with the concentration, preparation date, and initials of the analyst.

    • Store the prepared working standards at an appropriate temperature (typically 2-8°C or -20°C for short-term and long-term storage, respectively), protected from light.

Protocol for Dissolving Solid this compound CRM

This protocol is for preparing a primary stock solution from a neat (solid) CRM.

  • Objective: To accurately prepare a stock solution of known concentration.

  • Materials:

    • This compound CRM (solid form)

    • HPLC-grade methanol

    • Analytical balance (readable to at least 0.01 mg)

    • Weighing paper or boat

    • Spatula

    • Volumetric flask (Class A)

    • Sonicator (optional, but recommended)

  • Procedure:

    • Place the volumetric flask and the CRM container in the weighing area to allow them to equilibrate to the ambient temperature.

    • Accurately weigh the desired amount of this compound CRM using an analytical balance.

    • Carefully transfer the weighed solid to the volumetric flask.

    • Add a small amount of HPLC-grade methanol to the flask (approximately 50-70% of the final volume).

    • Gently swirl the flask to dissolve the solid. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add methanol to the calibration mark of the volumetric flask.

    • Cap the flask and invert it multiple times to ensure a homogenous solution.

    • Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.

    • Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.

    • Store the stock solution at -20°C, protected from light.

Safety and Disposal

  • Safety Precautions:

    • Consult the Safety Data Sheet (SDS) before handling the material.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

  • Disposal:

    • Dispose of unused CRM and solutions in accordance with local, state, and federal regulations for chemical waste.[3]

    • Do not dispose of down the drain unless permitted by local regulations.

    • Empty containers should be triple-rinsed with an appropriate solvent before disposal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing working standards from a solid this compound CRM.

G cluster_prep Stock Solution Preparation cluster_dilution Working Standard Preparation cluster_analysis Analysis start Start: Solid this compound CRM weigh Weigh CRM on Analytical Balance start->weigh dissolve Dissolve in Methanol in Volumetric Flask weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Bring to Final Volume with Methanol sonicate->volume mix Mix Thoroughly volume->mix stock Primary Stock Solution (e.g., 1 mg/mL) mix->stock dilute Perform Serial Dilutions stock->dilute working Working Standards (e.g., 1-1000 ng/mL) dilute->working analysis Use for Calibration in LC-MS/MS, GC-MS, etc. working->analysis

Caption: Workflow for preparing this compound CRM standards.

References

Application of Norfluoxetine in Studying Cytochrome P450 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in understanding drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. Both fluoxetine and norfluoxetine are known to inhibit several key CYP isoforms, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[1][2][3][4] The long half-life of norfluoxetine (4-16 days) compared to its parent compound (1-6 days) means it persists in the body for an extended period, contributing significantly to the overall inhibitory effect on CYP enzymes.[5] This makes norfluoxetine a critical molecule to study for predicting and mitigating potential adverse drug reactions.

These application notes provide a comprehensive overview of the use of norfluoxetine as a tool to study CYP inhibition, focusing on its effects on major isoforms such as CYP2D6, CYP3A4, and CYP2C19.[1][6][7] Detailed protocols for key in vitro experiments are provided to guide researchers in assessing the inhibitory potential of norfluoxetine and other investigational compounds.

Mechanism of CYP Inhibition by Norfluoxetine

Norfluoxetine, along with its parent compound fluoxetine, exhibits a complex inhibitory profile against various CYP enzymes. The inhibition can be both reversible and time-dependent (TDI) , and is often stereoselective, with different enantiomers of norfluoxetine displaying varying potencies.[6][7]

  • Reversible Inhibition: Norfluoxetine can act as a competitive or non-competitive inhibitor, where it binds to the active site of the enzyme, preventing the substrate from binding and being metabolized.[8] This type of inhibition is concentration-dependent and can be overcome by increasing the substrate concentration.

  • Time-Dependent Inhibition (TDI): This form of inhibition is of greater clinical concern as it often involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[5] To restore enzymatic activity, new enzyme synthesis is required. Both enantiomers of fluoxetine and norfluoxetine have been shown to be time-dependent inhibitors of CYP2C19, while (S)-fluoxetine and (R)-norfluoxetine are TDIs of CYP3A4.[6][7]

Quantitative Data on Norfluoxetine-Mediated CYP Inhibition

The inhibitory potency of norfluoxetine against various CYP isoforms has been characterized by determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the maximal rate of inactivation (kinact). The following table summarizes quantitative data for the enantiomers of norfluoxetine and, for comparison, fluoxetine.

CompoundCYP IsoformInhibition ParameterValue (µM)Inhibition TypeReference
(R)-Norfluoxetine CYP2D6Ki~0.4 (unbound)Reversible
CYP3A4IC505 ± 1Reversible[6]
Ki8Time-Dependent[6][7][9]
kinact,app0.011 min⁻¹Time-Dependent[6][7][9]
CYP2C19Ki7Time-Dependent
(S)-Norfluoxetine CYP2D6Ki~4.5 (unbound)Reversible
CYP3A4IC5011 ± 1Reversible[6]
CYP2C19Ki7Time-Dependent[6][7]
kinact,app0.059 min⁻¹Time-Dependent[6][7]
(R)-Fluoxetine CYP2D6Ki~0.3 (unbound)Reversible
CYP2C19IC502 ± 1Reversible[9]
Ki2Time-Dependent[8]
kinact,app0.017 min⁻¹Time-Dependent[8]
(S)-Fluoxetine CYP2D6Ki~5.8 (unbound)Reversible
CYP3A4Ki21Time-Dependent[9]
kinact,app0.009 min⁻¹Time-Dependent[9]

Experimental Protocols

Detailed methodologies for assessing the inhibitory potential of norfluoxetine on CYP enzymes are provided below. These protocols can be adapted for studying other investigational drugs.

Protocol 1: Determination of IC50 for Reversible CYP Inhibition

This protocol outlines the procedure for determining the concentration of norfluoxetine that causes 50% inhibition of a specific CYP isoform's activity using human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • Norfluoxetine (and its enantiomers, if studying stereoselectivity)

  • Specific CYP probe substrate (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4, S-Mephenytoin for CYP2C19)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of norfluoxetine in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of norfluoxetine in the incubation buffer to achieve the desired final concentrations.

    • Prepare the probe substrate solution in the incubation buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Norfluoxetine solution at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each norfluoxetine concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the norfluoxetine concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Determination of Time-Dependent Inhibition (kinact and Ki)

This protocol is used to characterize the time-dependent inhibitory potential of norfluoxetine by determining the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Primary Incubation (Pre-incubation):

    • In a 96-well plate, combine HLMs, potassium phosphate buffer, and various concentrations of norfluoxetine.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate the plate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). A control incubation without norfluoxetine should be run in parallel.

  • Secondary Incubation (Measurement of Residual Activity):

    • At the end of each pre-incubation time point, take an aliquot from the primary incubation and dilute it into a secondary incubation mixture. This dilution step is crucial to minimize further inhibition by the remaining norfluoxetine.

    • The secondary incubation mixture contains the specific CYP probe substrate and NADPH in buffer.

    • Incubate the secondary reaction for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination and Analysis:

    • Terminate the secondary incubation and process the samples as described in Protocol 1.

    • Quantify the amount of metabolite formed using LC-MS/MS.

  • Data Analysis:

    • For each norfluoxetine concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding norfluoxetine concentrations.

    • Determine kinact and Ki by fitting the data to the Michaelis-Menten equation for enzyme inactivation: kobs = kinact * [I] / (Ki + [I]) where [I] is the concentration of the inhibitor (norfluoxetine).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

cluster_metabolism Fluoxetine Metabolism and CYP Interaction Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation (CYP2D6, etc.) CYP2D6 CYP2D6 Norfluoxetine->CYP2D6 Inhibition CYP3A4 CYP3A4 Norfluoxetine->CYP3A4 Inhibition CYP2C19 CYP2C19 Norfluoxetine->CYP2C19 Inhibition Drug Metabolism Drug Metabolism CYP2D6->Drug Metabolism CYP3A4->Drug Metabolism CYP2C19->Drug Metabolism Other CYPs Other CYPs Other CYPs->Drug Metabolism

Caption: Metabolic pathway of fluoxetine to norfluoxetine and subsequent inhibition of major CYP enzymes.

cluster_workflow Workflow for IC50 Determination of CYP Inhibition Prepare_Reagents Prepare Reagents (Norfluoxetine dilutions, HLM, Substrate, NADPH) Incubation Incubate at 37°C (HLM + Norfluoxetine + Substrate + NADPH) Prepare_Reagents->Incubation Termination Terminate Reaction (Ice-cold solvent + Internal Standard) Incubation->Termination Analysis LC-MS/MS Analysis (Quantify metabolite formation) Termination->Analysis Data_Processing Data Processing (Calculate % inhibition, plot curve, determine IC50) Analysis->Data_Processing

Caption: Experimental workflow for determining the IC50 value of norfluoxetine for CYP inhibition.

cluster_tdi_workflow Workflow for Time-Dependent Inhibition (kinact/Ki) Assay Primary_Incubation Primary Incubation (Pre-incubation) (HLM + Norfluoxetine + NADPH at various times) Secondary_Incubation Secondary Incubation (Residual Activity) (Diluted aliquot + Probe Substrate + NADPH) Primary_Incubation->Secondary_Incubation Termination Terminate Reaction (Ice-cold solvent + Internal Standard) Secondary_Incubation->Termination Analysis LC-MS/MS Analysis (Quantify metabolite) Termination->Analysis Data_Analysis Data Analysis (Calculate kobs, plot vs [I], determine kinact and Ki) Analysis->Data_Analysis

Caption: Experimental workflow for determining the time-dependent inhibition parameters (kinact and Ki) of norfluoxetine.

References

Application Notes and Protocols for the Use of Norfluoxetine in Ion Channel Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), has demonstrated significant activity on various ion channels. Understanding its effects is crucial for both elucidating the full pharmacological profile of its parent drug and for assessing potential cardiotoxicity and other side effects. These application notes provide a comprehensive overview of the use of norfluoxetine in ion channel electrophysiology, summarizing key findings and offering detailed protocols for researchers.

Norfluoxetine has been shown to modulate a range of voltage-gated ion channels, often with greater potency than fluoxetine itself. Its interactions with sodium, potassium, and calcium channels can have profound effects on neuronal excitability and cardiac action potentials. This document details these interactions, providing quantitative data and standardized protocols for their investigation using patch-clamp electrophysiology.

Data Presentation: Norfluoxetine's Effects on Various Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of norfluoxetine on different ion channels, as determined by electrophysiological studies.

Table 1: Inhibitory Effects of Norfluoxetine on Voltage-Gated Sodium Channels

Channel SubtypeCell LineHolding Potential (mV)IC50 (µM)Reference
Naᵥ1.5HEK-293-14029.5[1][2]

Table 2: Inhibitory Effects of Norfluoxetine on Voltage-Gated Potassium Channels

Channel SubtypeCell LineTest Potential (mV)IC50 (µM)Reference
Kᵥ3.1Chinese Hamster Ovary (CHO)+400.80[3][4]
Kᵥ3.1 (internal application)Chinese Hamster Ovary (CHO)Not Specified0.19[4]
Kᵥ1.3Chinese Hamster Ovary (CHO)Not Specified1.4[5]
hERGHEK-293Not SpecifiedNot explicitly stated, but causes concentration-dependent block[6][7][8][9]
TREK-1tsA 201Not Specified9[10][11][12]
TREK-2Not SpecifiedNot Specified2.7[13]

Table 3: Inhibitory Effects of Norfluoxetine on Voltage-Gated Calcium Channels

Channel SubtypeCell LineIC50 (µM)Reference
Caᵥ3.1 (T-type)tsA 20113.8[14]
Caᵥ3.2 (T-type)tsA 2017.01[14]
Caᵥ3.3 (T-type)tsA 2015.5[14][15]
L-type (Ica)Canine Ventricular Cardiomyocytes1.13[16]
Voltage-gated Ca²⁺ channelsRat Cochlear Neurons20.4[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Norfluoxetine_Action_Mechanism cluster_drug Drug cluster_channels Ion Channels cluster_effects Electrophysiological Effects cluster_cellular Cellular Consequences Norfluoxetine Norfluoxetine Nav Voltage-Gated Sodium Channels (e.g., Naᵥ1.5) Norfluoxetine->Nav Kv Voltage-Gated Potassium Channels (e.g., Kᵥ3.1, hERG, TREK-1) Norfluoxetine->Kv Cav Voltage-Gated Calcium Channels (e.g., T-type, L-type) Norfluoxetine->Cav Block Direct Channel Block (Open/Inactivated State) Nav->Block Inhibition Kv->Block Inhibition Trafficking Disrupted Protein Trafficking (hERG) Kv->Trafficking hERG specific Cav->Block Inhibition AP Altered Action Potential (e.g., prolonged QT interval) Block->AP Excitability Modified Neuronal Excitability Block->Excitability Trafficking->AP

Caption: Mechanism of norfluoxetine action on various ion channels.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK-293 expressing channel of interest) B Whole-Cell Patch-Clamp Configuration A->B C Establish Baseline Current (Control Solution) B->C D Apply Norfluoxetine (Varying Concentrations) C->D E Record Ion Channel Currents (Specific Voltage Protocols) D->E F Data Analysis (e.g., IC50 determination, gating kinetics) E->F

Caption: General workflow for electrophysiological recording.

Experimental Protocols

The following are detailed protocols for investigating the effects of norfluoxetine on specific ion channels using the whole-cell patch-clamp technique.

Protocol 1: Characterization of Norfluoxetine Block of Naᵥ1.5 Channels

Objective: To determine the IC50 and characterize the voltage-dependence of norfluoxetine block of human Naᵥ1.5 channels.

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Transiently transfect the cells with a plasmid encoding the human Naᵥ1.5 channel subunit (SCN5A) using a suitable transfection reagent.
  • For selection of stably transfected cells, include an appropriate antibiotic (e.g., G418) in the culture medium.
  • Use cells for electrophysiological recordings 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • Use a patch-clamp amplifier and data acquisition system.
  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a whole-cell recording configuration.
  • Hold the membrane potential at -140 mV to ensure full availability of the channels.

3. Voltage Protocol and Data Acquisition:

  • To elicit sodium currents, apply depolarizing voltage steps from the holding potential of -140 mV to a test potential of -20 mV for 50 ms.
  • Record baseline currents in the external solution.
  • Perfuse the cell with increasing concentrations of norfluoxetine (e.g., 1, 10, 30, 100 µM).
  • Allow the drug effect to reach a steady state at each concentration before recording.

4. Data Analysis:

  • Measure the peak inward current at each norfluoxetine concentration.
  • Calculate the percentage of current inhibition relative to the control (baseline) current.
  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the norfluoxetine concentration.
  • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 2: Investigation of Norfluoxetine's Effect on Kᵥ3.1 Channels

Objective: To determine the IC50 of norfluoxetine on cloned neuronal rat Kᵥ3.1 channels.

1. Cell Culture and Expression:

  • Use Chinese Hamster Ovary (CHO) cells stably expressing the rat Kᵥ3.1 channel.
  • Culture cells in a suitable medium (e.g., Ham's F-12) supplemented with FBS and antibiotics.

2. Electrophysiological Recording:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 150 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
  • Perform whole-cell patch-clamp recordings at room temperature.

3. Voltage Protocol and Data Acquisition:

  • Hold the cells at a membrane potential of -80 mV.
  • Elicit Kᵥ3.1 currents by applying depolarizing steps to +40 mV for a duration sufficient to reach steady-state activation.
  • Record control currents before drug application.
  • Apply norfluoxetine at various concentrations to the external solution.
  • For studying internal block, include norfluoxetine in the pipette solution.

4. Data Analysis:

  • Measure the steady-state outward current at the end of the depolarizing pulse.
  • Determine the percentage of inhibition for each concentration of norfluoxetine.
  • Generate a concentration-response curve and calculate the IC50 using the Hill equation.[3][4]

Protocol 3: Assessing Norfluoxetine's Impact on T-type Calcium Channels (Caᵥ3.3)

Objective: To characterize the inhibitory effect of norfluoxetine on recombinant human Caᵥ3.3 channels.

1. Cell Culture and Transfection:

  • Use tsA 201 cells for transient transfection with the plasmid encoding the human Caᵥ3.3 subunit.
  • Culture and transfect cells as described in Protocol 1.

2. Electrophysiological Recording:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier enhances current amplitude and reduces calcium-dependent inactivation).
  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
  • Perform whole-cell recordings.

3. Voltage Protocol and Data Acquisition:

  • Hold the membrane potential at -100 mV to allow for recovery from inactivation.
  • Elicit T-type calcium currents with a depolarizing step to -30 mV.
  • Record baseline currents.
  • Apply a range of norfluoxetine concentrations and record the resulting currents.

4. Data Analysis:

  • Measure the peak inward current for each condition.
  • Calculate the IC50 value from the concentration-response curve as previously described.[14][15]

Protocol 4: Evaluating the Dual Mechanism of hERG Channel Inhibition by Norfluoxetine

Objective: To distinguish between direct block and trafficking disruption of hERG channels by norfluoxetine.

Part A: Direct Channel Blockade (Acute Application)

1. Cell Culture and Expression:

  • Use HEK-293 cells stably expressing the hERG channel.

2. Electrophysiological Recording:

  • Follow the general procedures outlined in the previous protocols, using appropriate hERG solutions.
  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP. pH 7.2 with KOH.

3. Voltage Protocol and Data Acquisition:

  • Hold the cell at -80 mV.
  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels.
  • Repolarize to -50 mV to elicit the characteristic hERG tail current.
  • Record baseline tail currents.
  • Acutely perfuse with norfluoxetine and record the change in tail current amplitude.

4. Data Analysis:

  • Measure the peak tail current amplitude.
  • Determine the concentration-dependent inhibition and calculate the IC50 for the acute block.

Part B: Disruption of Channel Trafficking (Chronic Application)

1. Cell Treatment:

  • Incubate the hERG-expressing HEK-293 cells with various concentrations of norfluoxetine for 24 hours prior to recording.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings on the treated cells using the same solutions and voltage protocol as in Part A.

3. Data Analysis:

  • Compare the mean tail current density (pA/pF) between control (untreated) cells and cells treated with different concentrations of norfluoxetine. A significant reduction in current density in the treated cells indicates a disruption of channel trafficking to the cell membrane.[6][7]

Conclusion

Norfluoxetine exhibits a complex pharmacological profile with potent effects on a variety of ion channels. The data and protocols presented here provide a framework for researchers to investigate these interactions in detail. Such studies are essential for a complete understanding of the therapeutic actions and potential adverse effects of fluoxetine and its active metabolite. The provided methodologies can be adapted to study the effects of other compounds on ion channel function, contributing to the broader field of drug discovery and safety pharmacology.

References

Application Note and Protocol: High-Throughput Screening for Inhibitors of the Serotonin Transporter Using Norfluoxetine Oxalate as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify potential inhibitors of the human serotonin (B10506) transporter (SERT). Norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), is a potent and selective serotonin reuptake inhibitor (SSRI) and is used here as a reference standard.[1][2] Norfluoxetine oxalate (B1200264) is a salt form commonly used for in vitro studies.

The assay is based on a fluorescent substrate that mimics serotonin and is taken up by cells stably expressing the human serotonin transporter. Inhibition of the transporter by compounds like norfluoxetine oxalate prevents the uptake of the fluorescent substrate, leading to a decrease in intracellular fluorescence. This provides a robust and scalable method for screening large compound libraries.

Signaling Pathway of Serotonin Reuptake and Inhibition

The serotonin transporter is a key protein in the regulation of serotonergic neurotransmission.[3] It is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[3][4] SSRIs, including norfluoxetine, block this transporter, leading to an increased concentration of serotonin in the synapse.[3][4] Chronic administration of SSRIs can lead to downregulation of the serotonin transporter.[4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_out Serotonin (5-HT) Serotonin_Vesicles->Serotonin_out Release SERT Serotonin Transporter (SERT) Serotonin_in Serotonin (5-HT) SERT->Serotonin_in Reuptake Serotonin_out->SERT Binding Receptor 5-HT Receptors Serotonin_out->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition

Figure 1. Simplified diagram of a serotonergic synapse illustrating the mechanism of serotonin reuptake by the SERT protein and its inhibition by norfluoxetine.

Experimental Workflow

The HTS workflow is designed for efficiency and automation, typically performed in 384- or 1536-well microplates. The process involves cell plating, compound addition, addition of the fluorescent substrate, incubation, and finally, fluorescence measurement.

Start Start Plate_Cells Plate SERT-expressing cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Add_Compounds Add test compounds and This compound (controls) Incubate_24h->Add_Compounds Incubate_30min Incubate for 30 minutes Add_Compounds->Incubate_30min Add_Substrate Add fluorescent serotonin substrate Incubate_30min->Add_Substrate Incubate_1h Incubate for 1 hour Add_Substrate->Incubate_1h Wash_Cells Wash cells to remove extracellular substrate Incubate_1h->Wash_Cells Read_Fluorescence Read intracellular fluorescence Wash_Cells->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and Z' Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2. High-throughput screening workflow for the identification of serotonin transporter inhibitors.

Quantitative Data Summary

The following table summarizes the results from a representative screening plate. This compound serves as the positive control for inhibition. The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

CompoundConcentration (µM)Mean Fluorescence (RFU)Std. Dev.% Inhibition
Negative Control (DMSO) N/A15,8007500%
Positive Control
This compound101,25015096.5%
Test Compound A 1014,9008206.2%
Test Compound B (Hit) 104,50041077.4%
Test Compound C 1016,100900-2.0%

Assay Performance:

  • Signal Window (S/B): 12.6

  • Z'-Factor: 0.78

Detailed Experimental Protocol

4.1. Principle of the Assay

This assay quantifies the activity of the serotonin transporter (SERT) in a cell-based format. It utilizes a fluorescent substrate that is actively transported into cells by SERT. When SERT is inhibited, the uptake of this substrate is blocked, resulting in a lower fluorescence signal inside the cells. The change in fluorescence intensity is directly proportional to the degree of SERT inhibition.

4.2. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human SERT (hSERT).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

  • Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: A commercially available fluorescent serotonin analog (e.g., ASP+).

  • Reference Inhibitor: this compound (MW: 423.4 g/mol ), 10 mM stock in DMSO.

  • Negative Control: DMSO.

  • Wash Buffer: Assay Buffer.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

4.3. Cell Preparation and Plating

  • Culture hSERT-HEK293 cells in T-175 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin.

  • Neutralize the trypsin with culture medium and centrifuge the cell suspension at 200 x g for 3 minutes.

  • Resuspend the cell pellet in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 200,000 cells/mL.

  • Using an automated dispenser, seed 50 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

4.4. Compound Addition

  • Prepare a compound source plate by serially diluting test compounds and the this compound reference compound in DMSO.

  • Using an automated liquid handler with pin tool or acoustic dispensing capabilities, transfer 50 nL of compound solution from the source plate to the assay plate. This results in a final compound concentration of 10 µM in a 0.1% DMSO solution.

  • For negative control wells, add 50 nL of DMSO.

  • For positive control wells, add 50 nL of 10 mM this compound (final concentration 10 µM).

  • Gently mix the plate and incubate at 37°C for 30 minutes.

4.5. Substrate Addition and Incubation

  • Prepare a 2X working solution of the fluorescent substrate in pre-warmed Assay Buffer.

  • Add 50 µL of the 2X substrate solution to all wells of the assay plate.

  • Incubate the plate at 37°C for 1 hour, protected from light.

4.6. Signal Detection

  • After incubation, remove the assay plate from the incubator.

  • Rapidly wash the wells three times with 100 µL of ice-cold Wash Buffer using an automated plate washer to remove extracellular substrate.

  • After the final wash, leave 50 µL of Assay Buffer in each well.

  • Read the plate on a multi-mode microplate reader.

    • Excitation Wavelength: As recommended for the specific fluorescent substrate.

    • Emission Wavelength: As recommended for the specific fluorescent substrate.

    • Reading Mode: Bottom read.

4.7. Data Analysis

  • Percentage Inhibition Calculation: The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = (1 - (RFU_compound - RFU_positive) / (RFU_negative - RFU_positive)) * 100

    • RFU_compound: Relative Fluorescence Units from wells with test compound.

    • RFU_negative: Mean RFU from negative control (DMSO) wells.

    • RFU_positive: Mean RFU from positive control (this compound) wells.

  • Z'-Factor Calculation: The Z'-factor is calculated to determine the quality of the assay: Z' = 1 - (3 * (SD_negative + SD_positive)) / |Mean_negative - Mean_positive|

    • SD_negative: Standard deviation of the negative control.

    • SD_positive: Standard deviation of the positive control.

    • Mean_negative: Mean RFU of the negative control.

    • Mean_positive: Mean RFU of the positive control.

  • Hit Identification: Compounds that exhibit an inhibition percentage above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits and are selected for further dose-response studies.

References

Application Note & Protocol: Quantification of Norfluoxetine in Dried Blood Spot Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary active metabolite of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Therapeutic drug monitoring (TDM) of both fluoxetine and norfluoxetine is crucial for optimizing dosage, ensuring patient adherence, and minimizing toxicity. Dried blood spot (DBS) sampling has emerged as a patient-centric and cost-effective alternative to traditional venous blood draws, offering ease of collection, storage, and transport.[1] This application note provides a detailed protocol for the quantification of norfluoxetine in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methods described are based on validated procedures and are suitable for pharmacokinetic studies, clinical research, and therapeutic drug monitoring.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of norfluoxetine in DBS samples.

Materials and Reagents
  • Norfluoxetine certified reference standard

  • Fluoxetine-D6 (or other suitable internal standard)

  • Whatman 903 or equivalent DBS cards

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human whole blood (for calibration standards and quality controls)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • 96-well plates or autosampler vials

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of norfluoxetine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the norfluoxetine stock solution with methanol to create working solutions for calibration standards (CS) and quality controls (QC).

  • Spiking: Spike the working solutions into blank human whole blood to achieve the desired concentration range for the calibration curve and QC samples. A typical calibration range for norfluoxetine is 10-750 ng/mL.[1]

  • DBS Preparation: Spot a fixed volume (e.g., 50 µL) of each CS and QC onto the DBS cards.

  • Drying: Allow the spots to dry completely at ambient temperature for at least 3 hours.

  • Storage: Store the dried DBS cards in sealed bags with desiccant at -20°C until analysis.

Sample Preparation from Dried Blood Spots

The following workflow outlines the extraction of norfluoxetine from DBS samples.

cluster_0 DBS Sample Preparation DBS Dried Blood Spot Sample Punch Punch 8 mm Disc DBS->Punch 1. Extraction Add Extraction Solvent (e.g., Methanol with IS) Punch->Extraction 2. Vortex Vortex Mix Extraction->Vortex 3. Centrifuge Centrifuge Vortex->Centrifuge 4. Supernatant Transfer Supernatant Centrifuge->Supernatant 5. Evaporate Evaporate to Dryness Supernatant->Evaporate 6. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 7.

Figure 1: Workflow for the extraction of norfluoxetine from dried blood spot samples.

  • Punching: Punch an 8 mm disc from the center of the dried blood spot.[1]

  • Extraction: Place the disc into a clean tube and add a precise volume of extraction solvent (e.g., 200 µL of methanol containing the internal standard).

  • Vortexing: Vortex the tube for a specified time (e.g., 30 minutes) to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample to pellet any solid debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of norfluoxetine. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC)

ParameterCondition
Column Accucore® C18 (100×2.1mm, 2.6μm)[1] or equivalent
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 80:20 (A:B) to 50:50 (A:B)[1]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS)

ParameterNorfluoxetineFluoxetine-D6 (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 296.1315.0
Product Ion (m/z) 134.144.0
Collision Energy Optimized for specific instrumentOptimized for specific instrument

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the quantification of norfluoxetine in DBS samples from published methods.

Linearity and Lower Limit of Quantification (LLOQ)
MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MS10 - 75010[1]
GC-NICI-MS-MS1 - 500Not explicitly stated, but detection limit is 20 pg/mL[2]
Accuracy and Precision
MethodConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LC-MS/MSLow, Medium, High3.54 - 7.99Not explicitly stated100.25 - 105.8[1]
Stability
MethodConditionDurationStability (%)Reference
LC-MS/MS25 °C and 45 °C7 daysStable[1]
GC-NICI-MS-MS-20 °C, 4 °C, 25 °C, and 40 °C30 days85 - 115[2][3]

Experimental Workflow and Logical Relationships

The overall process from sample collection to data analysis is depicted in the following diagram.

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Sample_Collection DBS Sample Collection (Finger Prick) Drying Drying of DBS Card Sample_Collection->Drying Storage Storage and Transport Drying->Storage Sample_Prep Sample Preparation (Extraction) Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Reporting Result Reporting Data_Processing->Reporting

Figure 2: Overall workflow for norfluoxetine quantification in DBS samples.

Conclusion

The presented application note and protocol provide a comprehensive guide for the quantification of norfluoxetine in dried blood spot samples using LC-MS/MS. The DBS sampling technique offers significant advantages for therapeutic drug monitoring and clinical research by simplifying sample collection and handling.[1] The described method is sensitive, accurate, and robust, making it a valuable tool for researchers, scientists, and drug development professionals. The provided quantitative data and workflows offer a solid foundation for the implementation of this methodology in a laboratory setting.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Brain Levels of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary active metabolite of the widely used antidepressant fluoxetine (B1211875). Due to its long half-life and potent activity as a serotonin (B10506) reuptake inhibitor, understanding its concentration dynamics within the brain is crucial for comprehending the overall therapeutic effect of fluoxetine. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake and freely moving animals. This methodology provides invaluable insights into the pharmacokinetics of norfluoxetine at its site of action.

These application notes provide a detailed protocol for the application of in vivo microdialysis to measure extracellular norfluoxetine levels in the rodent brain, followed by a sensitive analytical method for its quantification.

Data Presentation

The following table summarizes representative quantitative data for norfluoxetine and its parent compound, fluoxetine, in rat brain microdialysate following a single administration of fluoxetine. These values are illustrative and based on findings that show a delayed accumulation of norfluoxetine in the brain.[1]

Time Post-Fluoxetine Administration (hours)Fluoxetine Concentration in Microdialysate (ng/mL)Norfluoxetine Concentration in Microdialysate (ng/mL)
215.8 ± 2.13.5 ± 0.8
825.3 ± 3.512.1 ± 1.9
2418.9 ± 2.722.4 ± 3.1
4810.2 ± 1.528.6 ± 4.0

Experimental Protocols

Part 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol outlines the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Dummy cannula

  • Dental cement and stainless-steel anchor screws

  • Suturing material

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

  • Stereotaxic Implantation:

    • Secure the anesthetized rat in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Clean and dry the skull surface.

    • Identify and mark the desired coordinates for the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum) relative to bregma.

    • Drill a small burr hole at the marked location.

    • Slowly lower the guide cannula to the target depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide to maintain its patency.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics.

    • Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

Part 2: In Vivo Microdialysis Procedure

This section details the process of conducting the microdialysis experiment to collect brain extracellular fluid.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, with a molecular weight cutoff appropriate for norfluoxetine)

  • Micro-infusion pump

  • Fraction collector

  • Perfusion fluid (artificial cerebrospinal fluid - aCSF)

  • β-cyclodextrin polymer (optional, to enhance recovery)

  • Fluoxetine solution for administration

Procedure:

  • Probe Insertion: Gently restrain the rat and replace the dummy cannula with the microdialysis probe.

  • Perfusion:

    • Connect the probe inlet to the micro-infusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • For enhanced recovery of the lipophilic norfluoxetine molecule, consider adding 1% β-cyclodextrin polymer to the aCSF.[1]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes) before drug administration.

  • Drug Administration: Administer fluoxetine via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Administration Sample Collection: Continue collecting dialysate fractions at regular intervals (e.g., every 20-60 minutes) for the desired duration of the study (e.g., up to 48 hours).

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.

Part 3: Analytical Protocol - HPLC with Fluorescence Detection

This protocol describes the quantification of norfluoxetine in the collected microdialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column

  • Derivatization reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride.[2][3][4]

  • Norfluoxetine standard

  • Mobile phase solvents (e.g., acetonitrile, phosphate (B84403) buffer)

  • Reagents for derivatization (e.g., borate (B1201080) buffer)

Procedure:

  • Sample Preparation and Derivatization:

    • Thaw the microdialysate samples.

    • To a specific volume of the sample, add a solution of the derivatizing agent (e.g., NBD-F in a suitable buffer).

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow the derivatization reaction to complete. This step is crucial for enhancing the fluorescence of norfluoxetine.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the analytes using a reversed-phase C18 column with a suitable mobile phase gradient.

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., for NBD-F derivatives, excitation at ~470 nm and emission at ~530 nm).

  • Quantification:

    • Create a standard curve using known concentrations of norfluoxetine.

    • Quantify the concentration of norfluoxetine in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_surgery Stereotaxic Surgery cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis anesthesia Anesthesia implantation Guide Cannula Implantation anesthesia->implantation recovery Post-operative Recovery implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF probe_insertion->perfusion equilibration Equilibration perfusion->equilibration baseline Baseline Sampling equilibration->baseline drug_admin Fluoxetine Administration baseline->drug_admin post_sampling Post-administration Sampling drug_admin->post_sampling derivatization Derivatization of Samples post_sampling->derivatization hplc HPLC-Fluorescence Detection derivatization->hplc quantification Quantification hplc->quantification logical_relationship fluoxetine Fluoxetine Administration (Systemic) metabolism Metabolism in Liver (CYP2D6) fluoxetine->metabolism norfluoxetine_formation Norfluoxetine Formation metabolism->norfluoxetine_formation bbb_penetration Blood-Brain Barrier Penetration norfluoxetine_formation->bbb_penetration extracellular_space Brain Extracellular Space bbb_penetration->extracellular_space microdialysis_probe Microdialysis Probe extracellular_space->microdialysis_probe Diffusion dialysate Collected Dialysate microdialysis_probe->dialysate analysis HPLC Analysis dialysate->analysis concentration Norfluoxetine Concentration Data analysis->concentration

References

Application Notes and Protocols for Determining the Potency of Norfluoxetine Enantiomers using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), exists as two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. These stereoisomers exhibit markedly different pharmacological activities, primarily through their differential inhibition of monoamine transporters. (S)-norfluoxetine is a potent inhibitor of the serotonin (B10506) transporter (SERT), making it the major contributor to the therapeutic effects of fluoxetine.[1][2][3][4][5][6] In contrast, (R)-norfluoxetine is significantly less active at SERT.[1][2][4] A comprehensive understanding of the potency and selectivity of each enantiomer is crucial for drug development and for elucidating the complex pharmacology of fluoxetine.

This document provides detailed protocols for cell-based assays to determine the potency of norfluoxetine enantiomers at the primary molecular targets: the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. Additionally, it outlines methods for functional assays that measure downstream signaling events, providing a more holistic view of the cellular consequences of transporter inhibition.

Data Presentation: Potency of Norfluoxetine Enantiomers

The following tables summarize the in vitro potency of (S)- and (R)-norfluoxetine at human monoamine transporters. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key measures of drug potency. Lower values indicate higher potency.

Table 1: Inhibitory Potency (Ki, nM) of Norfluoxetine Enantiomers at the Human Serotonin Transporter (hSERT)

EnantiomerKi (nM) for hSERT InhibitionReference
(S)-Norfluoxetine1.3[2]
(R)-Norfluoxetine26[2]

Table 2: Comparative Inhibitory Potency (IC50, nM) of Norfluoxetine Enantiomers at Monoamine Transporters

EnantiomerhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
(S)-Norfluoxetine14> 1000> 1000
(R)-Norfluoxetine308> 1000> 1000

Note: Data for NET and DAT are often reported as being significantly lower in potency compared to SERT. The values presented here are indicative and may vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: Neurotransmitter Transporter Uptake Inhibition Assay (Radiolabeled Substrate)

This protocol describes a common method to determine the potency of norfluoxetine enantiomers by measuring their ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[7][8][9][10][11]

Objective: To determine the IC50 values of (R)- and (S)-norfluoxetine for the inhibition of SERT, NET, and DAT.

Materials:

  • HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Radiolabeled substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), or [³H]Dopamine (for DAT).

  • (R)-Norfluoxetine and (S)-Norfluoxetine stock solutions.

  • Known transporter inhibitors as positive controls (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET, GBR12909 for DAT).

  • 96-well microplates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of (R)- and (S)-norfluoxetine in assay buffer. Also, prepare solutions of the positive control and a vehicle control.

  • Pre-incubation: On the day of the assay, aspirate the culture medium from the wells and wash the cells once with assay buffer. Add the diluted norfluoxetine enantiomers, controls, and vehicle to the respective wells. Incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. This incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the norfluoxetine enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Functional Assay for Downstream Serotonin Receptor Signaling (cAMP Assay)

Inhibition of SERT by norfluoxetine increases the extracellular concentration of serotonin, which can then activate serotonin receptors. Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16] This assay measures changes in cAMP as an indirect readout of SERT inhibition.

Objective: To assess the functional consequences of SERT inhibition by norfluoxetine enantiomers by measuring changes in intracellular cAMP levels.

Materials:

  • Cells co-expressing hSERT and a specific serotonin receptor subtype (e.g., 5-HT1A or 5-HT7).

  • Cell culture medium.

  • Assay buffer.

  • (R)-Norfluoxetine and (S)-Norfluoxetine stock solutions.

  • Serotonin.

  • Forskolin (B1673556) (to stimulate adenylate cyclase for Gi-coupled receptors).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well microplates.

  • A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Plate the co-expressing cells in the appropriate microplate and culture overnight.

  • Compound Incubation: Treat the cells with various concentrations of (R)- and (S)-norfluoxetine or vehicle control for a defined period.

  • Serotonin Stimulation: Add a sub-maximal concentration of serotonin to the wells to stimulate the serotonin receptors.

  • cAMP Measurement (for Gs-coupled receptors like 5-HT7):

    • After serotonin stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • cAMP Measurement (for Gi-coupled receptors like 5-HT1A):

    • Following serotonin stimulation, add forskolin to all wells to induce cAMP production.

    • Lyse the cells and measure the inhibition of forskolin-stimulated cAMP accumulation according to the kit's protocol.

  • Data Analysis:

    • Plot the change in cAMP levels (or inhibition of forskolin-stimulated cAMP) against the logarithm of the norfluoxetine enantiomer concentration.

    • Determine the EC50 (for potentiation of serotonin response) or IC50 (for inhibition of forskolin response) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Cell Plating (Transporter-expressing cells) pre_incubation Pre-incubation with Norfluoxetine cell_plating->pre_incubation compound_prep Compound Preparation (Norfluoxetine enantiomers) compound_prep->pre_incubation uptake_initiation Uptake Initiation (Add radiolabeled substrate) pre_incubation->uptake_initiation incubation Incubation uptake_initiation->incubation uptake_termination Uptake Termination (Wash cells) incubation->uptake_termination cell_lysis Cell Lysis uptake_termination->cell_lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Data Analysis (IC50 determination) scintillation_counting->data_analysis

Caption: Workflow for the Neurotransmitter Transporter Uptake Inhibition Assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space serotonin Serotonin sert SERT serotonin->sert Reuptake gpcr 5-HT Receptor (GPCR) serotonin->gpcr Activates norfluoxetine (S)-Norfluoxetine norfluoxetine->sert Inhibits g_protein G-protein gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Modulates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates

Caption: Signaling pathway of SERT inhibition and downstream 5-HT receptor activation.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for norfluoxetine (B159337) oxalate (B1200264). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for norfluoxetine oxalate?

A1: The recommended storage conditions for this compound depend on its form (solid or in solution). Adherence to these conditions is crucial to ensure its stability and integrity for research purposes.

Q2: What is the long-term stability of this compound?

A2: A certified reference material (CRM) of this compound in a methanol (B129727) solution has been shown to be stable for at least four years when stored at -20°C[1]. For the solid form and solutions in other solvents, it is recommended to perform periodic stability tests.

Q3: Are there any specific handling precautions for this compound?

A3: Yes, this compound should be handled with care. It is advisable to keep it away from heat, sparks, open flames, and hot surfaces. When handling the compound, always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. In case of ingestion, immediately contact a poison center or physician[2].

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness in the solution may indicate precipitation or degradation. Refer to the troubleshooting guide below for steps to address this issue.

Stability and Storage Data

The following tables summarize the recommended storage conditions and stability data for different forms of norfluoxetine.

Table 1: Recommended Storage Conditions

FormStorage TemperatureAdditional Notes
This compound (Solid)4°CStore sealed and away from moisture.
This compound in Methanol (1 mg/mL CRM)-20°C[1]
This compound in Methanol (1 mg/mL)2-8°C[3]
Norfluoxetine Hydrochloride (Solid)4°C[4]Store sealed and away from moisture[4].
Norfluoxetine Hydrochloride in Solvent-80°C or -20°C[4]

Table 2: Stability Data

FormStorage ConditionDurationStability
This compound in Methanol (CRM)-20°C≥ 4 years[1]Stable
Norfluoxetine Hydrochloride in Solvent-80°C6 months[4]Stable
Norfluoxetine Hydrochloride in Solvent-20°C1 month[4]Stable

Troubleshooting Guide

Issue: Unexpected peaks observed during chromatographic analysis.

  • Possible Cause 1: Degradation. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Review the storage conditions and handling procedures. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Prepare a fresh stock solution from a new batch of the compound if possible and re-analyze.

  • Possible Cause 2: Contamination. The sample may be contaminated with impurities from the solvent, glassware, or other sources.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Prepare a blank sample (solvent only) to check for background contamination.

Issue: Poor solubility or precipitation of the compound in the chosen solvent.

  • Possible Cause: The concentration of the solution may be too high for the selected solvent, or the solvent may not be appropriate.

    • Solution: Try reducing the concentration of the solution. If solubility is still an issue, consider using a different solvent or a co-solvent system. Gentle warming and sonication may also aid in dissolution, but be cautious as this could potentially accelerate degradation. For norfluoxetine hydrochloride, DMSO is a suitable solvent[4].

Issue: Inconsistent results between experiments.

  • Possible Cause 1: Inaccurate weighing or dilution.

    • Solution: Ensure the analytical balance is properly calibrated. Use calibrated pipettes for dilutions and follow a consistent standard operating procedure (SOP) for solution preparation.

  • Possible Cause 2: Instability of the stock solution.

    • Solution: Prepare fresh stock solutions for each experiment, especially if the stability of the solution under your specific experimental conditions is unknown. If using a previously prepared stock solution, ensure it has been stored correctly and is within its stability period.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of a this compound solution under specific stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a high-purity solvent (e.g., methanol, acetonitrile, or a buffer of relevant pH) to a final concentration of 1 mg/mL.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Application of Stress Conditions:

    • Temperature Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).

    • Light Stress: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

    • pH Stress: Prepare solutions in buffers of different pH values (e.g., acidic, neutral, and basic) and store them at a controlled temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each stress condition.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • The method should be able to separate the parent norfluoxetine peak from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Identify and quantify any major degradation products formed.

    • Determine the degradation rate under each stress condition.

Visualizations

Storage_Conditions cluster_solid Solid Form cluster_solution Solution Form cluster_conditions Recommended Storage Solid This compound (Solid) Temp_4C 4°C Solid->Temp_4C Sealed, away from moisture Solution_MeOH_CRM In Methanol (CRM) Temp_minus20C -20°C Solution_MeOH_CRM->Temp_minus20C Long-term stability Solution_MeOH In Methanol Temp_2_8C 2-8°C Solution_MeOH->Temp_2_8C Solution_HCl Norfluoxetine HCl in Solvent Solution_HCl->Temp_minus20C 1 month stability Temp_minus80C -80°C Solution_HCl->Temp_minus80C 6 months stability

Caption: Recommended storage conditions for this compound.

Stability_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Temp, Light, pH) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Evaluate Data: - % Remaining - Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a stability assessment study.

Troubleshooting_Flowchart start Issue Encountered issue1 Unexpected Chromatographic Peaks? start->issue1 issue2 Poor Solubility / Precipitation? start->issue2 issue3 Inconsistent Results? start->issue3 cause1_degradation Possible Degradation: - Review storage/handling - Prepare fresh solution issue1->cause1_degradation Yes cause1_contamination Possible Contamination: - Use high-purity solvents - Run blank sample issue1->cause1_contamination No issue2->issue3 No cause2_concentration High Concentration / Wrong Solvent: - Lower concentration - Change solvent/use co-solvent issue2->cause2_concentration Yes cause3_accuracy Inaccurate Preparation: - Calibrate balance/pipettes - Follow SOP issue3->cause3_accuracy Yes cause3_stability Stock Solution Instability: - Prepare fresh stock for each experiment issue3->cause3_stability No end Resolution cause1_degradation->end cause1_contamination->end cause2_concentration->end cause3_accuracy->end cause3_stability->end

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Overcoming Poor Solubility of Norfluoxetine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of norfluoxetine (B159337) oxalate (B1200264) in aqueous buffers.

Troubleshooting Guides

Issue: Norfluoxetine oxalate is not dissolving in my aqueous buffer.

Initial Verification Workflow

G start Start: Undissolved this compound check_compound Verify Compound Identity and Purity start->check_compound check_buffer Check Buffer Preparation and pH check_compound->check_buffer visual_inspection Visual Inspection for Precipitate check_buffer->visual_inspection sonication Attempt Dissolution with Sonication/Vortexing visual_inspection->sonication solubility_issue Persistent Solubility Issue sonication->solubility_issue faq_one Proceed to FAQ: How can I increase the solubility of this compound? solubility_issue->faq_one Yes end End: Compound Dissolved solubility_issue->end No (Dissolved)

Caption: Initial troubleshooting workflow for dissolution failure.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the identity and purity of your this compound lot. Impurities can sometimes affect solubility.

    • Ensure the compound has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

  • Buffer Preparation and pH Verification:

    • Double-check the preparation of your aqueous buffer, including the concentrations of all components.

    • Measure the final pH of the buffer to ensure it is at the intended value. The solubility of norfluoxetine, an amine, is highly dependent on pH.

  • Initial Dissolution Attempts:

    • Ensure you are using sufficient buffer volume for the amount of compound.

    • Try gentle agitation, vortexing, or sonication to aid dissolution. Sometimes, mechanical energy can help overcome the initial energy barrier for dissolution.

  • Heating:

    • Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious and monitor for any signs of compound degradation.

Frequently Asked Questions (FAQs)

Q1: How can I systematically increase the aqueous solubility of this compound?

A1: A systematic approach to increasing the solubility of this compound involves exploring modifications to the solvent environment. Since norfluoxetine is a secondary amine, its solubility is significantly influenced by pH. Additionally, the use of co-solvents and other excipients can be effective.

Solubility Enhancement Workflow

G start Start: Poor Solubility ph_optimization pH Optimization (Acidic Buffers) start->ph_optimization evaluation Evaluate Solubility and Stability ph_optimization->evaluation cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) cosolvent->evaluation cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->evaluation surfactant Surfactant Addition (e.g., Tween® 80) surfactant->evaluation evaluation->cosolvent Needs Improvement evaluation->cyclodextrin Needs Improvement evaluation->surfactant Needs Improvement success End: Desired Solubility Achieved evaluation->success Successful failure Consider Alternative Formulation Strategies evaluation->failure Unsuccessful

Caption: Systematic workflow for enhancing this compound solubility.

Q2: What is the effect of pH on the solubility of this compound?

A2: Norfluoxetine contains a secondary amine group, which can be protonated. In acidic conditions (lower pH), the amine group becomes protonated (cationic), which generally leads to a significant increase in aqueous solubility. Conversely, at higher (more alkaline) pH, the amine group is deprotonated (neutral), leading to lower aqueous solubility. The oxalate salt form is used to improve upon the free base's solubility, but further pH adjustment is often necessary.

Expected pH-Solubility Relationship

Buffer pHExpected Norfluoxetine SolubilityRationale
4.0HighestAmine group is fully protonated.
5.0HighAmine group is predominantly protonated.
7.4 (PBS)Moderate to LowA significant portion of the amine is deprotonated.
9.0LowestAmine group is almost fully deprotonated (free base form).

Note: The solubility values are relative and for illustrative purposes. Actual quantitative solubility should be determined experimentally.

Q3: What co-solvents can be used to dissolve this compound?

A3: For many poorly soluble organic molecules, the addition of a water-miscible organic co-solvent can significantly improve solubility. For this compound, the following co-solvents are commonly used in research settings. It is crucial to consider the compatibility of the co-solvent with your specific experimental system.

Co-solventTypical Starting Concentration (%)Considerations
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Another common excipient in drug delivery.

Experimental Protocol: Co-solvent Solubility Test

  • Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with varying percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO in phosphate-buffered saline).

  • Add a small, consistent aliquot of the this compound stock solution to each of the co-solvent buffer solutions.

  • Vortex each solution thoroughly.

  • Visually inspect for any precipitation.

  • If no precipitation is observed, you can attempt to dissolve the solid this compound directly in the optimal co-solvent/buffer mixture.

Q4: Can cyclodextrins or surfactants be used to improve the solubility of this compound?

A4: Yes, both cyclodextrins and surfactants are established methods for enhancing the solubility of hydrophobic drugs.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like norfluoxetine, effectively encapsulating the hydrophobic portion and increasing its apparent water solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their solubility in the bulk aqueous phase. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.

Decision Pathway: Choosing a Solubilization Strategy

G start Start: Inadequate Solubility in Buffer ph_adjust Is pH adjustment permissible in the experiment? start->ph_adjust adjust_ph Lower the pH of the buffer (e.g., to pH 4-5) ph_adjust->adjust_ph Yes cosolvent_allowed Are organic co-solvents compatible with the assay? ph_adjust->cosolvent_allowed No end End: Optimized Formulation adjust_ph->end use_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) cosolvent_allowed->use_cosolvent Yes excipients_allowed Are non-traditional excipients acceptable? cosolvent_allowed->excipients_allowed No use_cosolvent->end use_excipients Use cyclodextrins or surfactants excipients_allowed->use_excipients Yes excipients_allowed->end No (Re-evaluate experimental design) use_excipients->end

Caption: Decision tree for selecting a solubilization method.

Q5: What are the best practices for preparing a stock solution of this compound?

A5: Given its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

Experimental Protocol: Stock Solution Preparation

  • Solvent Selection: Based on available data, methanol (B129727) or DMSO are suitable solvents for preparing a high-concentration stock solution of this compound.[2]

  • Preparation:

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).

    • Vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Application: When preparing your working solution, add the required volume of the stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum and be consistent across all experimental conditions.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norfluoxetine (B159337).

Troubleshooting Guides and FAQs

1. Understanding and Identifying Matrix Effects

Q1: What are matrix effects in the context of LC-MS/MS analysis of norfluoxetine?

A: Matrix effects are the alteration of ionization efficiency for norfluoxetine caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, wastewater). These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification. The primary cause is the competition between norfluoxetine and matrix components for ionization in the MS source.

Q2: How can I determine if my norfluoxetine analysis is affected by matrix effects?

A: Several methods can be employed to identify matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a norfluoxetine standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of norfluoxetine indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to assess matrix effects. The response of norfluoxetine in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is the Matrix Factor (MF) and how is it calculated?

A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:

MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)

An ideal MF is 1.0, indicating no matrix effect. Regulatory guidelines often recommend that the MF should be between 0.8 and 1.2. For norfluoxetine analysis in wastewater, matrix factors have been observed in the range of 38-47%, indicating significant ion suppression.[1]

2. Strategies to Mitigate Matrix Effects

Q4: What are the primary strategies to reduce or eliminate matrix effects for norfluoxetine analysis?

A: The main strategies focus on two areas: improving sample preparation to remove interfering components and optimizing chromatographic conditions to separate norfluoxetine from matrix interferences. The use of a suitable internal standard is also crucial for compensation.

Q5: Which sample preparation technique is most effective for reducing matrix effects when analyzing norfluoxetine in biological fluids?

A: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered highly effective for removing matrix components. Mixed-mode SPE cartridges, such as Oasis MCX, have been shown to provide good recoveries (>85%) and reduce matrix interferences for norfluoxetine in complex matrices like fish tissue.[2]

  • Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts. A single-step LLE with methyl-tert-butyl ether has been successfully used for the analysis of norfluoxetine in ovine plasma.[3]

  • Protein Precipitation (PPT): A simpler and faster method, but often results in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects. Acetonitrile is a common precipitating agent.[4][5][6]

  • Supported Liquid Extraction (SLE): A newer technique that combines elements of LLE in a solid support format, offering ease of use and good recovery.

Q6: How can I optimize my LC method to minimize matrix effects for norfluoxetine?

A: Chromatographic optimization is key to separating norfluoxetine from co-eluting matrix components. Consider the following:

  • Column Chemistry: Utilize a column with a different selectivity (e.g., biphenyl (B1667301) or pentafluorophenyl) in addition to standard C18 columns to achieve better separation from interfering compounds.

  • Gradient Elution: A well-optimized gradient can help separate matrix components from the analyte of interest.

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.

  • Injection Volume: Reducing the injection volume can decrease the amount of matrix introduced into the system, but may compromise sensitivity.

Q7: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for norfluoxetine analysis?

A: A stable isotope-labeled internal standard, such as norfluoxetine-d5, is the gold standard for compensating for matrix effects.[1] Since a SIL-IS has nearly identical physicochemical properties to norfluoxetine, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results. It is crucial that the SIL-IS is added to the sample early in the workflow to account for variability during sample preparation as well.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Norfluoxetine Analysis

Sample Preparation MethodTypical MatrixAnalyte RecoveryMatrix Effect (Ion Suppression/Enhancement)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Plasma, Serum, Wastewater, Tissue>85%[2]Generally low, effective removal of interferences.High selectivity, clean extracts.More time-consuming and costly than PPT.
Liquid-Liquid Extraction (LLE) Plasma, SerumGood, can be >90%Variable, depends on solvent and pH optimization.Good for removing salts and highly polar interferences.Can be labor-intensive and use large solvent volumes.
Protein Precipitation (PPT) Plasma, SerumHigh (>90%)Can be significant due to less effective removal of phospholipids (B1166683) and other endogenous components.Simple, fast, and inexpensive.Less clean extracts, higher risk of matrix effects.
Supported Liquid Extraction (SLE) PlasmaHighGenerally lower than PPT.Easy to automate, less solvent usage than LLE.Can be more expensive than PPT and LLE.

Note: The reported values are based on published literature and can vary depending on the specific protocol, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Norfluoxetine from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Take 500 µL of human plasma and add the internal standard (e.g., norfluoxetine-d5).

    • Dilute the plasma sample with 500 µL of 4% phosphoric acid in water.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Norfluoxetine from Human Plasma

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene (B1209903) tube, add the internal standard (e.g., norfluoxetine-d5).

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction:

    • Add 2 mL of methyl-tert-butyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for Norfluoxetine from Human Plasma

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., norfluoxetine-d5).

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.[4][5]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_pre_analysis Sample Preparation & Introduction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection LC Injection Evap_Recon->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization Source (Potential for Matrix Effects) LC_Separation->Ionization MS_Analysis MS/MS Analysis (Detection & Quantification) Ionization->MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) MS_Analysis->Data_Processing Result Final Concentration Data_Processing->Result

Caption: Experimental workflow for norfluoxetine LC-MS/MS analysis.

troubleshooting_logic Start Inaccurate/Imprecise Norfluoxetine Results Check_ME Suspect Matrix Effects? Start->Check_ME Perform_PCI Perform Post-Column Infusion Experiment Check_ME->Perform_PCI ME_Confirmed Matrix Effect Confirmed? Perform_PCI->ME_Confirmed Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) ME_Confirmed->Optimize_SP Yes Other_Issues Investigate Other Issues (e.g., Instrument Performance) ME_Confirmed->Other_Issues No Optimize_LC Optimize LC Method (e.g., Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

References

Technical Support Center: Optimizing Chromatographic Separation of Norfluoxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of norfluoxetine (B159337) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the successful chiral separation of norfluoxetine.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of norfluoxetine enantiomers and offers step-by-step solutions.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the (R)- and (S)-norfluoxetine enantiomers. What are the potential causes and how can I fix this?

Answer:

Poor or no resolution is a common issue in chiral chromatography. Here’s a systematic approach to troubleshoot this problem:

  • Verify Column Suitability: Ensure you are using a chiral stationary phase (CSP) appropriate for norfluoxetine. Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H), protein-based (e.g., AGP-chiral), and cyclodextrin-based columns have all been used successfully for this separation.[1][2] If you are using a new column, confirm its suitability from literature or manufacturer's application notes.

  • Optimize Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity.

    • Normal-Phase: For polysaccharide-based columns, a typical mobile phase consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[2] An amine additive, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for basic compounds like norfluoxetine.[3]

      • Action: Systematically vary the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.[3] Adjust the concentration of the amine additive (typically 0.1-0.2%).

    • Reversed-Phase: For columns like Chiralcel OD-R or those based on cyclodextrins, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used.[4][5][6]

      • Action: Adjust the pH of the aqueous buffer. For norfluoxetine, a slightly acidic to neutral pH is often effective.[4][6] Vary the ratio of the organic modifier to the aqueous buffer.

  • Adjust Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.

  • Control Temperature: Temperature can significantly impact chiral separations.[7]

    • Action: Experiment with different column temperatures. Both sub-ambient and elevated temperatures can sometimes improve resolution, although lower temperatures often enhance enantioselectivity.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My norfluoxetine enantiomer peaks are showing significant tailing. What should I do?

Answer:

Peak tailing for basic compounds like norfluoxetine is often due to secondary interactions with the stationary phase.

  • Use a Mobile Phase Additive: For normal-phase chromatography, the addition of a small amount of a basic modifier is crucial.

    • Action: Add 0.1% to 0.2% diethylamine (DEA) or another suitable amine to your mobile phase to block active sites on the silica (B1680970) surface and improve peak symmetry.[2][3]

  • Adjust Mobile Phase pH (Reversed-Phase): In reversed-phase mode, the pH of the mobile phase buffer can influence peak shape.

    • Action: Ensure the mobile phase pH is in a range where norfluoxetine is consistently ionized, which can lead to more symmetrical peaks.

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Action: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating norfluoxetine enantiomers?

A1: There is no single "best" CSP, as the optimal choice can depend on the matrix, available detection methods, and desired separation mode. However, several types have been successfully employed:

  • Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely used in normal-phase mode and often provide excellent resolution.[2][9]

  • Cyclodextrin-based CSPs (e.g., Cyclobond I 2000 DM) have shown very good separation in reversed-phase mode.[2]

  • Protein-based CSPs (e.g., α-acid glycoprotein (B1211001) or AGP) are also effective, particularly for biological samples.[1]

Q2: What is a typical mobile phase for the normal-phase separation of norfluoxetine enantiomers?

A2: A common mobile phase for normal-phase separation on a polysaccharide-based column is a mixture of hexane, isopropanol (or ethanol), and diethylamine (DEA). A typical starting composition would be in the range of Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).[2][3] The ratio of hexane to alcohol is adjusted to optimize retention and resolution.

Q3: Can I use mass spectrometry (MS) with the mobile phases used for chiral separation?

A3: Yes, MS detection is compatible with many chiral separation methods. For LC-MS/MS analysis, volatile mobile phase additives are preferred. For example, ammonium (B1175870) trifluoroacetate (B77799) has been used with a vancomycin-based column for LC-MS/MS quantification of fluoxetine (B1211875) enantiomers.[10] When using additives like DEA, it's important to ensure they are compatible with your MS interface and don't cause significant ion suppression.

Q4: What is the expected elution order of the norfluoxetine enantiomers?

A4: The elution order is dependent on the specific chiral stationary phase and mobile phase used. For example, on a Chiralpak AD-H column, the (R)-enantiomer may elute before the (S)-enantiomer.[2] It is essential to confirm the elution order using enantiomerically pure standards or by consulting the literature for the specific method you are using.

Data Presentation

Table 1: Comparison of HPLC Methods for Norfluoxetine Enantiomer Separation

Chiral Stationary PhaseSeparation ModeMobile PhaseDetectionResolution (Rs)Reference
Chiralcel OD-HNormal PhaseHexane/Isopropanol/DEA (98:2:0.2)UV>1.5[2]
Chiralpak AD-HNormal PhaseHexane/Isopropanol/DEA (98:2:0.2)UV>1.5[2]
Cyclobond I 2000 DMReversed PhaseMethanol/0.2% TEAA (pH 3.8) (25:75)UV2.30[2]
AGP-chiralReversed PhaseNot specified in abstractMS/MSBaseline[1]
Acetylated β-cyclodextrinReversed PhaseMethanol/0.3% TEA buffer (pH 5.6) (30:70)UV1.2 (S-NF/S-F), 0.9 (R-NF/R-F)[4]
Chiralcel ODRReversed PhasePotassium hexafluorophosphate/AcetonitrileUVNot specified[5]

Table 2: Quantitative Performance of a Validated LC-MS/MS Method

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy Range (%)Precision Range (CV%)Reference
(R)-norfluoxetine1-5001-7.50 to 0.374.32 to 7.67[1]
(S)-norfluoxetine1-5001-8.77 to -1.33Not specified, but within acceptable limits[1]

Experimental Protocols

Protocol 1: Normal-Phase HPLC-UV Method

This protocol is based on a method for separating fluoxetine and by extension, norfluoxetine enantiomers on a polysaccharide-based CSP.[2]

  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 226 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples followed by LC-MS/MS

This protocol is adapted from a validated method for the quantification of norfluoxetine enantiomers in plasma.[1]

  • Sample Preparation: a. To 300 µL of plasma, add the internal standard. b. Alkalinize the sample by adding a suitable base (e.g., sodium hydroxide). c. Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl-tert-butyl ether). d. Vortex and centrifuge the samples. e. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. f. Reconstitute the residue in the mobile phase.

  • Chromatographic System: LC-MS/MS system.

  • Chiral Column: AGP-chiral column.

  • Mobile Phase: A suitable mobile phase for reversed-phase chromatography compatible with MS detection (e.g., acetonitrile and an aqueous buffer with a volatile additive).

  • Flow Rate: As recommended for the column and system.

  • Detection: Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For norfluoxetine, monitor transitions such as m/z 296.2 → 133.9.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate hplc HPLC System with Chiral Column evaporate->hplc Inject Sample msms Tandem MS Detection hplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify result result quantify->result Final Concentration

Caption: Workflow for the analysis of norfluoxetine enantiomers in plasma.

troubleshooting_logic start Poor or No Resolution check_column Is the chiral column appropriate? start->check_column optimize_mp Optimize Mobile Phase (Solvent ratio, Additives, pH) check_column->optimize_mp Yes replace_column replace_column check_column->replace_column Select appropriate column adjust_flow Adjust Flow Rate (Typically lower) optimize_mp->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp good_resolution Resolution Achieved adjust_temp->good_resolution

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Norfluoxetine Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of norfluoxetine (B159337) from plasma samples during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common methods for extracting norfluoxetine from plasma, and what are their typical recovery rates?

Several methods are employed for the extraction of norfluoxetine from plasma, each with its own advantages and potential challenges. The choice of method can significantly impact recovery rates. The most common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Extraction MethodTypical Recovery Rate for NorfluoxetineReference
Solid-Phase Extraction (SPE)> 75% - 96.9%[1][2]
Liquid-Liquid Extraction (LLE)87% - 93%[3][4]
Protein Precipitation (PP)Varies, can be lower and more variable[5][6][7]
Supported Liquid Extraction (SLE)Not explicitly quantified for norfluoxetine alone, but the method showed high sensitivity.[8]

Troubleshooting Low Recovery with Different Extraction Methods:

  • Solid-Phase Extraction (SPE):

    • Issue: Poor retention of norfluoxetine on the SPE cartridge.

      • Solution: Ensure the cartridge is properly conditioned and equilibrated. Optimize the pH of the sample and loading buffer to ensure norfluoxetine is in a charged state for ion-exchange SPE or a neutral state for reversed-phase SPE.

    • Issue: Incomplete elution of norfluoxetine from the cartridge.

      • Solution: Optimize the elution solvent composition and volume. A stronger solvent or multiple elution steps may be necessary. Ensure the elution solvent is appropriate for the sorbent chemistry.

  • Liquid-Liquid Extraction (LLE):

    • Issue: Low partitioning of norfluoxetine into the organic solvent.

      • Solution: Adjust the pH of the aqueous plasma sample to suppress the ionization of norfluoxetine, making it more soluble in the organic phase. Experiment with different organic solvents or solvent mixtures to find the optimal one for extraction.

    • Issue: Emulsion formation.

      • Solution: Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help break emulsions.

  • Protein Precipitation (PP):

    • Issue: Co-precipitation of norfluoxetine with plasma proteins.

      • Solution: Optimize the ratio of precipitating agent (e.g., acetonitrile (B52724), methanol) to plasma. A study found that a 3:1 ratio of acetonitrile to plasma was effective.[5][6][7] Consider cooling the samples on ice during precipitation.

    • Issue: Incomplete protein precipitation leading to matrix effects.

      • Solution: Ensure thorough vortexing after adding the precipitating agent. Allow sufficient incubation time for complete precipitation.

2. How can I minimize matrix effects when analyzing norfluoxetine in plasma?

Matrix effects, caused by co-eluting endogenous components from the plasma, can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting the accuracy and precision of quantification.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Employ a more rigorous extraction method like SPE, which is generally better at removing interfering substances than PP.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., norfluoxetine-d5) that co-elutes with the analyte can compensate for matrix effects.

  • Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient and column chemistry to separate norfluoxetine from interfering matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the extracted sample can reduce the concentration of matrix components.

A study investigating matrix effects in wastewater found that they could be significant, highlighting the importance of addressing this issue in complex matrices like plasma.[9]

3. What are the key parameters to consider for method validation when developing an assay for norfluoxetine in plasma?

A robust and reliable bioanalytical method requires thorough validation. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Intra-batch and inter-batch accuracy and precision should be assessed.[8]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the analytical response.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability). Norfluoxetine has been shown to be stable in human plasma for up to 96 hours at room temperature and for at least one year at -20°C.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Norfluoxetine from Plasma

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (30 mg/1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., norfluoxetine-d5). Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the norfluoxetine from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Norfluoxetine from Plasma

  • Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to basify the sample. Vortex briefly.

  • Extraction: Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol). Vortex vigorously for 2 minutes.[8]

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Norfluoxetine_Extraction_Workflow cluster_plasma_sample Plasma Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition pH_Adjustment pH Adjustment (Acidification/Basification) IS_Addition->pH_Adjustment SPE Solid-Phase Extraction pH_Adjustment->SPE LLE Liquid-Liquid Extraction pH_Adjustment->LLE PP Protein Precipitation pH_Adjustment->PP Evaporation Evaporation SPE->Evaporation LLE->Evaporation PP->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of norfluoxetine from plasma samples.

Troubleshooting_Low_Recovery cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction cluster_pp Protein Precipitation Start Low Norfluoxetine Recovery SPE_Retention Poor Retention? Start->SPE_Retention LLE_Partition Low Partitioning? Start->LLE_Partition PP_Coprecipitation Co-precipitation? Start->PP_Coprecipitation SPE_Elution Incomplete Elution? SPE_Retention->SPE_Elution No Optimize_Loading Optimize pH and Conditioning SPE_Retention->Optimize_Loading Yes Optimize_Elution Optimize Elution Solvent SPE_Elution->Optimize_Elution Yes LLE_Emulsion Emulsion Formation? LLE_Partition->LLE_Emulsion No Optimize_pH_Solvent Optimize pH and Organic Solvent LLE_Partition->Optimize_pH_Solvent Yes Break_Emulsion Increase Centrifugation or Add Salt LLE_Emulsion->Break_Emulsion Yes Optimize_Ratio Optimize Precipitant to Plasma Ratio PP_Coprecipitation->Optimize_Ratio Yes

Caption: Troubleshooting guide for low norfluoxetine recovery in different extraction methods.

References

Common interferences in the analysis of norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of norfluoxetine (B159337).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in norfluoxetine analysis?

The most prevalent interferences in norfluoxetine analysis arise from three main sources:

  • Matrix Effects: Biological samples such as plasma, serum, urine, and tissue are complex matrices containing endogenous components that can interfere with the analysis. These components can co-elute with norfluoxetine and suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[1][2] For instance, matrix effects in wastewater samples have been shown to significantly impact the quantification of norfluoxetine enantiomers.[1][2]

  • Co-eluting Compounds: Other drugs or their metabolites present in the sample may have similar physicochemical properties to norfluoxetine and, therefore, may not be adequately separated by the chromatographic method. This can lead to overlapping peaks and inaccurate results. Drugs that have been reported to potentially interfere with norfluoxetine analysis include tricyclic antidepressants (e.g., imipramine, desipramine, amitriptyline), benzodiazepines, and other selective serotonin (B10506) reuptake inhibitors (SSRIs).[3][4]

  • Metabolites and Artifacts: Fluoxetine (B1211875) is metabolized in the liver to norfluoxetine, but other metabolites are also formed.[5][6] While norfluoxetine is the primary active metabolite, other metabolites or degradation products formed during sample preparation could potentially interfere. For example, a norfluoxetine artifact has been reported to be detected in hydrolyzed urine samples, which could be mistaken for tranylcypromine (B92988).[7]

Q2: How can matrix effects be minimized in norfluoxetine analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The choice of sample preparation technique is crucial. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and remove interfering components.[8][9][10] Protein precipitation is a simpler and faster method but may be less effective at removing matrix components.[11][12]

  • Use of an Appropriate Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., norfluoxetine-d5).[1][2][13] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

  • Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) or gas chromatography (GC) method to achieve good separation between norfluoxetine and matrix components is essential.[14][15]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Q3: Which analytical techniques are most suitable for norfluoxetine analysis?

The most common and reliable techniques for the analysis of norfluoxetine are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity.[9][16][17] It allows for the accurate quantification of low concentrations of norfluoxetine in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for norfluoxetine analysis.[3][13][15] Derivatization of norfluoxetine is often required to improve its volatility and chromatographic properties.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection: These methods are less sensitive than mass spectrometry-based methods but can be suitable for applications where higher concentrations of norfluoxetine are expected.[4][8][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure norfluoxetine is in a single ionic form. A pH around 10 is often used for reversed-phase chromatography.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase.
Issue 2: Inaccurate Quantification or High Variability
Possible Cause Troubleshooting Step
Matrix Effects Implement a more rigorous sample cleanup procedure (e.g., SPE instead of protein precipitation). Use a stable isotope-labeled internal standard. Prepare matrix-matched calibrators.
Poor Recovery Optimize the extraction procedure (e.g., adjust pH, change extraction solvent).
Instability of Analyte Investigate the stability of norfluoxetine in the sample matrix and during the analytical process. Store samples at appropriate temperatures.
Calibration Curve Issues Ensure the calibration range is appropriate for the sample concentrations. Check for linearity and accuracy of the calibrators.
Issue 3: Presence of Interfering Peaks
Possible Cause Troubleshooting Step
Co-eluting Endogenous Compounds Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve separation.
Co-administered Drugs or Metabolites Review the patient's medication history. If a known interfering drug is present, a more selective analytical method (e.g., LC-MS/MS with specific transitions) may be required.
Artifact Formation Investigate the sample preparation steps. For example, avoid harsh hydrolysis conditions that may lead to the formation of artifacts.[7]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Norfluoxetine

Analytical MethodSample MatrixSample PreparationLimit of Quantification (LOQ)RecoveryReference
LC-MS/MSWastewaterSolid-Phase Extraction (SPE)0.9 - 1 ng/L65 - 82%[9]
GC-MSBlood, Urine, TissueLiquid-Liquid Extraction (LLE) & Derivatization25 µg/LNot Reported[13]
HPLC-UVSerumLiquid-Liquid Extraction (LLE)30 µg/LNot Reported[8]
LC-MS/MSPlasmaSolid-Phase Extraction (SPE)25 ng/mLNot Reported[16][18]
GC/MS (chiral)Urine, PlasmaLiquid-Liquid Extraction (LLE)12.50 ng/mLNot Reported[15]
HPLC-UVSerum, Brain HomogenateNot Specified5.0 ng/mLUp to 90%[4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Norfluoxetine in Wastewater

This protocol is based on the method described by Kasprzyk-Hordern et al. (2011).[9]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Evolute CX-50 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the wastewater sample onto the cartridge.

    • Wash the cartridge with deionized water and then with a methanol/water mixture.

    • Elute the analytes with a mixture of methanol and ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral α₁-acid glycoprotein (B1211001) (AGP) column.

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 4.4) (3:97, v/v).

    • Flow Rate: As optimized for the specific column dimensions.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the specific precursor to product ion transitions for norfluoxetine and its internal standard.

Protocol 2: GC-MS Analysis of Norfluoxetine in Biological Samples

This protocol is based on the method described by E.J. Cone et al. (1997).[13]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Alkalinize the sample (blood, urine, or tissue homogenate) with a suitable base.

    • Add an internal standard (fluoxetine-d5).

    • Extract the analytes with N-butyl chloride.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the derivatizing agent (pentafluoropropionic anhydride) and heat to complete the reaction.

    • Evaporate the derivatizing agent and reconstitute in a suitable solvent for injection.

  • Gas Chromatography Conditions:

    • Column: A suitable capillary column for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 117, 176, and 280 for norfluoxetine-PFPA.

Visualizations

metabolic_pathway Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation (CYP2D6, CYP2C9, etc.) Other_Metabolites Other Metabolites (e.g., glucuronides) Fluoxetine->Other_Metabolites Glucuronidation Norfluoxetine->Other_Metabolites Further Metabolism

Caption: Metabolic pathway of fluoxetine to its active metabolite norfluoxetine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatography (LC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS/MS, UV, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for the analysis of norfluoxetine.

References

Technical Support Center: Navigating the Non-Linear Kinetics of Norfluoxetine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the non-linear kinetics of norfluoxetine (B159337) in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why does norfluoxetine exhibit non-linear pharmacokinetics?

A1: Norfluoxetine, the primary active metabolite of fluoxetine (B1211875), exhibits non-linear pharmacokinetics primarily due to the saturation of the enzyme responsible for its metabolism.[1][2][3] Fluoxetine is metabolized into norfluoxetine mainly by the cytochrome P450 isoenzyme CYP2D6.[1][4][5][6] Both fluoxetine and norfluoxetine are also potent inhibitors of CYP2D6.[1][5][7] This means that as the concentrations of fluoxetine and norfluoxetine increase, they inhibit their own metabolism.[1] This inhibition leads to a disproportionate increase in plasma concentrations with an increase in dose, a hallmark of non-linear or dose-dependent pharmacokinetics.[8]

Q2: What is the significance of the long half-life of norfluoxetine in PK studies?

A2: Norfluoxetine has a significantly longer elimination half-life (ranging from 7 to 15 days) compared to its parent drug, fluoxetine (1 to 4 days).[2] After long-term use, the half-life of norfluoxetine can extend to 16 days.[5] This prolonged half-life means that it takes a considerable amount of time for the drug to be cleared from the body and for steady-state concentrations to be achieved, which can be up to four weeks.[5] For researchers, this necessitates longer washout periods between treatments in crossover study designs and prolonged monitoring periods to accurately characterize its terminal elimination phase.

Q3: How does the stereoselectivity of fluoxetine metabolism impact norfluoxetine kinetics?

A3: Fluoxetine is administered as a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine. The metabolism of these enantiomers to their respective norfluoxetine metabolites, (R)-norfluoxetine and (S)-norfluoxetine, is stereoselective. CYP2D6 is primarily responsible for the formation of the more potent S-norfluoxetine.[9][10] S-norfluoxetine is approximately 20 times more potent as a serotonin (B10506) reuptake inhibitor than R-norfluoxetine.[1][9] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant inter-individual variability in the plasma concentrations of the fluoxetine and norfluoxetine enantiomers, impacting the overall pharmacokinetic profile and pharmacodynamic effect.[6][9]

Q4: What are the main challenges in quantifying norfluoxetine in plasma samples?

A4: The primary challenges in quantifying norfluoxetine include its long half-life, leading to sustained low concentrations in plasma, and the need to separate it from its parent compound, fluoxetine, and their respective enantiomers. Sensitive and specific analytical methods are required. Common techniques include liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection.[11][12][13][14] Supported liquid extraction (SLE) and solid-phase extraction (SPE) are often used for sample preparation to ensure clean extracts and minimize matrix effects.[12][15]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Norfluoxetine Plasma Concentrations
Possible Cause Troubleshooting Steps
Genetic Polymorphisms in CYP2D6 Genotype study participants for CYP2D6 to stratify the population into poor, intermediate, extensive, and ultrarapid metabolizers.[9] This will help explain variability and allow for subgroup analysis.
Drug-Drug Interactions (DDIs) Obtain a detailed history of concomitant medications. Fluoxetine and norfluoxetine are potent inhibitors of CYP2D6 and can increase the concentrations of other drugs metabolized by this enzyme.[2][5][16][17][18] Conversely, other drugs may inhibit or induce the enzymes responsible for fluoxetine metabolism.
Non-Adherence to Dosing Regimen Implement methods to monitor and encourage adherence. Due to the long half-life, missing even a few doses can significantly impact steady-state concentrations. Therapeutic drug monitoring (TDM) can help assess adherence.[19]
Hepatic Impairment Screen participants for liver function, as hepatic dysfunction can significantly reduce the metabolism of fluoxetine and norfluoxetine, leading to higher plasma concentrations.[2]
Issue 2: Difficulty in Achieving and Verifying Steady-State Conditions
Possible Cause Troubleshooting Steps
Long Half-Life of Norfluoxetine Extend the dosing period to at least four weeks to ensure steady-state is reached.[5]
Insufficient Sampling Schedule Collect multiple trough concentration samples during the expected steady-state period to confirm that concentrations have plateaued.
Non-Linear Kinetics Be aware that at higher doses, the time to reach steady state may be even longer due to auto-inhibition of metabolism. Consider using pharmacokinetic modeling to predict the time to steady state based on preliminary data.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine in Extensive Metabolizers

ParameterFluoxetineNorfluoxetineReference
Cmax (ng/mL) 27.08.4[11]
AUC(0-∞) (ng·h/mL) 2064.02532.0[11]
t1/2 (hours) 85.4Not specified[11]
Elimination Half-Life (days) 1-4 (acute), 4-6 (chronic)7-15 (acute), 16 (chronic)[2][5]

Table 2: Impact of CYP2D6 Phenotype on Fluoxetine and Norfluoxetine Concentrations

CYP2D6 Phenotype Fluoxetine Concentration Norfluoxetine Concentration Active Moiety (Fluoxetine + Norfluoxetine) Reference
Poor Metabolizers (PMs) HigherLowerUnaltered[9]
Intermediate Metabolizers (IMs) HigherLowerUnaltered[9]
Normal Metabolizers (NMs) BaselineBaselineBaseline[9]
Ultrarapid Metabolizers (UMs) LowerHigherUnaltered[9]

Experimental Protocols

Protocol 1: Quantification of Fluoxetine and Norfluoxetine in Human Plasma by LC-MS/MS

This protocol is a generalized summary based on common methodologies.[11][12]

  • Sample Preparation (Supported Liquid Extraction - SLE)

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add an internal standard solution (e.g., fluoxetine-d5).

    • Vortex briefly to mix.

    • Load the sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for the plasma to be absorbed.

    • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluoxetine: m/z 310 → 44

      • Norfluoxetine: m/z 296 → 134

      • Fluoxetine-d5 (IS): m/z 315 → 44

  • Data Analysis

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of fluoxetine and norfluoxetine in the unknown samples by interpolation from the calibration curve.

Visualizations

Non_Linear_Kinetics_Workflow cluster_study_design Study Design & Dosing cluster_analysis Bioanalysis cluster_pk_modeling Pharmacokinetic Analysis cluster_interpretation Interpretation Dosing Administer Fluoxetine Sampling Collect Plasma Samples (Extended Schedule) Dosing->Sampling Consider long t1/2 Extraction Sample Extraction (e.g., SLE, SPE) Sampling->Extraction Quantification LC-MS/MS Quantification of Fluoxetine & Norfluoxetine Extraction->Quantification NCA Non-Compartmental Analysis (Calculate AUC, Cmax) Quantification->NCA PopPK Population PK Modeling (Identify Covariates, e.g., CYP2D6) Quantification->PopPK MM_Model Michaelis-Menten Modeling (Determine Vmax, Km) NCA->MM_Model Initial Parameter Estimates Dose_Response Evaluate Dose-Concentration Relationship MM_Model->Dose_Response DDI_Assessment Assess Drug-Drug Interaction Potential PopPK->DDI_Assessment

Caption: Experimental workflow for a pharmacokinetic study of norfluoxetine.

Norfluoxetine_Metabolism_Pathway Fluoxetine Fluoxetine (Racemic Mixture) CYP2D6 CYP2D6 Fluoxetine->CYP2D6 Metabolism Inhibition Inhibition Fluoxetine->Inhibition Norfluoxetine Norfluoxetine (Active Metabolite) Norfluoxetine->Inhibition Excretion Further Metabolism & Excretion Norfluoxetine->Excretion CYP2D6->Norfluoxetine Inhibition->CYP2D6

Caption: Metabolic pathway and auto-inhibition of fluoxetine and norfluoxetine.

References

Technical Support Center: Synthesis of Enantiomerically Pure Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure norfluoxetine (B159337).

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiomerically pure norfluoxetine?

A1: The primary strategies for obtaining enantiomerically pure norfluoxetine involve three main approaches:

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral starting material using a chiral catalyst or reagent. Key methods include the Sharpless Asymmetric Dihydroxylation (AD) and the Corey-Bakshi-Shibata (CBS) reduction.

  • Chiral Resolution: This method involves separating a racemic mixture of norfluoxetine or a precursor. Enzymatic resolution using lipases is a common technique.

  • Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials that already contain the required stereocenter.

Q2: Why is enantiomeric purity important for norfluoxetine?

A2: The two enantiomers of norfluoxetine exhibit different pharmacological activities. (S)-norfluoxetine is a significantly more potent serotonin (B10506) reuptake inhibitor than (R)-norfluoxetine. Therefore, the synthesis of the enantiomerically pure (S)-form is crucial for developing a more selective and potentially safer drug with fewer off-target effects.

Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of norfluoxetine?

A3: The most common methods for determining the enantiomeric excess of norfluoxetine are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase (CSP) to separate the enantiomers.

  • Chiral Capillary Electrophoresis (CE): This method uses a chiral selector in the buffer to achieve separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by NMR.

Troubleshooting Guides

Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the synthesized norfluoxetine is lower than expected.

Potential Cause Troubleshooting Steps
Racemization of product or intermediates - Avoid harsh acidic or basic conditions during workup and purification.- Keep reaction and purification temperatures as low as possible.- Analyze intermediates for enantiomeric purity to pinpoint the racemization step.
Suboptimal Catalyst/Reagent Activity - Use fresh, high-purity chiral catalysts and reagents.- Ensure anhydrous conditions for reactions sensitive to moisture (e.g., CBS reduction).- Verify the catalyst loading; too low a concentration can lead to a competing non-selective background reaction.
Incorrect Reaction Conditions - Optimize the reaction temperature; for many asymmetric reactions, lower temperatures improve enantioselectivity.- Adjust the rate of addition of reagents; slow addition can be critical.- Screen different solvents, as solvent polarity can significantly impact stereoselectivity.
Inaccurate ee Measurement - Validate the chiral HPLC or CE method with a racemic standard to ensure baseline separation of enantiomers.- Check for co-eluting impurities that may interfere with peak integration.
Low Reaction Yield

Problem: The overall yield of the synthesis is poor.

Potential Cause Troubleshooting Steps
Side Reactions - Williamson Ether Synthesis Step: Ensure a non-nucleophilic base (e.g., NaH, K₂CO₃) is used to prevent competing reactions with the solvent. Use an aprotic polar solvent like DMF or DMSO.- Mitsunobu Reaction Step: The nucleophile (the phenoxide) should have a pKa < 13. Ensure the removal of by-products like triphenylphosphine (B44618) oxide, which can complicate purification.
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure proper stoichiometry of reagents. An excess of one reagent may be necessary.- Check the reaction temperature; it may be too low for the reaction to go to completion in a reasonable time.
Product Loss During Workup/Purification - Optimize extraction procedures to minimize product loss to the aqueous phase.- Use an appropriate purification method. If the product is sensitive, consider alternatives to silica (B1680970) gel chromatography, which can be acidic and cause degradation or racemization.
Poor Quality Starting Materials - Use purified starting materials. Impurities can inhibit the catalyst or lead to side reactions.

Data Presentation: Comparison of Synthetic Strategies

Synthetic Method Key Reagents/Catalyst Reported Yield (%) Reported Enantiomeric Excess (ee %) Advantages Disadvantages
Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-β, OsO₄ (cat.)65-98% (for diol)90->99%High enantioselectivity, predictable stereochemistry.Use of toxic and expensive osmium tetroxide.
Corey-Bakshi-Shibata (CBS) Reduction Chiral oxazaborolidine catalyst, BH₃85-99%91->98%High enantioselectivity, commercially available catalysts.Requires strictly anhydrous conditions.
Lipase-Catalyzed Resolution Lipase (B570770) (e.g., from Candida antarctica or Pseudomonas fluorescens)34-42% (for one enantiomer)>99%Environmentally friendly, high ee for the resolved product.Maximum theoretical yield for one enantiomer is 50%.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Norfluoxetine Enantiomers
  • Column: Chiralcel OD-R (250 x 4.6 mm, 10 µm).

  • Mobile Phase: Acetonitrile and a solution of 7.5 mmol/L potassium hexafluorophosphate (B91526) and 0.25 mol/L sodium phosphate (B84403) (pH 3.0) in a 25:75 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve the norfluoxetine sample in the mobile phase.

  • Injection Volume: 20 µL.

  • Analysis: The two enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

Protocol 2: Synthesis of (R)-3-Chloro-1-phenyl-1-propanol via CBS Reduction
  • Setup: Under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to a flame-dried flask containing anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C and add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -30 °C and add a solution of 3-chloropropiophenone (B135402) (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -30 °C and monitor by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol (B129727) dropwise at -30 °C to quench the excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Lipase-Catalyzed Resolution of (±)-3-Chloro-1-phenyl-1-propanol
  • Setup: To a solution of racemic 3-chloro-1-phenyl-1-propanol (1.0 eq) in n-hexane, add vinyl acetate (1.5 eq).

  • Enzyme Addition: Add lipase from Pseudomonas fluorescens (e.g., Amano Lipase AK).

  • Reaction: Stir the suspension at room temperature and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol by chiral HPLC.

  • Termination: When the desired conversion (around 50%) is reached, filter off the enzyme.

  • Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography. The unreacted alcohol will be enriched in one enantiomer, while the ester will be enriched in the other.

  • Hydrolysis (optional): The enantiomerically enriched ester can be hydrolyzed to the corresponding alcohol using a base such as K₂CO₃ in methanol.

Mandatory Visualizations

Synthetic_Pathways_to_Norfluoxetine cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution Prochiral Ketone Prochiral Ketone Chiral Alcohol Chiral Alcohol Prochiral Ketone->Chiral Alcohol CBS Reduction (>98% ee) Norfluoxetine Norfluoxetine Chiral Alcohol->Norfluoxetine Multi-step (Williamson Ether Synthesis, etc.) Racemic Alcohol Racemic Alcohol Enantio-enriched Alcohol Enantio-enriched Alcohol Racemic Alcohol->Enantio-enriched Alcohol Lipase + Acyl Donor Enantio-enriched Ester Enantio-enriched Ester Racemic Alcohol->Enantio-enriched Ester Lipase + Acyl Donor Resolved Norfluoxetine Precursor Resolved Norfluoxetine Precursor Enantio-enriched Alcohol->Resolved Norfluoxetine Precursor Enantio-enriched Ester->Resolved Norfluoxetine Precursor Hydrolysis Resolved Norfluoxetine Resolved Norfluoxetine Resolved Norfluoxetine Precursor->Resolved Norfluoxetine Further Steps

Caption: Key synthetic strategies for enantiomerically pure norfluoxetine.

Troubleshooting_Low_ee Low ee Observed Low ee Observed Validate Analytical Method Validate Analytical Method Low ee Observed->Validate Analytical Method Method Valid? Method Valid? Validate Analytical Method->Method Valid? Optimize Chiral Separation Optimize Chiral Separation Method Valid?->Optimize Chiral Separation No Investigate Reaction Conditions Investigate Reaction Conditions Method Valid?->Investigate Reaction Conditions Yes Check Catalyst/Reagent Quality Check Catalyst/Reagent Quality Investigate Reaction Conditions->Check Catalyst/Reagent Quality Modify Workup/Purification Modify Workup/Purification Investigate Reaction Conditions->Modify Workup/Purification Optimize Temperature & Solvent Optimize Temperature & Solvent Investigate Reaction Conditions->Optimize Temperature & Solvent

Caption: Troubleshooting workflow for low enantiomeric excess (ee).

Experimental_Workflow_CBS_Reduction start Start setup Inert Atmosphere Setup start->setup reagents Add CBS Catalyst & BH3·SMe2 in THF setup->reagents cool1 Cool to -30 °C reagents->cool1 add_ketone Add 3-Chloropropiophenone cool1->add_ketone react Stir at -30 °C (Monitor by TLC) add_ketone->react quench Quench with Methanol react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify analyze Analyze Yield & ee purify->analyze end End analyze->end

Caption: Experimental workflow for the CBS reduction of 3-chloropropiophenone.

Technical Support Center: Minimizing Ion Suppression in Norfluoxetine Mass Spectrometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing ion suppression during the mass spectrometric detection of norfluoxetine (B159337). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for norfluoxetine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, norfluoxetine, in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Given that norfluoxetine is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components, ion suppression is a significant challenge that can lead to underestimation of its concentration.[1]

Q2: What are the primary causes of ion suppression in norfluoxetine LC-MS/MS analysis?

A2: The primary causes of ion suppression in norfluoxetine analysis are co-eluting matrix components from biological samples. These can include:

  • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can reduce ionization efficiency.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with norfluoxetine for ionization.

  • Proteins and Peptides: While larger molecules are often removed during sample preparation, residual proteins and peptides can still cause ion suppression.[2]

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a norfluoxetine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without norfluoxetine) is then injected onto the column. Any dip in the constant signal of norfluoxetine corresponds to a region of ion suppression caused by eluting matrix components.[3] By comparing the signal in the presence and absence of the matrix, the percentage of ion suppression can be quantified.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?

A4: A stable isotope-labeled internal standard, such as norfluoxetine-d5, is the preferred internal standard for quantitative LC-MS/MS analysis. Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of norfluoxetine that may be related to ion suppression.

Issue 1: Low Norfluoxetine Signal Intensity or Poor Sensitivity
  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT).[2]

    • Optimize Chromatography: Adjust the chromatographic method to separate norfluoxetine from the regions of ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression. However, ensure the diluted concentration of norfluoxetine is still above the limit of quantitation (LOQ).

    • Check for Co-eluting Drugs: If the subject is on multiple medications, other drugs or their metabolites could co-elute and cause ion suppression. Review the sample history and, if necessary, adjust the chromatography to separate these compounds.

Issue 2: Poor Reproducibility of Norfluoxetine Quantification
  • Possible Cause: Variable ion suppression across different samples or batches.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS like norfluoxetine-d5 is crucial for correcting variability in ion suppression.[4]

    • Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation procedures to minimize variability in the sample matrix.

    • Evaluate Matrix Effects from Different Lots: If using commercial plasma or other matrices for calibration standards, test different lots to ensure they do not introduce significant variability in ion suppression.

Issue 3: Inaccurate Quantification (Bias)
  • Possible Cause: The calibration standards and the study samples are not experiencing the same degree of ion suppression.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to ensure that the calibrators and the unknown samples are affected by the matrix in a similar way.

    • Use the Standard Addition Method: This method involves spiking the analyte at different concentration levels into the sample extract itself. It is highly effective for correcting matrix effects, especially with variable sample matrices, but it is more time-consuming.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Norfluoxetine from Plasma

This protocol is adapted from a method for the simultaneous determination of fluoxetine (B1211875) and norfluoxetine in human plasma.[5]

  • Sample Preparation:

    • To 0.1 mL of human plasma in a polypropylene (B1209903) tube, add 25 µL of an internal standard solution (e.g., fluoxetine-d5).

    • Vortex for 10 seconds.

    • Add 50 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Norfluoxetine from Plasma

This protocol is a general procedure based on common SPE methods for basic drugs in plasma.[6][7]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained interferences.

  • Elution:

    • Elute norfluoxetine and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Norfluoxetine Analysis

Sample Preparation MethodTypical Recovery (%)Relative Ion SuppressionThroughputReference
Protein Precipitation (PPT)> 80%HighHigh[8]
Liquid-Liquid Extraction (LLE)87 - 109%Low to ModerateModerate[9]
Solid-Phase Extraction (SPE)87 - 109%LowLow to Moderate[9]

Table 2: LC-MS/MS Parameters for Norfluoxetine Detection

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 or Polar-RP[5][10]
Mobile PhaseAcetonitrile/Methanol and water with formic acid or ammonium (B1175870) acetate[5][8]
Flow Rate0.2 - 0.5 mL/min[8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
MRM Transitionm/z 296 → 134[5]
Internal StandardNorfluoxetine-d5 or Fluoxetine-d5[4][5]

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop Start Biological Sample (e.g., Plasma) PPT Protein Precipitation Start->PPT High Throughput LLE Liquid-Liquid Extraction Start->LLE Good Cleanup SPE Solid-Phase Extraction Start->SPE Excellent Cleanup CleanExtract Cleaned Sample Extract PPT->CleanExtract LLE->CleanExtract SPE->CleanExtract LC LC Separation CleanExtract->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Evaluation Evaluate for Ion Suppression Data->Evaluation Optimization Optimize Method Evaluation->Optimization Suppression Detected Optimization->LC Adjust Chromatography cluster_sample_prep cluster_sample_prep Optimization->cluster_sample_prep Improve Cleanup

Caption: Workflow for minimizing ion suppression in norfluoxetine analysis.

TroubleshootingLogic Problem Poor Signal or Reproducibility CheckIS Using SIL-IS? Problem->CheckIS CheckCleanup Sample Cleanup Method? CheckIS->CheckCleanup Yes Solution1 Implement SIL-IS CheckIS->Solution1 No CheckChroma Chromatography Optimized? CheckCleanup->CheckChroma SPE/LLE Solution2 Improve Cleanup (SPE/LLE) CheckCleanup->Solution2 PPT Solution3 Adjust Gradient/Column CheckChroma->Solution3 No

Caption: Decision tree for troubleshooting ion suppression issues.

References

Best practices for long-term storage of norfluoxetine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of norfluoxetine (B159337) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing norfluoxetine stock solutions?

A1: Norfluoxetine hydrochloride is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For aqueous solutions, norfluoxetine hydrochloride has limited solubility in PBS (pH 7.2) at approximately 2 mg/mL.[1][2] It is important to note that aqueous solutions are not recommended for storage for more than one day.[2][3]

Q2: What are the recommended storage temperatures and expected stability for norfluoxetine stock solutions?

A2: For long-term storage, it is recommended to store norfluoxetine stock solutions at -20°C or -80°C.[4][5][6] The stability of the solution depends on the solvent and storage temperature. When dissolved in a solvent, norfluoxetine solutions can be stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C.[4] Norfluoxetine hydrochloride as a solid can be stored at -20°C for at least four years.[1][2]

Q3: Can I store norfluoxetine stock solutions at room temperature?

A3: No, it is not recommended to store norfluoxetine solutions at room temperature. Studies on the parent compound, fluoxetine (B1211875), have shown instability at room temperature.[7][8] For optimal stability, frozen storage is essential.

Q4: How should I handle the norfluoxetine powder?

A4: Norfluoxetine hydrochloride powder is described as a yellowish-white hygroscopic powder.[9] It is advisable to handle the powder in a controlled environment to minimize moisture absorption. For the solid form, storage at 4°C with the container sealed and protected from moisture is also an option.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution upon thawing The concentration of the stock solution may be too high for the solvent, or the compound may have come out of solution during freezing.Gently warm the solution and use sonication to aid in redissolving the precipitate.[4] If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results Degradation of the norfluoxetine stock solution due to improper storage or repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[4][5] Always store aliquots at the recommended temperature (-20°C or -80°C).
Low solubility in aqueous buffers Norfluoxetine has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an organic solvent like DMSO first. Then, make further dilutions into your aqueous buffer or isotonic saline for your experiment.[3][10] Ensure the final concentration of the organic solvent is low enough to not affect your biological system.

Data Presentation

Table 1: Long-Term Storage Recommendations for Norfluoxetine Stock Solutions

FormSolventStorage TemperatureStability
In Solvent--80°CUp to 2 years[4]
In Solvent--20°CUp to 1 year[4][6]
Norfluoxetine Hydrochloride (in solvent)--80°C6 months[5]
Norfluoxetine Hydrochloride (in solvent)--20°C1 month[5]
Solid Powder--20°C≥ 4 years[1][2][11]
Methanolic SolutionMethanol-20°CStable for at least 5 weeks[7]
Aqueous SolutionPBS (pH 7.2)Not RecommendedNot recommended for more than one day[2][3]

Table 2: Solubility of Norfluoxetine Hydrochloride

SolventApproximate Solubility
DMF30 mg/mL[1]
DMSO30 mg/mL[1], 100 mg/mL (with ultrasonic)[4]
Ethanol30 mg/mL[1]
PBS (pH 7.2)2 mg/mL[1][2]
MethanolSoluble[12][13]

Experimental Protocols

Protocol 1: Preparation of a Norfluoxetine Stock Solution in DMSO

  • Materials: Norfluoxetine hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure:

    • Equilibrate the norfluoxetine hydrochloride powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of norfluoxetine hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).

    • If the powder does not dissolve completely, use an ultrasonic bath to aid dissolution.[4]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Visualizations

experimental_workflow Workflow for Preparing and Storing Norfluoxetine Stock Solutions cluster_prep Stock Solution Preparation cluster_storage Storage and Use weigh Weigh Norfluoxetine HCl Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (use sonication if needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot for Use store->thaw dilute Dilute into Experimental Buffer thaw->dilute

Caption: Workflow for preparing and storing norfluoxetine stock solutions.

troubleshooting_workflow Troubleshooting Norfluoxetine Solution Issues start Issue Encountered precipitate Precipitation Observed? start->precipitate inconsistent_results Inconsistent Results? precipitate->inconsistent_results No warm_sonicate Warm and Sonicate Solution precipitate->warm_sonicate Yes solubility_issue Poor Aqueous Solubility? inconsistent_results->solubility_issue No check_aliquots Use Fresh Aliquot / Review Storage inconsistent_results->check_aliquots Yes prepare_in_organic Prepare Concentrated Stock in Organic Solvent solubility_issue->prepare_in_organic Yes dilute_further Dilute Stock into Aqueous Buffer prepare_in_organic->dilute_further

Caption: Troubleshooting workflow for common norfluoxetine solution issues.

References

Dealing with variability in patient plasma concentrations of norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in patient plasma concentrations of norfluoxetine (B159337), the active metabolite of fluoxetine (B1211875).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the high interindividual variability in norfluoxetine plasma concentrations?

A1: The significant variability in norfluoxetine plasma levels among patients is multifactorial. The primary drivers include:

  • Genetic Polymorphisms: Genetic differences in cytochrome P450 (CYP) enzymes, which are responsible for metabolizing fluoxetine to norfluoxetine, are a major source of variability. Specifically, polymorphisms in the CYP2D6 and CYP2C9 genes can significantly alter metabolic rates.[1][2][3]

  • Drug-Drug Interactions: Co-administration of other medications that are substrates, inhibitors, or inducers of CYP2D6 and other relevant CYP enzymes can alter the metabolism of fluoxetine and norfluoxetine, leading to unpredictable plasma concentrations.[1][3] For instance, the concomitant use of olanzapine (B1677200) has been shown to affect norfluoxetine levels.[1][3]

  • Patient Adherence: Non-adherence to the prescribed fluoxetine dosage regimen is a common and often overlooked cause of variable plasma concentrations.[1][3]

  • Physiological Factors: While dosage is a primary determinant, other patient-specific factors such as age and body weight may also contribute to some extent to the variability in norfluoxetine concentrations.[4]

Q2: How do genetic polymorphisms in CYP enzymes specifically affect norfluoxetine concentrations?

A2: Genetic variations in CYP enzymes can lead to different metabolizer phenotypes, which directly impact the formation of norfluoxetine from fluoxetine.

  • CYP2D6: This is the primary enzyme responsible for the N-demethylation of fluoxetine to norfluoxetine.[5] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers based on their CYP2D6 genotype. Poor metabolizers may have lower norfluoxetine to fluoxetine ratios, while ultrarapid metabolizers may exhibit the opposite trend.

  • CYP2C9 and CYP2C19: These enzymes also play a role in fluoxetine metabolism.[1] Polymorphisms in these genes can further contribute to the overall variability in norfluoxetine levels.

Q3: What is the clinical significance of variable norfluoxetine plasma concentrations?

A3: The relationship between plasma concentrations of fluoxetine and norfluoxetine and clinical response is complex and not definitively established.[6] Some studies suggest a therapeutic window for the combined concentrations of fluoxetine and norfluoxetine, while others have found no clear correlation between plasma levels and therapeutic outcome.[6] However, extreme plasma concentrations due to variability may be associated with a lack of efficacy or an increased risk of adverse effects. For example, a study has suggested an association between a lower fluoxetine to norfluoxetine ratio (indicating a relative increase in norfluoxetine) and sedation.[7]

Q4: How long does it take for norfluoxetine to reach steady-state plasma concentrations?

A4: Norfluoxetine has a long elimination half-life, typically ranging from 7 to 15 days.[8] Consequently, it can take several weeks of consistent fluoxetine administration for norfluoxetine to reach steady-state concentrations in the plasma. This is a critical consideration when designing pharmacokinetic studies and interpreting concentration data.

Troubleshooting Guides

This section provides guidance on common issues encountered during the measurement and interpretation of norfluoxetine plasma concentrations.

Issue 1: High variability in replicate measurements for the same sample.
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample preparation protocol for consistency. Ensure accurate and reproducible pipetting, especially during extraction and dilution steps.
Instrument Instability Check the performance of the analytical instrument (e.g., HPLC, LC-MS/MS). Run system suitability tests and calibration checks to ensure stability and sensitivity.
Matrix Effects In LC-MS/MS analysis, matrix effects can cause ion suppression or enhancement, leading to variability. Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. If significant matrix effects are present, consider optimizing the sample cleanup procedure or using a matrix-matched calibration curve.
Issue 2: Unexpectedly low or high norfluoxetine concentrations in a patient cohort.
Possible Cause Troubleshooting Step
Patient Non-Adherence If clinically feasible and ethically approved, consider methods to assess patient adherence to the medication regimen.[1][3]
Genetic Factors Consider genotyping patients for relevant CYP enzymes (CYP2D6, CYP2C9) to identify individuals who may be poor or ultrarapid metabolizers.[1][2][3]
Drug-Drug Interactions Obtain a complete list of all concomitant medications the patient is taking to identify potential drug-drug interactions that may affect fluoxetine metabolism.[1][3]
Sample Collection Timing Ensure that blood samples are collected at a consistent time point in relation to the last dose (e.g., trough concentrations just before the next dose) to minimize variability due to diurnal fluctuations.
Sample Integrity Verify that samples were collected, processed, and stored correctly to prevent degradation of the analyte.
Issue 3: Poor chromatographic peak shape or resolution.
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape and resolution.
Column Degradation The analytical column may be degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one.
Co-eluting Interferences Endogenous components from the plasma matrix may co-elute with norfluoxetine. Improve the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.[9][10][11]

Data Presentation

Table 1: Factors Influencing Norfluoxetine Plasma Concentration Variability

Factor Effect on Norfluoxetine Concentration Key Considerations
CYP2D6 Genetic Polymorphism Can significantly increase or decrease concentrations depending on the phenotype (Poor vs. Ultrarapid Metabolizer).Genotyping can help explain outliers.
CYP2C9/CYP2C19 Polymorphisms Contribute to interindividual variability in metabolism.[1]May have a more subtle effect than CYP2D6.
Concomitant Medications Inhibitors of CYP2D6 can increase concentrations, while inducers can decrease them.[1][3]A thorough medication history is crucial.
Patient Adherence Non-adherence leads to lower and more variable concentrations.[1][3]Can be a significant confounding factor.
Dosage Higher doses of fluoxetine generally lead to higher norfluoxetine concentrations.[4]The relationship may not be linear.
Age and Body Weight May have a minor influence on pharmacokinetics.[4]Generally less impactful than genetic factors and drug interactions.

Experimental Protocols

Protocol 1: Quantification of Norfluoxetine in Human Plasma by HPLC-UV

This protocol is a generalized procedure based on established methods.[9][10][11][12] Researchers should validate the method in their own laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the norfluoxetine and internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection: UV detection at approximately 226 nm.[11]

  • Quantification: Create a calibration curve using standards of known norfluoxetine concentrations prepared in a drug-free plasma matrix and processed in the same way as the samples.

Protocol 2: Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This protocol provides a general framework for a sensitive and specific LC-MS/MS method.[8][14][15][16][17]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (preferably a stable isotope-labeled version of norfluoxetine).

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with the same acid concentration as mobile phase B.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor-to-product ion transition for norfluoxetine (e.g., m/z 296.2 → 134.3) and its internal standard.[14]

  • Quantification: Construct a calibration curve using standards of known norfluoxetine concentrations prepared in a drug-free plasma matrix and subjected to the same sample preparation procedure.

Visualizations

Fluoxetine_Metabolism cluster_cyp CYP450 Enzymes Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Inactive_Metabolites Inactive Metabolites Norfluoxetine->Inactive_Metabolites Further Metabolism CYP2D6 CYP2D6 (Primary) CYP2D6->Fluoxetine CYP2C9 CYP2C9 CYP2C9->Fluoxetine CYP2C19 CYP2C19 CYP2C19->Fluoxetine

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Norfluoxetine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS or UV Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Concentration_Calculation Concentration Calculation Calibration->Concentration_Calculation

Caption: Workflow for norfluoxetine plasma concentration analysis.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Norfluoxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solid-phase extraction (SPE) protocols for norfluoxetine (B159337).

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of norfluoxetine from biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Norfluoxetine Inappropriate Sorbent Selection: The sorbent may not have the optimal retention mechanism for norfluoxetine. Norfluoxetine is a basic compound, and secondary interactions with residual silanols on silica-based sorbents can be crucial.- For reversed-phase SPE (C8, C18): Ensure proper pH adjustment of the sample to promote retention. Consider a mixed-mode sorbent with both non-polar and cation exchange functionalities for stronger retention. - Mixed-Mode SPE (e.g., non-polar and strong cation exchange): This is often a robust choice for basic compounds like norfluoxetine and has been shown to yield high recovery.[1]
Suboptimal pH of Sample/Solvents: The pH during sample loading, washing, and elution is critical for retaining and eluting ionized or neutral forms of norfluoxetine.- Sample Loading: Adjust the sample pH to be at least 2 units above the pKa of norfluoxetine (~9.3) to ensure it is in a neutral state for reversed-phase retention. - Elution: Use an acidic eluent to neutralize the charge on the sorbent's functional groups and protonate norfluoxetine, facilitating its release.
Inefficient Elution: The elution solvent may not be strong enough or of the correct composition to desorb norfluoxetine from the SPE sorbent.- Increase Solvent Strength: Incorporate a stronger organic solvent like methanol (B129727) or acetonitrile (B52724) in the elution mixture. - Modify Elution Solvent: Add a modifier to the elution solvent, such as a small percentage of acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol), to disrupt interactions between norfluoxetine and the sorbent.[2]
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.- Reduce Sample Volume: If overload is suspected, try reducing the volume of the sample applied to the cartridge. - Increase Sorbent Mass: Use an SPE cartridge with a larger sorbent bed.
High Variability in Results (Poor Precision) Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect interaction times and lead to inconsistent results.- Use a Vacuum Manifold or Automated System: These provide better control over flow rates compared to manual gravity-fed methods. - Ensure Consistent Vacuum: If using a vacuum manifold, ensure a consistent vacuum is applied to all samples.
Cartridge Drying Out: If the sorbent bed dries out between steps (especially before sample loading), it can lead to poor and variable recovery.- Maintain Sorbent Wetness: Do not allow the sorbent to go dry after the conditioning and equilibration steps before the sample is loaded.
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., plasma, serum) can interfere with the ionization of norfluoxetine in the mass spectrometer, causing ion suppression or enhancement.[3][4]- Optimize Wash Steps: Introduce a stronger wash solvent (without eluting norfluoxetine) to remove more interfering compounds. - Use a More Selective Sorbent: Consider a more selective SPE sorbent or a different extraction mechanism. - Employ Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for norfluoxetine can help to compensate for matrix effects.[3]
High Background/Interfering Peaks Inadequate Wash Steps: Insufficient or inappropriate wash steps may not effectively remove all matrix interferences.- Increase Wash Volume: Use a larger volume of the wash solvent. - Optimize Wash Solvent Composition: Try different wash solvents. A common approach is to use a weak organic solvent in an aqueous buffer to remove lipophilic interferences without eluting the analyte.
Elution of Non-Specific Compounds: The elution solvent may be too strong, causing the co-elution of interfering compounds along with norfluoxetine.- Use a Weaker Elution Solvent: If possible, use the weakest organic solvent that can still quantitatively elute norfluoxetine.
Contamination: Contamination can be introduced from glassware, solvents, or the SPE cartridges themselves.- Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or MS grade). - Pre-clean Glassware: Thoroughly clean all glassware. - Run a Blank: Process a blank sample (matrix without the analyte) to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for norfluoxetine extraction?

A1: The optimal sorbent depends on the sample matrix and the desired selectivity. For norfluoxetine, both reversed-phase (C8 and C18) and mixed-mode (combining reversed-phase and ion exchange) sorbents have been successfully used.[1][5] Mixed-mode sorbents with a strong cation exchange component can offer higher selectivity and recovery for basic compounds like norfluoxetine.[1]

Q2: How can I improve the recovery of norfluoxetine from plasma samples?

A2: To improve recovery, focus on the following:

  • pH Control: Ensure the pH of the plasma sample is adjusted to be basic before loading onto a reversed-phase sorbent to neutralize norfluoxetine and enhance its retention.

  • Sorbent Choice: Consider using a mixed-mode SPE cartridge.

  • Elution Optimization: Use an elution solvent containing an organic solvent (e.g., methanol or acetonitrile) modified with an acid (e.g., formic acid) to effectively disrupt the interactions between norfluoxetine and the sorbent.

Q3: What are "matrix effects" and how can I minimize them for norfluoxetine analysis by LC-MS?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] To minimize matrix effects for norfluoxetine analysis:

  • Improve Sample Cleanup: Optimize the wash steps in your SPE protocol to remove as many matrix components as possible.

  • Chromatographic Separation: Ensure your HPLC/UPLC method adequately separates norfluoxetine from any remaining matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., norfluoxetine-d5) which will be affected by the matrix in the same way as the analyte, thus correcting for any signal suppression or enhancement.[3]

Q4: What are typical recovery rates for norfluoxetine using SPE?

A4: Reported recovery rates for norfluoxetine can vary depending on the method and matrix. However, well-optimized protocols can achieve high and consistent recoveries. For instance, methods using mixed-mode SPE have reported average recoveries of up to 96.9%.[1] Another study reported an overall extraction efficiency of over 75%.[6]

Q5: Can I use the same SPE protocol for both fluoxetine (B1211875) and norfluoxetine?

A5: Yes, in many cases, a single SPE protocol can be optimized to extract both fluoxetine and its active metabolite, norfluoxetine, as they have similar chemical properties.[1][6][7] The key is to find a set of conditions (pH, solvents) that provides good retention and elution for both compounds.

Experimental Protocols

Below are detailed methodologies for common SPE protocols for norfluoxetine extraction.

Protocol 1: Reversed-Phase SPE (C18)

This protocol is a general guideline for extracting norfluoxetine from plasma using a C18 sorbent.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 200 µL of 5 M sodium hydroxide to basify the sample. Vortex for 2 minutes.

  • Conditioning: Condition the C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate (B84403) buffer at a pH similar to the pre-treated sample).

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water to remove hydrophilic interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove any residual water.

  • Elution: Elute norfluoxetine with 1 mL of an appropriate organic solvent, such as methanol containing a small percentage of acid (e.g., 1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Mixed-Mode SPE (Reversed-Phase and Strong Cation Exchange)

This protocol is suitable for a more selective extraction of norfluoxetine.

  • Sample Pre-treatment: Dilute 0.5 mL of serum or plasma with an appropriate buffer (e.g., phosphate buffer, pH 6.0). Add the internal standard and vortex.

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of an acidic buffer (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.

    • Wash with 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute norfluoxetine with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Analyte Matrix SPE Sorbent Recovery (%) Concentration Range Reference
NorfluoxetineSerumNot specified>75%20-200 ng/mL[6]
NorfluoxetineHuman PlasmaLab-made C18 Silica85-105% (similar to commercial C18)15-500 ng/mL[5]
NorfluoxetineSerumMixed-mode (non-polar and SCX)96.9%10-4000 nmol/L[1]
NorfluoxetineSerumC870%20-1000 µg/L[8]

Visualizations

SPE_Workflow General Solid-Phase Extraction Workflow for Norfluoxetine cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Post-Extraction sample_pretreatment Sample Pre-treatment (e.g., add IS, adjust pH) conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (e.g., Water, weak organic mix) sample_loading->washing elution 5. Elution (e.g., Acidified Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for solid-phase extraction of norfluoxetine.

Troubleshooting_Tree Troubleshooting Low Recovery in Norfluoxetine SPE start Low Norfluoxetine Recovery check_ph Is sample/solvent pH optimized? start->check_ph check_elution Is elution solvent strong enough? check_ph->check_elution No solution_ph Adjust sample pH to >2 units above pKa for RP, or optimize for mixed-mode. check_ph->solution_ph Yes check_sorbent Is sorbent type appropriate? check_elution->check_sorbent No solution_elution Increase organic content or add modifier (acid/base) to elution solvent. check_elution->solution_elution Yes check_flowrate Is flow rate consistent? check_sorbent->check_flowrate No solution_sorbent Consider mixed-mode SPE (RP + Cation Exchange). check_sorbent->solution_sorbent Yes solution_flowrate Use vacuum manifold or automated system for control. check_flowrate->solution_flowrate No

Caption: A decision tree for troubleshooting low norfluoxetine recovery.

References

Improving the sensitivity of HPLC-fluorescence detection for norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of norfluoxetine (B159337) using HPLC with fluorescence detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and robust results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no fluorescence signal for norfluoxetine?

A1: Low sensitivity in norfluoxetine analysis is a common issue and can stem from several factors:

  • Lack of Derivatization: Norfluoxetine itself is not natively fluorescent. To achieve high sensitivity with fluorescence detection, pre-column derivatization is essential.

  • Suboptimal Excitation/Emission Wavelengths: Ensure your fluorescence detector is set to the correct wavelengths for the specific fluorescent tag you are using.

  • Inefficient Derivatization Reaction: The derivatization reaction may be incomplete due to issues with pH, reaction time, or reagent concentration.

  • Degradation of Derivatizing Reagent: Some derivatizing agents are sensitive to light and moisture and may degrade over time.

  • Mobile Phase Quenching: Components of your mobile phase could be quenching the fluorescence of the derivatized analyte.

Q2: What are the recommended derivatization reagents for norfluoxetine?

A2: Several derivatization reagents can be used to label norfluoxetine for fluorescence detection. The choice of reagent will impact the optimal excitation and emission wavelengths. Commonly used reagents include Dansyl Chloride, 4-(N-chloroformylmethyl-N-methyl)amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl), and 7-chloro-4-nitrobenzofurazan (NBD-Cl).[1][2][3]

Q3: How can I improve the separation of norfluoxetine from other components in my sample?

A3: To improve chromatographic separation, consider the following:

  • Mobile Phase Composition: Adjusting the organic solvent-to-buffer ratio and the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

  • Gradient Elution: Employing a gradient elution program can help to resolve closely eluting peaks and improve peak shape.[3]

  • Column Chemistry: Using a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size can enhance separation efficiency.[4]

  • Sample Preparation: A thorough sample clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interfering matrix components.[1][3][4]

Troubleshooting Guides

Issue 1: Low Signal Intensity
Potential Cause Troubleshooting Step
Incomplete DerivatizationVerify the pH of the reaction mixture. Optimize reaction time and temperature. Ensure the derivatization reagent is fresh and properly stored.
Incorrect Detector WavelengthsConsult the literature for the optimal excitation and emission wavelengths for your chosen derivatization reagent (see Table 1).
Sample DegradationProtect samples and derivatives from light. Analyze samples as soon as possible after preparation.
Mobile Phase QuenchingAvoid using mobile phase components known to cause fluorescence quenching (e.g., high concentrations of halides).
Leaks in the HPLC SystemInspect the system for any leaks, which can lead to reduced flow rate and lower signal.
Column DegradationOver time, column performance can degrade, leading to broader peaks and reduced sensitivity. Consider replacing the column.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column OverloadReduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pHAdjust the mobile phase pH to be at least 2 pH units away from the pKa of norfluoxetine and its derivative to ensure a single ionic form.
Column ContaminationFlush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.[5]
Mismatch between Injection Solvent and Mobile PhaseWhenever possible, dissolve the sample in the initial mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase.

Quantitative Data Summary

The following tables summarize key parameters from various published methods for the HPLC-fluorescence detection of norfluoxetine.

Table 1: Derivatization Reagents and Corresponding Wavelengths

Derivatization ReagentExcitation (λex)Emission (λem)Reference
Dansyl ChlorideNot SpecifiedNot Specified[1]
NBD-COCl478 nm537 nm[2]
NBD-Cl490 nm545 nm[6]
Native (No Derivatization)230 nm290 nm[4]
Native (No Derivatization)227 nm305 nm[7]

Table 2: Chromatographic Conditions and Performance

ColumnMobile PhaseLinearity Range (Norfluoxetine)Limit of Quantification (LOQ)Reference
Reversed-phase C18Phosphate (B84403) buffer and acetonitrile25-800 µg/L~3 µg/L[1]
OctadecylsilicaAcetonitrile-water (55:45, v/v)10-1000 nM10 nM[2]
Reversed-phase C8Acetonitrile and water with perchloric acid and tetramethylammonium (B1211777) perchlorate8-200 ng/mLNot Specified[4]
Reversed-phaseAcetonitrile and 0.1 mol/L nitric acid (pH 3) solution (gradient)0.1-50.0 ng/mL0.1 ng/mL[3]

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride[1]
  • Sample Extraction: Perform a liquid-liquid extraction of the plasma sample.

  • Derivatization:

    • Evaporate the extraction solvent.

    • Reconstitute the residue in a suitable buffer.

    • Add Dansyl Chloride solution.

    • Incubate at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a mobile phase of phosphate buffer and acetonitrile.

    • Monitor the eluent using a fluorescence detector.

Protocol 2: Derivatization with NBD-COCl[2]
  • Sample Extraction: Extract fluoxetine (B1211875) and norfluoxetine from plasma.

  • Derivatization:

    • Add 4-(N-chloroformylmethyl-N-methyl) amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) to the extracted sample.

  • HPLC Analysis:

    • Separate the derivatives on an octadecylsilica column.

    • Use a mobile phase of acetonitrile-water (55:45, v/v).

    • Set the fluorescence detector to an excitation wavelength of 478 nm and an emission wavelength of 537 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization with Fluorescent Reagent extraction->derivatization injection Injection into HPLC System derivatization->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Fluorescence Detection (Set λex and λem) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of Norfluoxetine data_acquisition->quantification end Final Result quantification->end troubleshooting_logic start Low Sensitivity Issue check_derivatization Is Derivatization Performed? start->check_derivatization check_wavelengths Are λex/λem Correct? check_derivatization->check_wavelengths Yes solution_derivatize Action: Perform Derivatization check_derivatization->solution_derivatize No check_reagent Is Derivatization Reagent OK? check_wavelengths->check_reagent Yes solution_wavelengths Action: Set Correct λex/λem check_wavelengths->solution_wavelengths No check_mobile_phase Is Mobile Phase Optimized? check_reagent->check_mobile_phase Yes solution_reagent Action: Use Fresh Reagent check_reagent->solution_reagent No check_system Any System Leaks? check_mobile_phase->check_system Yes solution_mobile_phase Action: Adjust Mobile Phase check_mobile_phase->solution_mobile_phase No solution_system Action: Fix Leaks check_system->solution_system Yes end end

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for Norfluoxetine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), in human plasma. The data presented is compiled from several published studies, offering a comprehensive overview of different experimental approaches and their performance characteristics to aid in the selection and development of bioanalytical methods.

Experimental Workflow Overview

The general workflow for the analysis of norfluoxetine in human plasma by LC-MS/MS involves several key stages, from sample preparation to data acquisition. The following diagram illustrates a typical process.

Norfluoxetine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Internal Standard Spiking plasma->is extraction Extraction (LLE, SPE, or PPT) is->extraction separation Chromatographic Separation (LC) extraction->separation Inject Extract ionization Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MS/MS - MRM) ionization->detection quantification Quantification detection->quantification Data Acquisition results Results quantification->results

Caption: General workflow for LC-MS/MS analysis of norfluoxetine in human plasma.

Comparison of Methodologies

The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Below is a comparison of key parameters from different validated methods.

Table 1: Sample Preparation and Chromatography
Method Reference Sample Preparation Technique Internal Standard (IS) Chromatographic Column Mobile Phase Run Time (min)
Method 1Supported Liquid Extraction (SLE) with methyl tert-butyl ether[1]Fluoxetine-d5[1]Synergi 4 μ polar-RP[1]Gradient4[1]
Method 2Automated Solid Phase Extraction (SPE) on Oasis HLB cartridges[2][3]Fluvoxamine[2]Xterra MS C18[2]Fast Gradient[2]4[2]
Method 3Protein Precipitation (PPT)[4]Amitriptyline[4]Not SpecifiedAcetonitrile (B52724) and Buffer[4]4[4]
Method 4Liquid-Liquid Extraction (LLE)[5]Fentanyl-d5[5]Silica[5]Acetonitrile, water, TFA, and ammonium (B1175870) acetate[5]2[5]
Method 5Automated SPE on Oasis MCX µElution plate[6]Norfluoxetine-d5[6]MacMod ACE 5 Phenyl[6]Isocratic: 0.05 M ammonium acetate (B1210297) in H2O: 0.05% formic acid in MeOH (35:65, v:v)[6]Not Specified
Method 6Solid-Phase Extraction (SPE)[7]Fluoxetine-D5[7]Ascentis express C18 (75 × 4.6 mm, 2.7 µm)[7]Ammonium formate (B1220265) and acetonitrile solution (5:95 ratio)[7]3.5[7]
Table 2: Mass Spectrometry and Validation Parameters
Method Reference Ionization Mode MRM Transition (m/z) Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra- and Inter-batch Precision (%CV) Intra- and Inter-batch Accuracy (%Bias or %RE)
Method 1ESI+[1]296 → 134[1]0.05 - 20[1]0.05<15[1]< ±15[1]
Method 2Turbolonspray (+)[2]296.2 → 134.3[2]0.5 - 50[2]0.5<15[2]< ±15[2]
Method 3ESI+[4]Not Specified0.25 - 40[4]0.27[4]< 3.87[4]96.80% to 101.92% (% nominal)[4]
Method 4Not Specified296 → 134[5]0.5 - 250[5]0.5[5]<5.1[5]<7.3[5]
Method 5Turbospray (+)[6]296 → 134[6]0.250 - 250[6]0.250Not Specified4.8, 6.0, and 3.5% for 0.750, 20.0, and 200 ng/mL QCs[6]
Method 6Not SpecifiedNot Specified2 - 30[7]2Not SpecifiedNot Specified

Detailed Experimental Protocols

Below are synopses of the experimental protocols for the compared methods. For full details, please refer to the cited literature.

Method 1: Supported Liquid Extraction (SLE) - LC-MS/MS[1]
  • Sample Preparation: Human plasma samples (0.1 mL) are subjected to supported liquid extraction using methyl tert-butyl ether.

  • Chromatography: Separation is achieved on a Synergi 4 μ polar-RP column with a fast gradient.

  • Mass Spectrometry: Detection is performed using an MS/MS system with electrospray ionization in positive mode (ESI+). The multiple reaction monitoring (MRM) transition for norfluoxetine is m/z 296 → 134.

Method 2: Automated Solid Phase Extraction (SPE) - LC-MS/MS[2][3]
  • Sample Preparation: Automated solid-phase extraction is performed on Oasis HLB cartridges to extract norfluoxetine from 0.5 mL of human plasma.

  • Chromatography: A Xterra MS C18 column is used with a fast gradient for chromatographic separation.

  • Mass Spectrometry: A Turbolonspray interface in positive ion mode is utilized. The MRM transition for norfluoxetine is m/z 296.2 → 134.3.

Method 3: Protein Precipitation (PPT) - LC-MS/MS[4]
  • Sample Preparation: Protein precipitation is employed for sample cleanup. An aliquot of 250 µl of each plasma sample is mixed with 750 µl of HPLC grade acetonitrile.

  • Chromatography: The total chromatographic runtime is 4.0 minutes.

  • Mass Spectrometry: An MS/MS system with an electrospray ionization (ESI) source is used for detection.

Method 4: Liquid-Liquid Extraction (LLE) - LC-MS/MS[5]
  • Sample Preparation: Analytes are extracted from alkalized human plasma using liquid-liquid extraction.

  • Chromatography: A silica (B1680970) column is used with an aqueous-organic mobile phase consisting of acetonitrile, water, trifluoroacetic acid (TFA), and ammonium acetate. The run time is 2.0 minutes.

  • Mass Spectrometry: The MRM transition monitored for norfluoxetine is m/z 296 → 134.

Method 5: Automated SPE with Phenyl Column - LC-MS/MS[6]
  • Sample Preparation: A mixed-mode solid phase extraction using a Waters Oasis® MCX, µElution plate is used to extract norfluoxetine from 0.100 mL of human plasma.

  • Chromatography: Analytes are separated on a MacMod ACE 5 Phenyl, 5 µm particle analytical column under isocratic conditions.

  • Mass Spectrometry: Detection is carried out using an Applied Biosystem/MDS SCIEX API 5000 LC/MS/MS with turbospray in the positive ion mode. The selected reaction monitoring (SRM) transition for norfluoxetine is m/z 296 → 134.

Method 6: Solid-Phase Extraction (SPE) with QbD - LC-MS/MS[7]
  • Sample Preparation: Solid-phase extraction is employed for sample preparation.

  • Chromatography: Chromatographic separation is performed on an Ascentis express C18 analytical column (75 × 4.6 mm, 2.7 µm). The mobile phase consists of a mixture of ammonium formate and acetonitrile solution in a 5:95 ratio at a flow rate of 0.8 mL/min.

  • Mass Spectrometry: An AB SCIEX API-4000 triple quadrupole mass spectrometer is used for quantification.

This guide highlights the diversity in LC-MS/MS methodologies for norfluoxetine analysis. The choice of method will be dictated by the specific requirements of the study, balancing the need for sensitivity, speed, and cost-effectiveness.

References

S-Norfluoxetine Demonstrates Markedly Higher Potency as a Serotonin Uptake Inhibitor Compared to R-Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals that S-norfluoxetine, an active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a significantly more potent inhibitor of the serotonin (B10506) transporter (SERT) than its enantiomer, R-norfluoxetine. This guide provides a comparative overview of their potencies, supported by quantitative data from in vitro and in vivo studies, and details the experimental protocols used for these assessments. This information is crucial for researchers and professionals in the fields of pharmacology and drug development.

Norfluoxetine (B159337) exists as two stereoisomers, S-norfluoxetine and R-norfluoxetine. While the enantiomers of the parent drug, fluoxetine, exhibit relatively similar potencies in blocking serotonin reuptake, their N-desmethyl metabolites show a stark contrast in activity.[1] Experimental evidence consistently demonstrates that the S-enantiomer of norfluoxetine is the more pharmacologically active compound, exhibiting a roughly 20-fold greater potency as a serotonin reuptake inhibitor in both laboratory and living models.

Quantitative Comparison of Potency

The disparity in the inhibitory activity of S- and R-norfluoxetine at the serotonin transporter has been quantified through various experimental assays. The data, summarized in the table below, highlights the superior potency of S-norfluoxetine.

Assay TypeParameterS-NorfluoxetineR-NorfluoxetineFold Difference (S vs. R)SpeciesReference
In Vitro
[³H]Paroxetine BindingKi1.3 nM~26 nM~20Rat[2]
Serotonin (5-HT) Uptake InhibitionKi (pKi=7.86)14 nM~308 nM~22Rat[2]
In Vivo
p-Chloroamphetamine AntagonismED₅₀3.8 mg/kg (i.p.)>20 mg/kg (i.p.)>5.3Rat[1]
p-Chloroamphetamine AntagonismED₅₀0.82 mg/kg8.3 mg/kg10.1Mouse[1]
5-HT Uptake Inhibition (ex vivo)ED₅₀3 mg/kg (i.p.)>20 mg/kg (i.p.)>6.7Rat[2]

Note: Ki values for R-norfluoxetine were calculated based on the reported fold difference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of serotonin transporter inhibitors.

[³H]Paroxetine Binding Assay

This assay determines the binding affinity of a test compound to the serotonin transporter by measuring the displacement of a radiolabeled ligand, [³H]paroxetine.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

  • The final pellet, containing the cell membranes with SERT, is resuspended in assay buffer to a specific protein concentration.

2. Binding Assay Protocol:

  • In a 96-well plate, combine the membrane preparation, [³H]paroxetine (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compounds (S- or R-norfluoxetine).

  • For determining non-specific binding, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used in parallel wells.

  • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioactivity.

  • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[3]

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin ([³H]5-HT) into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

  • Isolate synaptosomes from rat brain tissue (e.g., cerebral cortex or hypothalamus) by homogenization in a sucrose (B13894) buffer.

  • Use differential centrifugation to separate the synaptosomal fraction from other cellular components.

  • Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Uptake Assay Protocol:

  • Pre-incubate the synaptosomal preparation with various concentrations of the test compounds (S- or R-norfluoxetine) for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate serotonin uptake by adding a known concentration of [³H]5-HT.

  • Allow the uptake to proceed for a defined, short period (e.g., 5 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.

  • Determine the amount of [³H]5-HT taken up by the synaptosomes by measuring the radioactivity on the filters using a liquid scintillation counter.

  • Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a potent SERT inhibitor.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition of specific [³H]5-HT uptake for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound to obtain an IC₅₀ value.

  • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, as described for the binding assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro serotonin uptake inhibition assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosome Suspension Centrifugation->Synaptosomes Preincubation Pre-incubation with S- or R-Norfluoxetine Synaptosomes->Preincubation Uptake Initiate Uptake with [³H]Serotonin Preincubation->Uptake Termination Terminate by Rapid Filtration Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Result Comparative Potency Ki->Result

Caption: Workflow for Serotonin Uptake Inhibition Assay.

Conclusion

The presented data unequivocally establishes that S-norfluoxetine is substantially more potent than R-norfluoxetine in inhibiting the serotonin transporter. This stereospecific difference in activity is a critical consideration for understanding the pharmacological profile of fluoxetine and for the development of new selective serotonin reuptake inhibitors. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of SERT inhibitors.

References

A Head-to-Head In Vivo Comparison of Norfluoxetine and Fluoxetine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the comparative pharmacology, efficacy, and metabolic profiles of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337).

This guide provides a comprehensive in-vivo comparison of norfluoxetine and its parent drug, fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Understanding the distinct and overlapping properties of these two compounds is critical for drug development, offering insights into therapeutic efficacy, duration of action, and potential side effects. This document summarizes key experimental data, details relevant in-vivo protocols, and visualizes the primary signaling pathway.

Core Mechanism of Action: Serotonin Reuptake Inhibition

Both fluoxetine and its N-desmethyl metabolite, norfluoxetine, exert their primary therapeutic effect by selectively inhibiting the serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention 5HT_storage 5-HT Vesicles 5HT_release 5-HT Release SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) 5HT_release->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction Activation Fluoxetine Fluoxetine / Norfluoxetine Fluoxetine->SERT Inhibition

Caption: Serotonin Reuptake Inhibition by Fluoxetine and Norfluoxetine.

Pharmacological Potency and Stereoselectivity

In-vivo studies have demonstrated that both fluoxetine and norfluoxetine are potent inhibitors of serotonin uptake. However, there are notable differences in the activity of their stereoisomers.

Table 1: In Vivo Potency of Fluoxetine and Norfluoxetine Enantiomers in Inhibiting Serotonin Uptake

CompoundSpeciesED50 (mg/kg)Reference
S-NorfluoxetineRat3.8[1]
R-NorfluoxetineRat> 20[1]
S-NorfluoxetineMouse0.82[1]
R-NorfluoxetineMouse8.3[1]

ED50: The dose required to produce a 50% of the maximum effect, in this case, blocking the depletion of serotonin by p-chloroamphetamine.

These findings highlight that the S-enantiomer of norfluoxetine is significantly more potent than the R-enantiomer in inhibiting serotonin uptake in both rats and mice.[1] This contrasts with the enantiomers of fluoxetine, which have been reported to have more similar potencies.[1]

Pharmacokinetic Profile

Fluoxetine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolite, norfluoxetine.[2] Both compounds have long elimination half-lives, which contributes to the sustained therapeutic effect of fluoxetine.

Fluoxetine_Admin Fluoxetine Administration Fluoxetine_Plasma Fluoxetine in Plasma Fluoxetine_Admin->Fluoxetine_Plasma CYP2D6 CYP2D6 (Liver) Fluoxetine_Plasma->CYP2D6 Metabolism Therapeutic_Effect Therapeutic Effect (SERT Inhibition) Fluoxetine_Plasma->Therapeutic_Effect Elimination Elimination Fluoxetine_Plasma->Elimination Norfluoxetine_Plasma Norfluoxetine in Plasma CYP2D6->Norfluoxetine_Plasma Norfluoxetine_Plasma->Therapeutic_Effect Norfluoxetine_Plasma->Elimination

Caption: Pharmacokinetic Pathway of Fluoxetine to Norfluoxetine.

Comparative Efficacy in Animal Models of Depression

While direct head-to-head in-vivo studies comparing the antidepressant-like effects of fluoxetine and norfluoxetine in behavioral models like the Forced Swim Test (FST) or Tail Suspension Test (TST) are not extensively detailed in the available literature, the potent serotonin reuptake inhibition by norfluoxetine suggests it significantly contributes to the overall antidepressant efficacy of fluoxetine.

Additional In Vivo Pharmacological Effects

Beyond serotonin reuptake inhibition, both fluoxetine and norfluoxetine exhibit other pharmacological activities in vivo.

Anticonvulsant Effects

Both fluoxetine and norfluoxetine have demonstrated similar anticonvulsant properties in pentylenetetrazol-induced seizure models in mice.

Table 2: Comparative Anticonvulsant Activity

CompoundDose (mg/kg, s.c.)EffectReference
Fluoxetine20Significantly increased survival rate and duration
Norfluoxetine20Significantly increased survival rate and duration
Modulation of Neurosteroids

Fluoxetine and norfluoxetine have been shown to increase the brain content of the neurosteroid allopregnanolone (B1667786), a positive allosteric modulator of the GABA-A receptor. This effect may contribute to their anxiolytic and mood-stabilizing properties and occurs at doses lower than those required for significant serotonin reuptake inhibition.

Effects on Cytochrome P450 Enzymes

A critical aspect of the in-vivo profiles of fluoxetine and norfluoxetine is their interaction with the cytochrome P450 (CYP) enzyme system. Both compounds are potent inhibitors of CYP2D6 and CYP2C19, which can lead to significant drug-drug interactions.

Table 3: In Vivo Inhibition of Cytochrome P450 Enzymes

EnzymeFluoxetine InhibitionNorfluoxetine InhibitionClinical ImplicationReference
CYP2D6StrongStrongPotential for significant interactions with drugs metabolized by CYP2D6.[2][3]
CYP2C19ModerateNot explicitly detailed but contributes to overall inhibitionPotential for interactions with drugs metabolized by CYP2C19.[3]
CYP3A4Weak to negligibleWeak to negligibleLower risk of interactions with CYP3A4 substrates.[2][3]

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A glass cylinder (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session.

    • Drug Administration: Fluoxetine, norfluoxetine, or vehicle is administered at specified time points (e.g., 23.5, 5, and 1 hour) before the test session.

    • Test Session (Day 2): Rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded.

  • Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Extracellular Serotonin Levels
  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Surgery: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum).

    • Recovery: Animals are allowed to recover for several days.

    • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

    • Drug Administration: Fluoxetine, norfluoxetine, or vehicle is administered (e.g., intraperitoneally).

    • Post-treatment Collection: Dialysate samples continue to be collected to measure changes in serotonin levels.

  • Data Analysis: Serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
  • Animals: Male mice.

  • Procedure:

    • Drug Administration: Mice are pre-treated with fluoxetine, norfluoxetine, or vehicle via subcutaneous (s.c.) injection.

    • Seizure Induction: After a specified pre-treatment time, a convulsant dose of pentylenetetrazol is administered.

    • Observation: Animals are observed for the onset of seizures and survival.

  • Data Analysis: The latency to the first seizure and the rate and duration of survival are recorded and compared between treatment groups.

Quantification of Brain Allopregnanolone Levels
  • Animals: Male mice.

  • Procedure:

    • Drug Administration: Mice are treated with fluoxetine, norfluoxetine, or vehicle.

    • Tissue Collection: At a specified time after drug administration, mice are euthanized, and brains are rapidly dissected and frozen.

    • Extraction: Brain tissue is homogenized, and steroids are extracted.

    • Quantification: Allopregnanolone levels are measured using a sensitive technique such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The concentration of allopregnanolone is calculated and compared between treatment groups.

Conclusion

Norfluoxetine is a potent and long-acting metabolite that significantly contributes to the therapeutic effects of fluoxetine. Its in-vivo profile as a selective serotonin reuptake inhibitor, particularly the high potency of the S-enantiomer, underscores its importance in the overall pharmacological action of its parent drug. Both compounds exhibit additional in-vivo effects, including anticonvulsant properties and modulation of neurosteroid levels, which may contribute to their therapeutic profile. A key consideration for drug development is the potent inhibition of CYP2D6 by both fluoxetine and norfluoxetine, necessitating careful evaluation of potential drug-drug interactions. Further head-to-head in-vivo studies are warranted to fully elucidate the comparative antidepressant efficacy and side-effect profiles of these two closely related compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Norfluoxetine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS and HPLC-UV Methods for the Quantification of Norfluoxetine (B159337) in Human Plasma.

This guide provides a detailed comparison of two widely used analytical methods for the quantification of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine (B1211875). The selection of an appropriate analytical method is critical for accurate pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. Here, we present a cross-validation perspective on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective performance characteristics based on published experimental data.

Executive Summary

Both LC-MS/MS and HPLC-UV are robust techniques for the quantification of norfluoxetine in biological matrices. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for applications requiring low detection limits. HPLC-UV, while typically less sensitive, provides a cost-effective and reliable alternative for routine analysis where higher concentrations of the analyte are expected. The choice between the two methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and budget considerations.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of norfluoxetine using LC-MS/MS and HPLC-UV methods, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, reagents, and experimental conditions used.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 0.05 - 250 ng/mL[1][2]15 - 500 ng/mL[3]
Limit of Detection (LOD) As low as 32 pg/mL4.2 ng/mL[3]
Limit of Quantification (LOQ) 0.05 - 1 ng/mL[1][4]14 nmol/L (~4.3 ng/mL)[5]
Accuracy (% Bias or % RE) < ±15%[1][6]-14.9 to 9.1%[3]
Precision (% CV or % RSD) < 15%[1][6]7.6 to 15.0%[3]
Recovery 63.04% to 79.39%85% to 105%[3]

Experimental Protocols

Below are detailed methodologies for the quantification of norfluoxetine in human plasma using LC-MS/MS and HPLC-UV.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of norfluoxetine.

1. Sample Preparation (Supported Liquid Extraction - SLE) [1]

  • To 0.1 mL of human plasma, add an internal standard (e.g., fluoxetine-d5).

  • Load the sample onto an SLE cartridge.

  • Apply methyl tert-butyl ether to elute the analytes.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions [1]

  • HPLC System: Agilent or equivalent.

  • Column: Synergi 4 µ polar-RP.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection [1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Norfluoxetine: m/z 296 → 134.

  • MRM Transition for Internal Standard (fluoxetine-d5): m/z 315 → 44.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cost-effective alternative for routine analysis of norfluoxetine.

1. Sample Preparation (Solid-Phase Extraction - SPE) [3]

  • Condition a C18 SPE cartridge with methanol (B129727) and water.

  • Load 1 mL of human plasma onto the cartridge.

  • Wash the cartridge with water and a weak organic solvent to remove interferences.

  • Elute norfluoxetine with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions [3]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. UV Detection [5]

  • Wavelength: 226 nm.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical steps involved in the cross-validation of two different analytical methods for quantifying the same analyte.

G cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., HPLC-UV) A_prep Sample Preparation A_analysis Instrumental Analysis A_prep->A_analysis A_data Data Processing & Quantification A_analysis->A_data compare Compare Results & Assess Agreement A_data->compare B_prep Sample Preparation B_analysis Instrumental Analysis B_prep->B_analysis B_data Data Processing & Quantification B_analysis->B_data B_data->compare start Obtain a Set of Study Samples split Split Samples into Two Aliquots start->split split->A_prep Aliquot 1 split->B_prep Aliquot 2 conclusion Conclusion on Method Comparability compare->conclusion

Analytical Method Cross-Validation Workflow

Signaling Pathways and Logical Relationships

The process of analytical method cross-validation does not involve biological signaling pathways. Instead, it follows a logical workflow designed to ensure that different analytical methods produce comparable results for the same set of samples. The diagram above illustrates this logical relationship, starting from a common set of samples, processing them through two different analytical procedures, and finally comparing the quantitative results to assess the level of agreement between the two methods. A successful cross-validation provides confidence that data generated by either method can be used interchangeably or compared across different studies.

References

A Comparative Analysis of Norfluoxetine and Citalopram on Microglial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological and psychiatric disorders. Their activation states, ranging from pro-inflammatory (M1) to anti-inflammatory/pro-resolution (M2), are critical determinants of neuronal health and disease progression. Selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of antidepressants, have been shown to exert immunomodulatory effects, in part by influencing microglial activity. This guide provides a comparative analysis of two SSRIs, norfluoxetine (B159337) (the active metabolite of fluoxetine) and citalopram (B1669093), on microglial function, supported by experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of norfluoxetine and citalopram on various aspects of microglial activity based on in vitro studies.

Table 1: Effect on Pro-inflammatory Cytokine and Nitric Oxide (NO) Release from LPS-Activated Microglia

CompoundConcentrationTNF-α ReleaseIL-1β ReleaseIL-6 ReleaseNitric Oxide (NO) ProductionSource
Norfluoxetine10 µMSignificantly attenuated--Significantly attenuated[1]
Fluoxetine (B1211875)10 µMDecreasedDecreasedInhibitedDecreased[2][3]
Citalopram10 µMDecreasedDecreased-Decreased[2]
Citalopram20 µmol/LSignificantly inhibited (mRNA and protein)Significantly inhibited (mRNA and protein)--[4]

Table 2: Effect on Microglial Viability and Apoptosis

CompoundConcentrationEffect on Cell ViabilityApoptotic Markers (e.g., Cleaved Caspase-3)Source
Norfluoxetine10 µMDecreasedIncreased expression[5][6][7]
Fluoxetine10 µMDecreasedIncreased expression[5][7]
Citalopram10 µMNo significant effectNo significant increase[5][7]

Table 3: Effect on Excitatory Amino Acid Release from LPS-Activated Microglia

CompoundConcentrationGlutamate (B1630785) ReleaseD-serine ReleaseSource
Fluoxetine10 µMDecreasedDecreased[2]
Citalopram10 µMDecreasedDecreased[2]

Table 4: Effect on Microglial Polarization (M1/M2 Phenotype)

CompoundEffect on M1 Markers (e.g., iNOS, CD86)Effect on M2 Markers (e.g., Arginase-1, CD206)Source
FluoxetineDown-regulatedUp-regulated[8]
S-citalopramDown-regulatedUp-regulated[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Primary Microglia Culture

Primary microglial cultures are established from the cerebral cortices of neonatal rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). Briefly, cortices are dissected, minced, and enzymatically digested. The resulting cell suspension is filtered and plated in flasks containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. After several days in culture, microglia are isolated from the mixed glial cell layer by mechanical shaking and plated for experiments.

Microglial Activation

To induce a pro-inflammatory state, microglia are typically stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A common concentration used is 1 µg/mL.[2][5]

Measurement of Cytokine and Nitric Oxide Production
  • ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

  • Griess Assay: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Cell Viability and Apoptosis Assays
  • MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable cells.

  • Immunocytochemistry for Apoptotic Markers: Apoptosis is evaluated by immunofluorescent staining for activated (cleaved) caspase-3, a key executioner caspase in the apoptotic pathway.[5][7]

  • Live/Dead Staining: Nuclear staining with fluorescent dyes that differentiate between live and dead cells (e.g., Hoechst 33342 and propidium (B1200493) iodide) can also be used to quantify cell death.[5][7]

Measurement of Amino Acid Release

The concentrations of glutamate and D-serine in the culture medium are determined using high-performance liquid chromatography (HPLC).

Quantitative Real-Time PCR (qRT-PCR)

To assess the expression of genes related to M1 and M2 polarization, total RNA is extracted from microglial cell lysates, reverse-transcribed into cDNA, and then subjected to quantitative PCR using specific primers for target genes (e.g., iNOS, TNF-α, Arginase-1, IL-10).[4]

Mandatory Visualization

Signaling Pathways

G

Experimental Workflow

G Start Primary Microglia Isolation Culture Cell Culture and Plating Start->Culture Treatment Pre-treatment with Norfluoxetine or Citalopram Culture->Treatment Activation Stimulation with LPS (1 µg/mL) Treatment->Activation Supernatant Supernatant Activation->Supernatant Cell_Lysate Cell_Lysate Activation->Cell_Lysate ELISA ELISA Supernatant->ELISA Griess Griess Supernatant->Griess HPLC HPLC Supernatant->HPLC Viability Viability Cell_Lysate->Viability qRT_PCR qRT_PCR Cell_Lysate->qRT_PCR

Discussion and Conclusion

Both norfluoxetine and citalopram demonstrate significant anti-inflammatory effects on activated microglia. They effectively reduce the release of key pro-inflammatory mediators such as TNF-α and nitric oxide.[1][2] Furthermore, both compounds can decrease the release of the excitotoxic amino acids glutamate and D-serine from activated microglia, a mechanism that may contribute to their neuroprotective properties.[2] Studies also suggest that both fluoxetine and citalopram can modulate microglial polarization by inhibiting the M1 pro-inflammatory phenotype and promoting the M2 anti-inflammatory phenotype.[8]

A notable difference between the two compounds lies in their effect on microglial viability. Norfluoxetine and its parent compound fluoxetine have been shown to induce apoptosis in microglia, thereby reducing the number of activated immune cells.[5][7] In contrast, citalopram, at similar concentrations, does not appear to induce microglial apoptosis.[5][7] This suggests that while both drugs can suppress the inflammatory output of microglia, norfluoxetine may also act by eliminating the inflammatory source.

The underlying mechanisms for these immunomodulatory effects involve the inhibition of key inflammatory signaling pathways. Citalopram has been shown to inhibit the phosphorylation of p38 MAPK and JNK, while norfluoxetine's parent compound, fluoxetine, has been demonstrated to inhibit the NF-κB pathway.[4][9][10]

References

Navigating the Complexities of Norfluoxetine-CYP Enzyme Interactions: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between drug metabolites and metabolic enzymes is paramount for predicting drug-drug interactions (DDIs). This guide provides a comprehensive comparison of in vitro studies investigating the interactions between norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), and key cytochrome P450 (CYP) enzymes.

Norfluoxetine, along with its parent compound fluoxetine, presents a complex scenario for DDI prediction due to its stereoselective metabolism and inhibitory effects on multiple CYP isoforms. In vitro studies are crucial for dissecting these interactions and providing the data needed for accurate pharmacokinetic modeling and clinical risk assessment.

Unraveling the Metabolic Pathway

Fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine, primarily by CYP2D6.[1][2] Other enzymes, including CYP2C9 and CYP2C19, may also contribute to this N-demethylation process.[1][3] Both fluoxetine and norfluoxetine exist as (R)- and (S)-enantiomers, each exhibiting distinct pharmacological activities and inhibitory potencies against various CYP enzymes.

Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine Other CYPs (e.g., CYP2C9, CYP2C19) Other CYPs (e.g., CYP2C9, CYP2C19) Other CYPs (e.g., CYP2C9, CYP2C19)->Fluoxetine

Caption: Metabolic conversion of fluoxetine to norfluoxetine.

Comparative Inhibitory Potency of Norfluoxetine on CYP Enzymes

In vitro studies, predominantly using human liver microsomes (HLMs), have characterized the inhibitory effects of norfluoxetine enantiomers on several key CYP enzymes. The data, summarized below, reveal a pattern of potent, often stereoselective, inhibition.

CYP2D6 Inhibition

Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6.[2][4][5][6][7] The (S)-enantiomers of both the parent drug and the metabolite are generally more potent inhibitors of this enzyme than their (R)-counterparts.[4]

CompoundInhibition Constant (Ki)Reference
(R)-Norfluoxetine-[4]
(S)-Norfluoxetine35 nM[1]

Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.

CYP2C19 Inhibition

Norfluoxetine and fluoxetine are also significant inhibitors of CYP2C19, exhibiting both reversible and time-dependent inhibition (TDI).[4][5][8] (S)-norfluoxetine has been identified as a particularly potent time-dependent inhibitor of CYP2C19.[8][9]

CompoundInhibition TypeIC50Kikinact,app (min-1)Reference
(R)-NorfluoxetineTime-Dependent-7 µM0.017[8]
(S)-NorfluoxetineTime-Dependent-7 µM0.059[8][9]

IC50: Half-maximal inhibitory concentration. kinact,app: Apparent maximal rate of inactivation.

CYP3A4 Inhibition

The inhibitory effects on CYP3A4 are more complex, with evidence suggesting both reversible and time-dependent mechanisms.[4][5][8] Notably, (R)-norfluoxetine is a more potent time-dependent inhibitor of CYP3A4 than (S)-fluoxetine.[8][9]

CompoundInhibition TypeIC50Kikinact,app (min-1)Reference
(R)-NorfluoxetineTime-Dependent5 ± 1 µM8 µM0.011[8][9]
(S)-NorfluoxetineReversible11 ± 1 µM--[8]
CYP2C9 Inhibition

Fluoxetine and norfluoxetine have been shown to be moderate inhibitors of CYP2C9.[10]

CompoundInhibition Constant (Ki)Reference
Norfluoxetine17 µM[11]
(R)-Fluoxetine13 µM[11]
(S)-Fluoxetine62 µM[11]

Experimental Protocols: A Closer Look

The determination of these inhibitory parameters relies on well-established in vitro methodologies. While specific details may vary between laboratories, the general workflow for assessing CYP inhibition is standardized.

General Workflow for In Vitro CYP Inhibition Assays

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Human Liver Microsomes (HLMs) Human Liver Microsomes (HLMs) Pre-incubation (for TDI) Pre-incubation (for TDI) Human Liver Microsomes (HLMs)->Pre-incubation (for TDI) Test Inhibitor (Norfluoxetine) Test Inhibitor (Norfluoxetine) Test Inhibitor (Norfluoxetine)->Pre-incubation (for TDI) CYP-specific Probe Substrate CYP-specific Probe Substrate Incubation Incubation CYP-specific Probe Substrate->Incubation NADPH Generating System NADPH Generating System NADPH Generating System->Pre-incubation (for TDI) Pre-incubation (for TDI)->Incubation Metabolite Quantification (LC-MS/MS) Metabolite Quantification (LC-MS/MS) Incubation->Metabolite Quantification (LC-MS/MS) Data Analysis (IC50/Ki Determination) Data Analysis (IC50/Ki Determination) Metabolite Quantification (LC-MS/MS)->Data Analysis (IC50/Ki Determination)

Caption: General experimental workflow for in vitro CYP inhibition assays.

Key Methodological Components:
  • Test System: Pooled human liver microsomes (HLMs) are the most common in vitro system used to assess the metabolism-mediated DDI potential of new chemical entities.[8][12]

  • Probe Substrates: Each CYP isoform is investigated using a specific probe substrate that is primarily metabolized by that enzyme. For example, dextromethorphan (B48470) is a common probe for CYP2D6, while S-mephenytoin is used for CYP2C19, and midazolam or testosterone (B1683101) for CYP3A4.

  • Inhibitor Concentrations: A range of norfluoxetine concentrations are tested to determine the concentration-dependent inhibitory effect.

  • Incubation Conditions: Incubations are typically performed at 37°C. For time-dependent inhibition (TDI) studies, a pre-incubation of the inhibitor with HLMs and an NADPH-generating system is conducted before the addition of the probe substrate.[13]

  • Analysis: The formation of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to that in its absence (control). This data is then used to calculate key inhibitory parameters such as the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki (the inhibition constant). For TDI, parameters like kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation) are determined.[8]

Conclusion

The in vitro data clearly demonstrate that norfluoxetine is a potent inhibitor of several key CYP enzymes, most notably CYP2D6 and CYP2C19, with significant, stereoselective interactions also observed with CYP3A4 and CYP2C9. These findings underscore the importance of considering the inhibitory potential of major metabolites when assessing the DDI risk of a new drug candidate. The complex interplay of reversible and time-dependent inhibition by multiple stereoisomers of both the parent drug and its metabolite highlights the necessity of detailed in vitro characterization to inform predictive models and guide clinical DDI studies. Researchers and drug developers should carefully consider these interactions to mitigate the risk of adverse drug events in clinical practice.

References

A Comparative Analysis of the Anticonvulsant Properties of Norfluoxetine and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant effects of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine (B159337). Emerging research has highlighted the potential for these compounds to modulate seizure activity, making a clear understanding of their relative efficacy and mechanisms of action crucial for drug development and neuroscience research.

Quantitative Comparison of Anticonvulsant Effects

Experimental data from preclinical studies demonstrate that both fluoxetine and its metabolite, norfluoxetine, exhibit comparable anticonvulsant properties. A key study utilizing a pentylenetetrazol (PTZ)-induced seizure model in mice found that both compounds significantly protected against seizures.[1][2] Furthermore, their direct effects on neuronal ion channels, a potential mechanism for their anticonvulsant action, were found to be equivalent.[1][2]

ParameterNorfluoxetineFluoxetineReference CompoundNotes
Pentylenetetrazol-Induced Seizures In vivo mouse model
Survival Rate (at 20 mg/kg, s.c.)Significantly IncreasedSignificantly IncreasedPhenytoin (B1677684) (30 mg/kg), Clonazepam (0.1 mg/kg) also effectiveBoth compounds showed a significant protective effect.[1][2]
Survival Duration (at 20 mg/kg, s.c.)Significantly IncreasedSignificantly Increased-The duration of survival post-seizure induction was extended by both treatments.[1][2]
Effective ConcentrationEffective from 10 mg/kgEffective from 10 mg/kgClonazepam showed the highest protective action.Based on combined protection scores.[1][2]
Voltage-Gated Ca2+ Channel Blockade In vitro whole-cell voltage clamp in rat cochlear neurons
EC50 for Ba2+ Current Reduction20.4 +/- 2.7 µM22.3 +/- 3.6 µM-Indicates equal potency in blocking voltage-gated calcium channels.[1][2]
Hill Coefficient0.86 +/- 0.10.87 +/- 0.1-Suggests similar binding kinetics to the calcium channels.[1][2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies employed in the key comparative study are outlined below.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is designed to assess the in vivo anticonvulsant efficacy of test compounds.

  • Animal Model: Male albino mice are used for this experimental paradigm.

  • Drug Administration:

    • Test compounds (fluoxetine or norfluoxetine) are administered subcutaneously (s.c.) at doses of 10 mg/kg and 20 mg/kg.

    • Positive controls, phenytoin (30 mg/kg, s.c.) and clonazepam (0.1 mg/kg, s.c.), are administered to validate the experimental model.

    • A control group receives a vehicle injection.

  • Seizure Induction:

    • Thirty minutes after drug administration, seizures are induced by a subcutaneous injection of pentylenetetrazol (PTZ).

  • Observation and Data Collection:

    • Following PTZ injection, animals are observed for a period of 60 minutes.

    • Key parameters recorded include the latency to the first seizure, the duration of seizures, and the rate and duration of survival.

  • Data Analysis:

    • A combined protection score is calculated to quantify the overall anticonvulsant effect.

    • Statistical analysis is performed to compare the effects of the test compounds to the control group.

Whole-Cell Voltage Clamp in Rat Cochlear Neurons

This in vitro electrophysiological technique is utilized to investigate the direct effects of the compounds on neuronal ion channels.

  • Cell Preparation:

    • Cochlear neurons are enzymatically isolated from rats.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp technique is employed to record ionic currents from individual neurons.

    • Voltage-gated Ca2+ channels are pharmacologically isolated, and barium (Ba2+) is used as the charge carrier to measure peak inward currents upon depolarization.

  • Drug Application:

    • Fluoxetine and norfluoxetine are applied to the isolated neurons at varying concentrations.

  • Data Acquisition and Analysis:

    • The peak Ba2+ current is measured before and after the application of the test compounds.

    • Concentration-response curves are generated to calculate the half-maximal effective concentration (EC50) and the Hill coefficient for each compound. This allows for a quantitative comparison of their potency and binding characteristics in blocking the Ca2+ channels.[1][2]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a proposed signaling pathway for the anticonvulsant effects and the experimental workflow for the in vivo study.

G cluster_0 Proposed Anticonvulsant Signaling Pathway fluoxetine Fluoxetine / Norfluoxetine ca_channel Voltage-Gated Ca2+ Channels fluoxetine->ca_channel Blockade serotonin Serotonin (5-HT) Reuptake Inhibition fluoxetine->serotonin Inhibition neuronal_excitability Decreased Neuronal Excitability ca_channel->neuronal_excitability Leads to serotonin->neuronal_excitability Contributes to anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Proposed mechanisms of anticonvulsant action.

G cluster_1 In Vivo Anticonvulsant Efficacy Workflow start Start: Animal Acclimatization drug_admin Drug Administration (Fluoxetine, Norfluoxetine, Controls, Vehicle) start->drug_admin wait 30-minute Waiting Period drug_admin->wait seizure_induction Seizure Induction (PTZ Injection) wait->seizure_induction observation 60-minute Observation Period (Record Seizure Latency, Duration, Survival) seizure_induction->observation data_analysis Data Analysis (Calculate Protection Scores, Statistical Comparison) observation->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for the PTZ-induced seizure model.

Discussion and Conclusion

The available evidence strongly suggests that norfluoxetine and fluoxetine possess equivalent anticonvulsant properties.[1][2] Their efficacy in a chemically-induced seizure model is comparable, and they exhibit similar potencies in blocking voltage-gated calcium channels, a key mechanism in regulating neuronal excitability.[1][2] While the primary pharmacological action of fluoxetine and norfluoxetine is the inhibition of serotonin reuptake, which is also believed to contribute to their anticonvulsant effects, the direct modulation of ion channels presents an additional, significant mechanism.[2][3]

It is important to note that some studies have indicated a potential proconvulsant effect of fluoxetine under specific conditions, such as chronic administration in naïve animals or in certain models of acquired epilepsy.[4][5][6] These conflicting findings highlight the complex relationship between antidepressants and seizure thresholds and underscore the need for further research to delineate the precise conditions under which these compounds exert pro- versus anticonvulsant effects.

References

A Comparative Guide to Dried Blood Spot (DBS) and Plasma-Based Methods for Norfluoxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated dried blood spot (DBS) method for norfluoxetine (B159337) analysis against the traditional plasma-based approach, supported by experimental data. Norfluoxetine, the active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), requires accurate quantification in therapeutic drug monitoring and pharmacokinetic studies.[1] This comparison outlines the performance, protocols, and distinct advantages of each method to aid in selecting the most suitable approach for specific research needs.

Method Performance: A Head-to-Head Comparison

The choice between DBS and plasma-based analysis often hinges on a trade-off between convenience and established protocols. While plasma analysis is a well-established "gold standard," DBS offers significant logistical advantages, particularly in outpatient settings and large-scale clinical trials, due to its minimally invasive nature and the stability of the analyte in the dried matrix.[1]

The following tables summarize the key quantitative validation parameters for both a validated DBS method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a comparable plasma-based LC-MS/MS method for norfluoxetine analysis.

Validation Parameter Dried Blood Spot (DBS) Method (LC-MS/MS) Plasma Method (LC-MS/MS)
Linearity Range 10 - 750 ng/mL[1]0.05 - 20 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.05 ng/mL[2]
Intra-day Precision (%CV) 3.54 - 7.99%[1]< 15%
Inter-day Precision (%CV) Not explicitly stated, but overall precision (CV%) was 3.54-7.99%[1]< 15%
Accuracy 100.25 - 105.8%[1]< ± 15% bias
Recovery > 78%[3]Not explicitly stated
Matrix Effect To be assessed during validationTo be assessed during validation

Note: The data presented is compiled from different studies and serves as a representative comparison. Direct comparison studies may yield slightly different results.

Experimental Protocols: A Step-by-Step Overview

The following sections detail the methodologies for a typical DBS and plasma-based analysis of norfluoxetine.

Dried Blood Spot (DBS) Method Protocol

The DBS method offers a streamlined workflow from sample collection to analysis.

  • Sample Collection: A small volume of whole blood (approximately 50 µL) is collected via a finger prick and spotted onto a specialized filter card.[4]

  • Drying: The blood spots are allowed to air-dry at ambient temperature for a minimum of 3 hours.

  • Extraction: A standardized 8mm disc is punched from the center of the dried blood spot. The analyte is then extracted from the disc using a suitable organic solvent, often with an internal standard (e.g., Fluoxetine-D6).[1]

  • Analysis: The extract is then analyzed using a validated LC-MS/MS method.[1]

DBS_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis A Finger Prick B Blood Spot on Card A->B C Drying B->C D Disc Punching C->D E Solvent Extraction D->E F LC-MS/MS Analysis E->F

DBS Experimental Workflow
Plasma Method Protocol

The traditional plasma-based method involves more extensive sample processing.

  • Sample Collection: Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Extraction: A specific volume of plasma is subjected to a liquid-liquid extraction or solid-phase extraction to isolate the norfluoxetine and an internal standard.[2]

  • Analysis: The resulting extract is analyzed using a validated LC-MS/MS method.[2]

Plasma_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis A Venipuncture B Centrifugation A->B C Plasma Separation B->C D Liquid-Liquid or Solid-Phase Extraction C->D E LC-MS/MS Analysis D->E

Plasma Experimental Workflow

Concluding Remarks

The validation of a dried blood spot method for norfluoxetine analysis presents a viable and advantageous alternative to traditional plasma-based methods. The DBS method demonstrates acceptable linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1] Its primary benefits lie in the ease of sample collection, reduced sample volume, and enhanced stability, which can significantly improve patient compliance and streamline study logistics.

Conversely, plasma-based methods, while more labor-intensive, may offer a lower limit of quantification, which can be critical for studies requiring high sensitivity. The choice between these two methods should be guided by the specific requirements of the study, including the target patient population, the required level of sensitivity, and logistical considerations. For large-scale, patient-centric studies, the DBS method offers a compelling and robust analytical solution.

References

Navigating Norfluoxetine Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of norfluoxetine (B159337), the active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), selecting the optimal quantification method is critical for accurate pharmacokinetic, toxicological, and clinical studies. This guide provides an objective comparison of commonly employed analytical techniques, supported by experimental data from published literature, to aid in the selection of the most suitable methodology for specific research needs.

The quantification of norfluoxetine in biological matrices presents analytical challenges due to its low concentrations and the complexity of the sample matrix. Over the years, various methods have been developed and validated, with gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent. Each technique offers a unique balance of sensitivity, selectivity, and throughput, making the choice dependent on the specific requirements of the study.

Comparative Analysis of Quantitative Performance

To facilitate a clear comparison, the following table summarizes the key performance characteristics of different analytical methods for norfluoxetine quantification as reported in various studies. This data highlights the strengths and limitations of each approach in terms of sensitivity, linearity, and precision.

Analytical MethodMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%CV)Accuracy/Recovery (%)Reference
GC-MSBlood, Urine, Tissue50 - 1000 µg/L25 µg/LWithin-run and between-run data available78% (mean relative recovery)[1][2][3]
GC-MSUrine (SPE)6 - 125Not explicitly stated, LOD is 5.7 ng/mLNot explicitly stated95.2 - 106.11%[4][5]
GC-MSUrine (LLE)10 - 80Not explicitly statedNot explicitly statedNot explicitly stated[4][5]
GC-MS (Chiral)Urine, Plasma50 - 50012.50Low coefficients of variation reported91 - 98%[6]
HPLC-UVSerum25 - 1000Not explicitly stated, LOD is 5.0 ng/mLInter- and intra-day variabilities of 13-18%>89%[7][8]
HPLC-UVSerum50 - 100030 µg/LNot explicitly statedNot explicitly stated[9]
HPLC-UVPlasma (SPE)15 - 500Not explicitly stated, LOD is 4.2 ng/mL7.6 - 15.0%-14.9 to 9.1%[10]
LC-MS/MSDried Blood Spots10 - 750Not explicitly stated3.54 - 7.99%100.25 - 105.8%[11]
LC-MS/MSHuman Plasma0.5 - 2500.5<5.1%<7.3% (relative error)[12]
LC-MS/MSPlasma25 - 100025<6%Not explicitly stated[13]
LC-MSHuman PlasmaNot explicitly stated0.50<17%Not explicitly stated[14]
NACEHuman UrineNot explicitly stated10 µg/LGood precision reportedNot explicitly stated[15]

Experimental Protocols: A Closer Look

The following sections provide detailed methodologies for three representative analytical techniques, offering insight into the practical aspects of norfluoxetine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and reliable technique for the quantification of norfluoxetine. A common workflow involves liquid-liquid extraction followed by derivatization to improve the chromatographic properties of the analyte.

Sample Preparation:

  • Alkalinize 2.0 mL of the biological sample (e.g., blood) with 50 µL of concentrated ammonium (B1175870) hydroxide.[1]

  • Add a deuterated internal standard (e.g., fluoxetine-d5).[1][2]

  • Extract the analytes with an organic solvent such as N-butyl chloride.[2][3]

  • Evaporate the organic layer to dryness.

  • Derivatize the residue with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to enhance volatility and thermal stability.[1][2]

  • Reconstitute the sample in a suitable solvent for injection into the GC-MS system.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).[5]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2] Specific ions for norfluoxetine-PFPA are monitored, such as m/z 117, 176, and 280.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to mass spectrometry-based methods, suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation:

  • To 0.1 mL of serum, add an internal standard (e.g., clomipramine).[7]

  • Perform a single liquid-liquid extraction with an appropriate organic solvent after alkalinization with sodium hydroxide.[7]

  • Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed for sample clean-up and concentration.[10]

  • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

Instrumental Analysis:

  • HPLC System: A reversed-phase C18 column is commonly used for separation.[7][16]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., water with triethylamine) is typically used in an isocratic or gradient elution mode.[7]

  • UV Detector: Set to a wavelength of approximately 226 nm for detection.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification, providing the highest sensitivity and selectivity, which is crucial for studies with limited sample volumes or requiring very low detection limits.

Sample Preparation:

  • For dried blood spots (DBS), a single 8mm spot is extracted with a suitable solvent containing an internal standard (e.g., fluoxetine-D6).[11]

  • For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[17]

  • Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner extracts.[12]

Instrumental Analysis:

  • LC System: A reversed-phase C18 column is typically used for chromatographic separation.[11]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid, is common.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for detection. This involves monitoring specific precursor-to-product ion transitions for norfluoxetine and its internal standard, ensuring high selectivity. For norfluoxetine, a common transition is m/z 296 → 134.[12][17]

Visualizing the Analytical Workflow

To better illustrate the steps involved in a typical bioanalytical workflow for norfluoxetine quantification, the following diagram outlines the key stages from sample collection to data analysis.

Norfluoxetine_Quantification_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (Blood, Plasma, Urine) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS, HPLC, LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General workflow for norfluoxetine quantification in biological samples.

The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on key experimental requirements.

Method_Selection_Logic Requirement Primary Requirement? High_Sensitivity High Sensitivity (e.g., low dose studies) Requirement->High_Sensitivity Sensitivity High_Throughput High Throughput (e.g., large sample batches) Requirement->High_Throughput Speed Cost_Effectiveness Cost-Effectiveness & Accessibility Requirement->Cost_Effectiveness Budget LCMSMS LC-MS/MS High_Sensitivity->LCMSMS GCMS GC-MS High_Sensitivity->GCMS Good High_Throughput->LCMSMS HPLCUV HPLC-UV High_Throughput->HPLCUV Cost_Effectiveness->GCMS Moderate Cost_Effectiveness->HPLCUV

Caption: Decision tree for selecting a norfluoxetine quantification method.

References

A Comparative Analysis of Norfluoxetine and Other SSRI Metabolites for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of antidepressant metabolites is critical for advancing therapeutic strategies. This guide provides an objective comparison of the in vitro and in vivo effects of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), against the principal active metabolites of other commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).

This document synthesizes key experimental data on the potency, selectivity, and pharmacokinetics of these metabolites, offering a comprehensive resource for evaluating their potential contributions to the overall efficacy and side-effect profiles of their parent compounds.

Comparative Pharmacological Profiles of SSRI Metabolites

The following tables summarize the quantitative data on the binding affinities (Ki) of norfluoxetine and other active SSRI metabolites for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Additionally, their pharmacokinetic properties, specifically their elimination half-lives, are presented.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of SSRI Metabolites
MetaboliteParent SSRISERT Ki (nM)NET Ki (nM)DAT Ki (nM)
S-Norfluoxetine Fluoxetine1.3 - 14[1]Less potent than parent compound[1]>1000
R-Norfluoxetine Fluoxetine28.6 - 308[1]Less potent than parent compound[1]>1000
Desmethylsertraline Sertraline76[2]420[2]440[2]
Desmethylcitalopram (B1219260) Citalopram (B1669093)3.6[3]1820[3]>10000[3]
Desmethylescitalopram Escitalopram (B1671245)Similar to DesmethylcitalopramSimilar to DesmethylcitalopramData not available
Paroxetine Metabolites ParoxetinePharmacologically inactivePharmacologically inactivePharmacologically inactive
Fluvoxamine Metabolites FluvoxaminePharmacologically inactivePharmacologically inactivePharmacologically inactive

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Profile (Elimination Half-Life) of Active SSRI Metabolites
MetaboliteParent SSRIElimination Half-Life (t½)
Norfluoxetine Fluoxetine7 - 15 days[4][5][6][7]
Desmethylsertraline Sertraline56 - 120 hours (2.3 - 5 days)[1][8]
Desmethylcitalopram Citalopram~50 hours
Desmethylescitalopram EscitalopramSimilar to Desmethylcitalopram

In-Depth Analysis of Key Metabolites

Norfluoxetine , the N-demethylated metabolite of fluoxetine, stands out for its potent inhibition of serotonin reuptake and its exceptionally long elimination half-life of 7 to 15 days.[4][5][6][7] The S-enantiomer of norfluoxetine is significantly more potent at inhibiting SERT than the R-enantiomer.[1] This prolonged activity of norfluoxetine contributes significantly to the long washout period required after discontinuing fluoxetine and may play a role in its sustained therapeutic effects.

Desmethylsertraline , the primary metabolite of sertraline, is a less potent serotonin reuptake inhibitor compared to its parent compound.[2] However, it exhibits a more balanced profile as a monoamine reuptake inhibitor, with some affinity for both NET and DAT.[2] Its half-life is also considerable, ranging from 56 to 120 hours.[1][8]

Desmethylcitalopram and Desmethylescitalopram , the active metabolites of citalopram and escitalopram respectively, retain selective serotonin reuptake inhibition.[3] Desmethylcitalopram has a high affinity for SERT and a significantly lower affinity for NET.[3] The elimination half-life of desmethylcitalopram is approximately 50 hours.

In contrast, the metabolites of paroxetine and fluvoxamine are generally considered to be pharmacologically inactive and do not contribute significantly to the therapeutic effects of the parent drugs.[9]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques:

  • Radioligand Binding Assays: This in vitro technique is used to determine the binding affinity of a compound (in this case, the SSRI metabolite) for a specific receptor or transporter (SERT, NET, DAT). The assay involves incubating a radiolabeled ligand that is known to bind to the target with a preparation of the target (e.g., brain tissue homogenates or cells expressing the transporter). The SSRI metabolite is then added at various concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the metabolite can be calculated. A lower Ki value signifies a higher binding affinity.

  • In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a living animal. A small, semi-permeable probe is implanted into a specific brain region. A physiological solution is slowly perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters like serotonin, diffuse into the probe. The collected fluid (dialysate) is then analyzed to determine the concentration of the neurotransmitters. This method is used to assess the functional effect of a drug on neurotransmitter reuptake in a living system.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the generalized signaling pathway of SSRIs and a typical experimental workflow for assessing metabolite activity.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicular Storage Vesicular Storage Serotonin (5-HT)->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Binding SSRI SSRI SSRI->SERT Inhibition Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction

Caption: Generalized SSRI Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Metabolite Synthesis Metabolite Synthesis Radioligand Binding Assay Radioligand Binding Assay Metabolite Synthesis->Radioligand Binding Assay Determine Ki for SERT, NET, DAT Determine Ki for SERT, NET, DAT Radioligand Binding Assay->Determine Ki for SERT, NET, DAT Data Analysis & Comparison Data Analysis & Comparison Determine Ki for SERT, NET, DAT->Data Analysis & Comparison Animal Model Animal Model Microdialysis Microdialysis Animal Model->Microdialysis Measure Neurotransmitter Levels Measure Neurotransmitter Levels Microdialysis->Measure Neurotransmitter Levels Metabolite Administration Metabolite Administration Metabolite Administration->Microdialysis Measure Neurotransmitter Levels->Data Analysis & Comparison

Caption: Experimental Workflow for SSRI Metabolite Assessment.

References

Assessing the Bioequivalence of Norfluoxetine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different norfluoxetine (B159337) formulations, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the bioequivalence of norfluoxetine is critical for drug development and regulatory submission, as it demonstrates that a new formulation is expected to have the same therapeutic effect and safety profile as a reference product. This document summarizes key pharmacokinetic parameters from comparative studies, details the experimental protocols used, and visualizes essential workflows and biological pathways.

Comparative Pharmacokinetic Data

The bioequivalence of different fluoxetine formulations is typically assessed by comparing the pharmacokinetic parameters of both the parent drug, fluoxetine, and its active metabolite, norfluoxetine. The following table summarizes the key pharmacokinetic parameters for norfluoxetine from a bioequivalence study comparing a test formulation (Psiquial) to a reference formulation (Prozac).[1] The study was conducted in 24 healthy volunteers who received a single 20 mg dose of each formulation.[1]

Pharmacokinetic ParameterTest Formulation (Psiquial)Reference Formulation (Prozac)90% Confidence Interval
AUC (0-672h) (ng·h/mL) --90.3% to 108.3%
Cmax (ng/mL) 8.4 (for extensive metabolizers)-84.5% to 106.3%
AUC (0-∞) (ng·h/mL) 2532.0 (for extensive metabolizers)-

AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum plasma concentration of the drug.

In this study, the 90% confidence intervals for both the area under the curve (AUC) and the maximum plasma concentration (Cmax) for norfluoxetine fell within the 80% to 125% range, as stipulated by the U.S. Food and Drug Administration (FDA) for bioequivalence.[1] This indicates that the two formulations are bioequivalent in terms of the rate and extent of absorption of norfluoxetine.[1] Another study comparing a new dispersible tablet formulation to a reference product also concluded bioequivalence based on both fluoxetine and norfluoxetine results, with the 90% confidence intervals for Cmax and AUC falling within the acceptance range.[2]

Experimental Protocols

The methodologies employed in bioequivalence studies are crucial for ensuring the reliability and validity of the results. Below are detailed protocols for key experiments typically cited in such studies.

Bioequivalence Study Design

A common design for bioequivalence studies of fluoxetine and norfluoxetine is an open-label, randomized, two-period crossover study.[1][2]

  • Study Population: Healthy adult volunteers of both sexes are typically recruited.

  • Dosing: A single oral dose of the test and reference formulations is administered on separate occasions. For fluoxetine, a common dose is 20 mg.[1][2]

  • Washout Period: A sufficient washout period is implemented between the two treatment periods to ensure the complete elimination of the drug from the body. Due to the long half-life of fluoxetine and norfluoxetine, this period is typically several weeks (e.g., 4 to 8 weeks).[1][2]

  • Blood Sampling: Plasma samples are collected at predetermined time points over an extended period (e.g., up to 672 hours) to adequately characterize the pharmacokinetic profile of norfluoxetine, which has a long half-life.[1]

Bioanalytical Method for Norfluoxetine Quantification

Accurate and sensitive analytical methods are essential for quantifying norfluoxetine concentrations in plasma. A widely used technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]

  • Sample Preparation: Plasma samples are typically prepared using techniques like supported liquid extraction (SLE) or solid-phase extraction (SPE) to isolate norfluoxetine and an internal standard from plasma components.[3][4]

  • Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. A reversed-phase column is commonly used to separate norfluoxetine from other components in the sample.[3][5]

  • Mass Spectrometric Detection: The separated analyte is then introduced into a mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is often employed to enhance selectivity and sensitivity.[3][4] The transitions monitored are specific to norfluoxetine and the internal standard.[3]

  • Method Validation: The analytical method is rigorously validated to ensure its accuracy, precision, selectivity, and linearity over the range of expected plasma concentrations.[3][6]

Visualizing Key Processes

To further aid in the understanding of the experimental and biological processes involved, the following diagrams have been generated.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Extraction Supported Liquid Extraction (SLE) Plasma->Extraction Add Internal Standard LC Liquid Chromatography (LC) Extraction->LC Inject Extract MS Tandem Mass Spectrometry (MS/MS) LC->MS Separated Analytes Quant Quantification of Norfluoxetine MS->Quant MRM Data PK Pharmacokinetic Analysis Quant->PK

Caption: Workflow for the bioanalytical quantification of norfluoxetine in plasma.

Norfluoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Signaling Downstream Signaling Receptor->Signaling Activation Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibition

Caption: Mechanism of action of norfluoxetine at the synaptic cleft.

References

No Direct Correlation Found Between Norfluoxetine Plasma Levels and Clinical Response in Adults

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of multiple large-scale clinical studies indicates that for most adult patients, there is no clear and consistent correlation between the plasma concentrations of norfluoxetine (B159337), the active metabolite of fluoxetine (B1211875), and the resulting clinical antidepressant or anti-obsessional response. Consequently, routine therapeutic drug monitoring (TDM) of norfluoxetine to guide dosing is generally not recommended for the adult population.

While the metabolism of fluoxetine to norfluoxetine is a key part of its pharmacological activity, with norfluoxetine itself being a potent serotonin (B10506) reuptake inhibitor, higher plasma levels of the metabolite do not reliably predict better therapeutic outcomes in adults.[1][2][3][4] This lack of a direct relationship has been observed in studies on both major depressive disorder and obsessive-compulsive disorder.[1][2]

However, the landscape may be different for pediatric and adolescent populations, where preliminary evidence suggests a potential therapeutic window for the combined concentrations of fluoxetine and norfluoxetine.[5][6] Further research is needed to solidify these findings.

Comparison of Study Findings on Norfluoxetine Plasma Levels and Clinical Response

Study PopulationKey FindingsConclusion on CorrelationReference
Major Depressive Disorder (Adults) No significant differences in norfluoxetine plasma concentrations were found between patients who responded to treatment and those who did not.[1][3][4] The sum of fluoxetine and norfluoxetine levels also showed no correlation with clinical outcome.[1][3][4]No evidence of a relationship.[1][3][4]
Obsessive-Compulsive Disorder (Adults) Steady-state plasma levels of norfluoxetine did not predict clinical outcome.[2] No significant difference in plasma levels was observed between marked responders and non-responders.[2]Not related to clinical outcome.[2]
Major Depressive Disorder (Relapse Prevention in Adults) Plasma concentrations of norfluoxetine were not correlated with relapse in patients on maintenance therapy.[7]Not correlated with relapse prevention.[7]
Children and Adolescents (Mixed Diagnoses) A preliminary therapeutic reference range for the active moiety (fluoxetine + norfluoxetine) of 208–328 ng/mL was identified.[5][6] However, high inter-individual variability in serum concentrations was noted.[8]A potential relationship exists, but more research is needed.[5][6][8]

Experimental Protocols

The studies cited in this guide employed rigorous methodologies to assess the relationship between norfluoxetine plasma levels and clinical response. Below are summaries of the typical experimental protocols used.

Patient Population and Study Design
  • Diagnosis: Patients were typically diagnosed with major depressive disorder or obsessive-compulsive disorder based on the criteria outlined in the Diagnostic and Statistical Manual of Mental Disorders (DSM).[1][2][3][4]

  • Treatment: Patients were generally administered a fixed dose of fluoxetine (e.g., 20 mg/day) over a period of several weeks (typically 6 to 8 weeks for acute treatment studies).[1][9][10]

  • Clinical Assessment: Clinical response was measured using standardized rating scales such as the Hamilton Depression Rating Scale (HAM-D) for depression and the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) for OCD.[1][2][11] Responders were often defined as patients who experienced a certain percentage reduction in their baseline scores.[1][3][4]

Pharmacokinetic Analysis
  • Blood Sampling: Plasma or serum samples were collected at specified time points, often at steady-state, to measure the concentrations of fluoxetine and norfluoxetine.[2][3][4]

  • Analytical Method: High-performance liquid chromatography (HPLC) was a common method used for the quantitative analysis of fluoxetine and norfluoxetine in plasma samples.[9]

Factors Influencing Norfluoxetine Levels

While a direct correlation with clinical outcome is not established in adults, several factors can influence the plasma concentrations of norfluoxetine, contributing to the observed inter-individual variability.

Fluoxetine Fluoxetine Administration Metabolism Hepatic Metabolism (CYP2D6, etc.) Fluoxetine->Metabolism Norfluoxetine Norfluoxetine Plasma Levels Metabolism->Norfluoxetine Response Clinical Response Norfluoxetine->Response No Direct Correlation (in Adults) Genetics CYP2D6 Genetics (Polymorphisms) Genetics->Metabolism Influences DDI Drug-Drug Interactions DDI->Metabolism Influences Adherence Patient Adherence Adherence->Fluoxetine Determines Intake

Figure 1. Factors influencing norfluoxetine plasma levels.

Genetic variations in cytochrome P450 enzymes, particularly CYP2D6 which is primarily responsible for the metabolism of fluoxetine to norfluoxetine, can significantly impact plasma concentrations.[12] Drug-drug interactions and patient adherence to the prescribed medication regimen also play crucial roles.

References

Comparison of norfluoxetine's effects on different ion channel subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the effects of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), on various ion channel subtypes. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the compound's electrophysiological profile and potential off-target effects. All quantitative data is supported by experimental evidence from peer-reviewed studies.

Overview of Norfluoxetine's Ion Channel Activity

Norfluoxetine exhibits a broad range of activity on several classes of ion channels, including potassium, calcium, and sodium channels. Generally, it acts as an inhibitor, blocking the flow of ions through the channel pore. The potency of this inhibition varies significantly across different channel subtypes, with some channels being affected at clinically relevant concentrations. This interaction with ion channels is distinct from its primary mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and may contribute to both the therapeutic and adverse effects observed with fluoxetine treatment.

Quantitative Comparison of Norfluoxetine's Effects

The following table summarizes the inhibitory concentrations (IC50 or EC50) of norfluoxetine on various ion channel subtypes as determined by in vitro electrophysiological studies. A lower value indicates a higher potency of inhibition.

Ion Channel SuperfamilyIon Channel SubtypeNorfluoxetine IC50/EC50 (µM)Parent Compound (Fluoxetine) IC50 (µM)Species/Expression SystemReference(s)
Potassium Channels Kv3.10.80 ± 0.0613.11 ± 0.91Rat clone expressed in CHO cells[1][2]
Kv3.1 (inside-out patch)0.19 ± 0.01-Rat clone expressed in CHO cells[1][2]
Kv1.31.45.9Human clone expressed in CHO cells[3]
hERG (I_hERG)Concentration-dependent blockConcentration-dependent blockHuman clone expressed in HEK293 cells[4][5]
TREK-19 ± 119Human clone expressed in tsA 201 cells
I_to (transient outward)1.19 ± 0.17-Canine ventricular cardiomyocytes[6]
I_K1 (inward rectifier)No significant effect-Canine ventricular cardiomyocytes[6]
Calcium Channels CaV3.1 (T-type)13.8 ± 0.114Human clone expressed in tsA 201 cells[7][8]
CaV3.2 (T-type)7.01 ± 0.0316Human clone expressed in tsA 201 cells[7][8]
CaV3.3 (T-type)5.5 ± 0.230Human clone expressed in tsA 201 cells[7][8]
Voltage-gated Ca2+ channels20.4 ± 2.7 (EC50)22.3 ± 3.6 (EC50)Rat cochlear neurons[9][10]
I_Ca (L-type)1.13 ± 0.08 (EC50)-Canine ventricular cardiomyocytes[6]
Sodium Channels Nav1.529.5 ± 1.039.4 ± 2.0Human clone expressed in HEK293 cells[11][12]

Experimental Methodologies

The primary experimental technique used to characterize the effects of norfluoxetine on ion channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion currents flowing through the channels in the cell membrane.

Whole-Cell Patch-Clamp Recording

This is the most common configuration cited in the referenced studies. The general protocol is as follows:

  • Cell Preparation: Cells expressing the ion channel of interest (often a stable cell line like HEK293 or CHO, or primary cells such as cardiomyocytes) are cultured on coverslips.[1][2][3][4][6][7][8][9][11][12]

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to have a fine tip (typically 1-5 MΩ resistance when filled with intracellular solution).

  • Giga-seal Formation: The micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by a patch-clamp amplifier.

  • Current Recording: Voltage steps or ramps are applied to elicit ion channel activity, and the resulting currents are recorded.

  • Drug Application: Norfluoxetine is applied to the extracellular solution at various concentrations to determine its effect on the recorded currents.[1][2][3][4][6][7][8][9][11][12]

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50), changes in channel gating properties (activation, inactivation), and voltage-dependence of the block.[1][2][3][6][7][8][9][11][12]

Inside-Out Patch-Clamp Recording

This configuration is used to study the direct effect of a substance on the intracellular side of the ion channel.

  • Giga-seal Formation: A giga-seal is formed as in the whole-cell technique.

  • Patch Excision: The pipette is gently retracted from the cell, excising the patch of membrane attached to the pipette tip. The intracellular face of the membrane is now exposed to the bath solution.

  • Drug Application: Norfluoxetine can be applied directly to the intracellular side of the ion channels by adding it to the bath solution.[1][2][3]

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the typical experimental workflow for assessing norfluoxetine's effect on ion channels and a logical comparison of its inhibitory potency.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, CHO) transfection Transfection with Ion Channel Subunit cell_culture->transfection giga_seal Form Giga-seal transfection->giga_seal patch_pipette Prepare Patch Pipette (Intracellular Solution) patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record_control Record Control Currents voltage_clamp->record_control apply_drug Apply Norfluoxetine record_control->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug measure_current Measure Current Amplitude and Gating Kinetics record_drug->measure_current dose_response Construct Dose-Response Curve measure_current->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Figure 1: Experimental workflow for patch-clamp analysis.

logical_comparison cluster_potency Relative Inhibitory Potency of Norfluoxetine cluster_channels Ion Channel Subtypes high_potency High Potency (IC50 < 1 µM) moderate_potency Moderate Potency (1 µM < IC50 < 10 µM) low_potency Low Potency (IC50 > 10 µM) Kv3_1_io Kv3.1 (inside-out) Kv3_1_io->high_potency Kv3_1 Kv3.1 (whole-cell) Kv3_1->high_potency Ito I_to Ito->moderate_potency ICa I_Ca (L-type) ICa->moderate_potency Kv1_3 Kv1.3 Kv1_3->moderate_potency CaV3_3 CaV3.3 CaV3_3->moderate_potency CaV3_2 CaV3.2 CaV3_2->moderate_potency TREK1 TREK-1 TREK1->moderate_potency CaV3_1 CaV3.1 CaV3_1->low_potency CaV Voltage-gated Ca2+ CaV->low_potency Nav1_5 Nav1.5 Nav1_5->low_potency hERG hERG hERG->moderate_potency Concentration- dependent block

Figure 2: Potency comparison of norfluoxetine on ion channels.

Discussion and Implications

The data indicate that norfluoxetine is a more potent inhibitor of several ion channel subtypes compared to its parent compound, fluoxetine.[2][3][7][8] For instance, norfluoxetine is significantly more potent at blocking Kv3.1 and T-type calcium channels CaV3.2 and CaV3.3.[2][7][8] The inhibition of hERG channels by both fluoxetine and norfluoxetine is a noteworthy finding, as this can be associated with drug-induced long QT syndrome.[4][5] The mechanism of hERG inhibition is twofold: direct channel block and disruption of channel protein trafficking to the cell membrane.[4][5][13]

Norfluoxetine's effects are often voltage-dependent, suggesting an interaction with specific conformational states of the channel (e.g., open or inactivated states).[1][2][7][8] For T-type calcium channels, the block is enhanced when the channels are in the inactivated state.[7][8] For Kv3.1, norfluoxetine acts as an open channel blocker.[1][2]

The relatively high concentrations required to block some channels (e.g., Nav1.5, some T-type calcium channels) may be less clinically relevant under normal therapeutic dosing.[7][8][11][12][14] However, in cases of overdose or in individuals with specific genetic predispositions or co-medications, these interactions could become significant.

The broad-spectrum ion channel blocking activity of norfluoxetine highlights the importance of comprehensive electrophysiological profiling during drug development. Understanding these off-target effects is crucial for predicting potential cardiovascular and neurological side effects. Future research should focus on elucidating the precise binding sites of norfluoxetine on these channels and the in vivo consequences of their inhibition.

References

A Comparative Guide to the Validation of an Analytical Method for Norfluoxetine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of an advanced analytical method for norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), utilizing a deuterated internal standard with alternative methodologies. The inclusion of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as a gold standard for achieving precise and reliable measurements.[1] Experimental data and detailed protocols are provided to support an objective evaluation.

Superiority of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled compounds where hydrogen atoms are replaced by deuterium.[1] In LC-MS/MS analysis, these standards are invaluable as they exhibit nearly identical chemical and physical properties to the analyte of interest, norfluoxetine. This similarity ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This leads to enhanced accuracy and precision in quantification.[1]

Comparison of Analytical Methods

The following tables summarize the performance of a validated LC-MS/MS method for norfluoxetine using a deuterated internal standard against alternative analytical techniques.

Table 1: Performance Comparison of Analytical Methods for Norfluoxetine Quantification

ParameterLC-MS/MS with Deuterated Internal StandardGC-MS with Deuterated Internal StandardHPLC with Fluorescence Detection
Linearity Range 0.05 - 20 ng/mL[3]50 - 1000 µg/L[4]8 - 200 ng/mL[5]
Limit of Quantification (LOQ) 0.05 ng/mL[3]25 µg/L[4]8 ng/mL[5]
Precision (%CV) <15%[3]Within-run & Between-run < unspecified in abstract[4]Not specified
Accuracy (%Bias) < ± 15%[3]Not specifiedNot specified
Sample Preparation Supported Liquid Extraction[3]Liquid-Liquid Extraction & Derivatization[4]Solid Phase Extraction[5]
Run Time 4 min[3]Not specified~8.1 min (retention time)[5]

Table 2: Validation Parameters for an LC-MS/MS Method Using Fluoxetine-d5 as Internal Standard

Validation ParameterNorfluoxetine
Linearity Range (ng/mL) 0.05 - 20[3]
Correlation Coefficient (r²) > 0.999[3]
Intra-batch Precision (%CV) < 15[3]
Inter-batch Precision (%CV) < 15[3]
Intra-batch Accuracy (%Bias) < ± 15[3]
Inter-batch Accuracy (%Bias) < ± 15[3]
Limit of Quantification (LOQ) (ng/mL) 0.05[3]

Experimental Protocols

A detailed methodology for the validation of an LC-MS/MS method for norfluoxetine using a deuterated internal standard is outlined below.

Sample Preparation: Supported Liquid Extraction (SLE)

This method offers a streamlined and efficient approach to sample clean-up.

  • Objective: To extract norfluoxetine and the deuterated internal standard from human plasma.

  • Procedure:

    • A 0.1 mL human plasma sample is used.[3]

    • The plasma is loaded onto a supported liquid extraction (SLE) cartridge.

    • The analytes are eluted using methyl tert-butyl ether.[3]

    • The eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Objective: To achieve chromatographic separation of norfluoxetine and the internal standard, followed by sensitive and selective detection.

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Column: Synergi 4 µ polar-RP column.[3]

  • Mobile Phase: A fast gradient using a suitable mobile phase (e.g., acetonitrile (B52724) and water with additives like formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The MRM transition for norfluoxetine is m/z 296 → 134, and for the deuterated internal standard (fluoxetine-d5) is m/z 315 → 44.[3]

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the validation parameters.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Human Plasma Sample (0.1 mL) SLE Supported Liquid Extraction (SLE) Plasma_Sample->SLE Elution Elution with Methyl Tert-Butyl Ether SLE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (Synergi 4 µ polar-RP) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification of Norfluoxetine Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for norfluoxetine analysis.

G cluster_performance Performance Characteristics cluster_robustness Robustness & Reliability MethodValidation Analytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity (LOQ) MethodValidation->Sensitivity Stability Stability MethodValidation->Stability Recovery Recovery MethodValidation->Recovery

Caption: Key parameters for analytical method validation.

References

Norfluoxetine's Dichotomous Inhibition of CYP2D6 and CYP3A4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparative analysis of the inhibitory effects of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), on two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform drug interaction studies and clinical pharmacology.

Norfluoxetine exhibits distinct inhibitory profiles against CYP2D6 and CYP3A4, a critical consideration in polypharmacy, where the potential for drug-drug interactions is significant. Understanding these differences is paramount for predicting and mitigating adverse drug events.

Quantitative Analysis of Norfluoxetine's Inhibitory Potency

The inhibitory effects of norfluoxetine on CYP2D6 and CYP3A4 have been quantified in numerous in vitro studies. The following table summarizes key inhibition constants, providing a direct comparison of norfluoxetine's potency against these two vital drug-metabolizing enzymes.

ParameterCYP2D6CYP3A4Source(s)
Inhibition Constant (Ki) 35 nM (for S-norfluoxetine)8 µM (for (R)-norfluoxetine)[1]
Mechanism of Inhibition CompetitiveTime-Dependent[1][2]
IC50 ~0.2 µM (racemic norfluoxetine)5 ± 1 µM ((R)-norfluoxetine), 11 ± 1 µM ((S)-norfluoxetine)[3]

Note: The stereoisomers of norfluoxetine exhibit different potencies. S-norfluoxetine is a more potent inhibitor of CYP2D6, while (R)-norfluoxetine is a more potent time-dependent inhibitor of CYP3A4.[1]

Experimental Protocols

The determination of these inhibition parameters relies on well-established in vitro assays using human liver microsomes (HLMs) as the enzyme source and specific probe substrates for each CYP isoform.

CYP2D6 Inhibition Assay (Competitive Inhibition)

This protocol outlines the determination of the inhibitory potential of norfluoxetine on CYP2D6-mediated metabolism of dextromethorphan (B48470).

1. Reagents and Materials:

  • Human Liver Microsomes (HLMs)

  • Norfluoxetine (racemic or individual enantiomers)

  • Dextromethorphan (CYP2D6 probe substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or methanol (B129727) (for quenching the reaction)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a series of dilutions of norfluoxetine in the incubation buffer.

  • In a 96-well plate, pre-incubate HLMs, dextromethorphan (at a concentration near its Km for CYP2D6), and varying concentrations of norfluoxetine for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate for a fixed time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.[4]

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite, dextrorphan (B195859), using a validated LC-MS/MS method.[5]

3. Data Analysis:

  • Calculate the rate of dextrorphan formation at each norfluoxetine concentration.

  • Plot the percentage of inhibition versus the logarithm of the norfluoxetine concentration to determine the IC50 value.

  • To determine the Ki, perform the experiment at multiple substrate concentrations and fit the data to the appropriate competitive inhibition model using non-linear regression analysis.

CYP3A4 Inhibition Assay (Time-Dependent Inhibition)

This protocol describes the procedure to assess the time-dependent inhibition of CYP3A4 by norfluoxetine using midazolam as the probe substrate.

1. Reagents and Materials:

  • Human Liver Microsomes (HLMs)

  • Norfluoxetine (racemic or individual enantiomers)

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol

  • LC-MS/MS system

2. Incubation Procedure:

  • Pre-incubation: Prepare a reaction mixture containing HLMs and varying concentrations of norfluoxetine in buffer. Initiate the pre-incubation by adding the NADPH regenerating system. Incubate for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control incubation without norfluoxetine is run in parallel.

  • Definitive Incubation: After each pre-incubation time point, dilute the mixture with buffer containing midazolam (at a concentration several-fold above its Km for CYP3A4) and the NADPH regenerating system.

  • Incubate for a short, fixed period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction with a quenching solvent.

  • Process the samples as described for the CYP2D6 assay.

  • Analyze the supernatant for the formation of 1'-hydroxymidazolam (B1197787) using LC-MS/MS.

3. Data Analysis:

  • Determine the rate of 1'-hydroxymidazolam formation for each pre-incubation time and norfluoxetine concentration.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (kobs) for each norfluoxetine concentration.

  • Plot kobs versus the inhibitor concentration and fit the data to a hyperbolic equation to determine the maximal rate of inactivation (kinact) and the apparent Ki.

Visualizing the Experimental and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the metabolic context of norfluoxetine's interactions with CYP2D6 and CYP3A4.

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation: HLM + Substrate + Inhibitor HLM->Preincubation Norfluoxetine Norfluoxetine (Inhibitor) Norfluoxetine->Preincubation Dextromethorphan Dextromethorphan (Substrate) Dextromethorphan->Preincubation NADPH NADPH System Reaction Reaction Initiation: Add NADPH NADPH->Reaction Preincubation->Reaction Quench Quench Reaction Reaction->Quench LCMS LC-MS/MS Analysis (Dextrorphan Quantification) Quench->LCMS DataAnalysis Data Analysis (IC50, Ki) LCMS->DataAnalysis

Diagram 1: Experimental workflow for CYP2D6 competitive inhibition assay.

CYP3A4_TDI_Workflow cluster_preincubation Pre-incubation (Time Course) cluster_reaction Definitive Incubation (37°C) cluster_analysis Analysis Preincubation_Mix HLM + Norfluoxetine + NADPH Dilution Dilution & Addition of Midazolam (Substrate) Preincubation_Mix->Dilution Metabolic_Reaction Metabolic Reaction Dilution->Metabolic_Reaction Quench Quench Reaction Metabolic_Reaction->Quench LCMS LC-MS/MS Analysis (1'-OH-Midazolam) Quench->LCMS DataAnalysis Data Analysis (kinact, Ki) LCMS->DataAnalysis

Diagram 2: Experimental workflow for CYP3A4 time-dependent inhibition assay.

Metabolic_Pathway Fluoxetine Fluoxetine CYP2D6 CYP2D6 Fluoxetine->CYP2D6 Metabolism Other_CYPs Other CYPs (e.g., CYP2C9, CYP2C19) Fluoxetine->Other_CYPs Metabolism Norfluoxetine Norfluoxetine Norfluoxetine->CYP2D6 Competitive Inhibition CYP3A4 CYP3A4 Norfluoxetine->CYP3A4 Time-Dependent Inhibition Inactive_Metabolites Inactive Metabolites Norfluoxetine->Inactive_Metabolites Further Metabolism CYP2D6->Norfluoxetine Metabolite_2D6 Metabolite CYP2D6->Metabolite_2D6 Metabolite_3A4 Metabolite CYP3A4->Metabolite_3A4 Other_CYPs->Norfluoxetine Drug_Substrate_2D6 CYP2D6 Substrate (e.g., Dextromethorphan) Drug_Substrate_2D6->CYP2D6 Drug_Substrate_3A4 CYP3A4 Substrate (e.g., Midazolam) Drug_Substrate_3A4->CYP3A4

Diagram 3: Metabolic pathway and inhibition points of norfluoxetine.

Discussion and Conclusion

The data clearly demonstrate that norfluoxetine is a significantly more potent inhibitor of CYP2D6 than CYP3A4. The mechanism of inhibition also differs substantially, with norfluoxetine acting as a competitive inhibitor of CYP2D6 and a time-dependent inhibitor of CYP3A4.[1][2]

The potent competitive inhibition of CYP2D6 by norfluoxetine (Ki of 35 nM for the S-enantiomer) suggests a high potential for clinically significant drug-drug interactions with medications primarily cleared by this enzyme.[1] Co-administration of fluoxetine with CYP2D6 substrates can lead to marked increases in the plasma concentrations of these substrates, potentially causing toxicity.

In contrast, the inhibition of CYP3A4 by norfluoxetine is less potent and time-dependent. Time-dependent inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation. While the Ki of 8 µM for (R)-norfluoxetine is considerably higher than that for CYP2D6, the irreversible nature of this inhibition means that the effect can be long-lasting and may accumulate with chronic dosing.[2] However, in vivo studies have shown that the clinical impact of fluoxetine on CYP3A4 substrates like midazolam is less pronounced than what might be predicted from in vitro data alone.[6][7]

References

Safety Operating Guide

Proper Disposal of Norfluoxetine Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Norfluoxetine Oxalate, a primary metabolite of the antidepressant fluoxetine. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This substance is classified as hazardous, being harmful if swallowed, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, consult the Safety Data Sheet (SDS). The following are general but critical safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]

  • Ventilation: Handle the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin and eyes. Do not breathe dust, fumes, or vapors.[1]

  • Emergency Procedures: In case of accidental contact, rinse the affected area with plenty of water. If swallowed, call a poison center or doctor immediately.[1] If spilled, collect the spillage to prevent environmental release.

Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.
Serious Eye Damage1H318: Causes serious eye damage.
Specific Target Organ Toxicity - Single Exposure3H336: May cause drowsiness or dizziness.
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure.
Acute Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects.
Source: Sigma-Aldrich Safety Data Sheet

Step-by-Step Disposal Protocol

The disposal of this compound is regulated as hazardous pharmaceutical waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5][6]

Phase 1: Preparation and Containment
  • Identify as Hazardous Waste: At the point you decide to discard this compound, it is officially classified as a hazardous waste.[7]

  • Use a Compatible Waste Container:

    • Collect the waste in a container that is in good condition, leak-proof, and made of a compatible material that will not react with the chemical.[7][8][9]

    • Ideally, use the original manufacturer's container if it is intact and can be securely sealed.[9][10]

    • The container must have a secure, screw-on cap. Do not use corks, stoppers, or parafilm as a primary seal.[10]

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste."[7]

    • Identify the contents fully: "this compound." If it is in a solution, also list the solvent(s) and their approximate concentrations (e.g., "this compound, 1 mg/mL in Methanol").

    • Complete all information required on your institution's hazardous waste tag.

Phase 2: Storage and Segregation
  • Segregate Waste: Store the hazardous waste container separately from incompatible materials. For instance, keep it away from strong acids and bases.[8]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[10] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[10]

  • Designated Storage Area: Keep the sealed waste container in a designated, secure hazardous waste storage area within the laboratory.[10] Ensure the container remains closed except when adding waste.[8][10]

Phase 3: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management office to schedule a pickup.[9]

  • Treatment Method: Do not attempt to treat the waste yourself. Hazardous pharmaceutical waste is typically sent to a permitted treatment facility for incineration.[3][4] This is the required method to ensure the compound is destroyed and rendered non-retrievable, protecting the environment.[4]

  • Empty Containers: Any container that held this compound must be managed carefully. Triple-rinse the empty container with a suitable solvent.[7] The rinsate must be collected and treated as hazardous waste.[7] After this procedure, the container may be disposed of according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

NorfluoxetineDisposalWorkflow This compound Disposal Workflow cluster_prep Phase 1: Preparation & Containment cluster_storage Phase 2: Segregation & Storage cluster_disposal Phase 3: Final Disposal start Decision to Discard This compound sds Consult Safety Data Sheet (SDS) for Hazards & PPE start->sds Step 1 classify Classify as Hazardous Pharmaceutical Waste sds->classify Step 2 container Select Compatible, Leak-Proof Container with Screw-Top Cap classify->container Step 3 label_waste Attach 'Hazardous Waste' Label & List All Contents container->label_waste Step 4 segregate Segregate from Incompatible Chemicals label_waste->segregate Step 5 secondary Place in Secondary Containment (e.g., Bin) segregate->secondary Step 6 store Store in Designated, Secure Waste Area secondary->store Step 7 contact_ehs Contact EH&S for Waste Pickup Request store->contact_ehs Step 8 disposal Professional Disposal via Permitted Facility (e.g., Incineration) contact_ehs->disposal EH&S Action end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Norfluoxetine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Norfluoxetine Oxalate, a key active pharmaceutical ingredient (API). Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain environmental integrity.

This compound, the primary metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), requires careful handling due to its pharmacological activity.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required equipment for handling this compound powder and solutions.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Prevents inhalation of airborne particles and aerosols.
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and unforeseen reactions.[1]
Body Protection A disposable, fluid-resistant lab coat or gown with long sleeves and tight cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.Ensures no skin is exposed and prevents the tracking of contaminants outside the work area.

Occupational Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for its parent compound, fluoxetine hydrochloride, can serve as a conservative benchmark.

CompoundOEL (8-hour TWA)OEL (12-hour TWA)Source
Fluoxetine Hydrochloride50 µg/m³30 µg/m³Eli Lilly SDS[2]
Oxalic Acid1 mg/m³-OSHA, NIOSH, ACGIH[3][4]

TWA: Time-Weighted Average

Researchers should strive to keep exposure levels as low as reasonably achievable (ALARA).

Standard Operating Procedure for Handling this compound

I. Preparation and Engineering Controls
  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation.[5] The fume hood or other containment device must be certified and functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound and its solvent before beginning any work.

II. Weighing and Solution Preparation
  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: If handling the solid form, weigh the compound in a fume hood on a tared weigh boat. Use anti-static equipment if necessary.

  • Dissolving: Add the solvent to the solid in a closed container within the fume hood. Many suppliers provide this compound in a methanol (B129727) solution.[6] Handle methanol with extreme care due to its flammability and toxicity.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.

III. Experimental Use
  • Containment: Keep all containers with this compound sealed when not in immediate use.

  • Avoid Aerosolization: When transferring solutions, use techniques that minimize the generation of aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the area. Follow the laboratory's established spill cleanup procedure for potent compounds. Do not attempt to clean a large spill without proper training and equipment.

IV. Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous and pharmaceutical waste. Improper disposal, such as flushing down the drain, can have severe environmental consequences.[7]

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use robust, leak-proof containers for all waste.

  • Incineration: The primary method for the disposal of active pharmaceutical ingredients is incineration at a licensed facility.[7]

  • Waste Pickup: Arrange for the pickup and disposal of the hazardous waste by a certified waste management contractor.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

Norfluoxetine_Handling_Workflow A Preparation & Engineering Controls (Fume Hood, Emergency Equipment) B Don Full PPE (Respirator, Double Gloves, Goggles, Face Shield, Gown) A->B C Weighing & Solution Preparation (In Fume Hood) B->C D Experimental Use (Minimize Aerosols) C->D E Decontamination (Surfaces & Equipment) D->E F Waste Segregation (Contaminated Materials) D->F During & After Use G Doff PPE (Designated Area) E->G I Secure Hazardous Waste (Labeled & Sealed) F->I H Personal Hygiene (Wash Hands) G->H J Professional Disposal (Incineration) I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.